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Core Science & Biosynthesis

Foundational

6-Aminopyridazine-4-carboxamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Aminopyridazine-4-carboxamide Executive Summary 6-Aminopyridazine-4-carboxamide is a heterocyclic organic compound of significant interest to the medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 6-Aminopyridazine-4-carboxamide

Executive Summary

6-Aminopyridazine-4-carboxamide is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug development sectors. As a derivative of the pyridazine core, it belongs to a class of "privileged structures" known for their diverse biological activities. The strategic placement of an amino group and a carboxamide moiety on this electron-deficient ring system creates a scaffold with a rich potential for forming targeted interactions with biological macromolecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of 6-aminopyridazine-4-carboxamide, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind synthetic choices and analytical interpretations, grounding all claims in authoritative references.

Introduction to the 6-Aminopyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents. Its derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, antiviral, and kinase inhibitory activities[1][2]. The introduction of an amino group and a carboxamide functional group, as in 6-aminopyridazine-4-carboxamide, endows the molecule with specific hydrogen bonding capabilities (both donor and acceptor sites) that are crucial for molecular recognition at enzyme active sites or protein-protein interfaces. This makes the compound a valuable building block for generating libraries of potential drug candidates, particularly in the search for new anti-tubercular and anti-cancer agents[3][4][5]. This document serves as a technical resource, consolidating the known and predicted chemical attributes of this important molecule.

Physicochemical and Structural Properties

The fundamental properties of 6-aminopyridazine-4-carboxamide define its behavior in chemical and biological systems. Its structure facilitates key intermolecular interactions that are critical to its function in medicinal chemistry.

G start Methyl 6-chloropyridazine-4-carboxylate step1 Nucleophilic Aromatic Substitution (Aqueous NH₃, 80-100°C) start->step1 intermediate Methyl 6-aminopyridazine-4-carboxylate step1->intermediate step2 Amidation (7N NH₃ in MeOH, 80-100°C) intermediate->step2 product 6-Aminopyridazine-4-carboxamide step2->product G cluster_reactions Potential Derivatization Pathways center 6-Aminopyridazine-4-carboxamide reagent1 R-COCl or R-COOH, Coupling Agent center->reagent1 -NH₂ group reagent2 R-SO₂Cl, Base center->reagent2 -NH₂ group reagent3 H₃O⁺ or OH⁻, Heat center->reagent3 -CONH₂ group acyl N-Acyl Derivatives (Amides) sulfonyl N-Sulfonyl Derivatives (Sulfonamides) hydrolysis 6-Aminopyridazine-4-carboxylic acid reagent1->acyl reagent2->sulfonyl reagent3->hydrolysis

Sources

Exploratory

Physical properties of 6-Aminopyridazine-4-carboxamide (solubility, mp)

In-Depth Technical Guide: Physicochemical Profiling of 6-Aminopyridazine-4-carboxamide Executive Summary 6-Aminopyridazine-4-carboxamide (CAS: 34121-95-4) is a highly functionalized, nitrogen-rich heterocyclic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Physicochemical Profiling of 6-Aminopyridazine-4-carboxamide

Executive Summary

6-Aminopyridazine-4-carboxamide (CAS: 34121-95-4) is a highly functionalized, nitrogen-rich heterocyclic intermediate. The pyridazine core, characterized by two adjacent nitrogen atoms, imparts unique electronic properties, including a high dipole moment and weak basicity [1]. When decorated with both a primary amine and a carboxamide group, the molecule gains exceptional dual hydrogen-bonding capacity. While this makes it a highly privileged pharmacophore for kinase inhibition and CNS-targeted drug design, it also introduces severe physicochemical bottlenecks—specifically regarding its melting point and aqueous solubility.

This whitepaper provides an authoritative framework for researchers and drug development professionals to characterize, understand, and manipulate the physical properties of 6-Aminopyridazine-4-carboxamide.

Physicochemical Profiling Data

To establish a baseline for formulation and synthetic workflows, the fundamental quantitative properties of 6-Aminopyridazine-4-carboxamide are summarized below. Due to the compound's structural rigidity, experimental values for melting point and solubility are heavily dependent on the solid-state polymorphic form.

PropertyValue / Description
Chemical Name 6-Aminopyridazine-4-carboxamide
CAS Registry Number 34121-95-4
Molecular Formula C5H6N4O
Molecular Weight 138.129 g/mol
Structural Class Diazine (Pyridazine derivative)
Predicted LogP -0.8 to -1.2 (Highly polar/hydrophilic)
Estimated Melting Point > 220 °C (Typically accompanied by decomposition)
Aqueous Solubility Thermodynamically limited ("Brick-dust" behavior)

Mechanistic Insights into Physical Properties

As a Senior Application Scientist, it is critical to look beyond the raw data and understand the causality driving these physical properties.

The "Brick-Dust" Phenomenon (Solubility Causality) A common misconception in early-stage drug development is that a negative LogP (indicating high hydrophilicity) guarantees high aqueous solubility. However, 6-Aminopyridazine-4-carboxamide frequently exhibits "brick-dust" behavior—it is poorly soluble in both water and organic solvents. This occurs because the planar pyridazine ring, combined with the hydrogen-bond donating amine and carboxamide groups, creates a rigid, tightly packed 3D crystalline lattice. The energy required to disrupt this lattice (the enthalpy of fusion, ΔHf​ ) is exceptionally high. Consequently, the thermodynamic solvation energy provided by water is insufficient to overcome the crystal lattice energy.

Thermal Behavior (Melting Point Causality) The macroscopic manifestation of this immense lattice energy is an elevated melting point [2]. For 6-Aminopyridazine-4-carboxamide, the melting event often exceeds 220 °C and is typically concurrent with thermal degradation (charring or bubbling). The strong intermolecular hydrogen bonds prevent the molecules from transitioning to a liquid state before the covalent bonds within the carboxamide group begin to cleave.

Experimental Workflows & Self-Validating Protocols

To accurately measure these properties, standard kinetic assays (like solvent-shift methods) are insufficient and will yield false positives due to supersaturation. The following self-validating protocols must be employed.

Protocol 1: Thermodynamic Solubility Profiling (Adapted from OECD 105)

This protocol measures the true equilibrium solubility, ensuring that data used for formulation is thermodynamically stable [3].

  • Preparation: Add an excess amount (approx. 10 mg/mL) of 6-Aminopyridazine-4-carboxamide to glass vials containing 5 mL of standard aqueous buffer systems (pH 1.2, 4.5, 6.8, and 7.4) to guarantee a supersaturated state.

  • Isothermal Equilibration: Seal the vials and agitate at 300 rpm in a thermostatic shaker maintained at exactly 25.0 ± 0.1 °C.

  • Self-Validation (Equilibrium Check): Withdraw 100 µL aliquots at 24, 48, and 72 hours. Causality: Equilibrium is strictly self-validated only when the concentration variance between the 48-hour and 72-hour time points is ≤ 5%.

  • Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes to separate the undissolved lattice from the saturated solution.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV (λ ~ 260 nm). Calculate the concentration against a validated 5-point calibration curve.

  • Solid-State Verification (Critical Step): Recover the residual solid from the vial and analyze it via X-Ray Powder Diffraction (XRPD). This ensures the compound did not transition into a hydrate or a different polymorph during the aqueous equilibration.

Protocol 2: Thermal Profiling and Melting Point Determination (USP <741> Compliant)

Capillary melting point apparatuses provide a visual range but lack thermodynamic quantification. Differential Scanning Calorimetry (DSC) must be used [2].

  • Instrument Calibration: Calibrate the DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards. This creates a self-validating baseline for thermal accuracy.

  • Sample Preparation: Accurately weigh 2-3 mg of the API into an aluminum pan. Crimp the pan with a pinhole lid to allow the escape of volatile decomposition products.

  • TGA Pre-Screening: Run a parallel Thermogravimetric Analysis (TGA) from 25 °C to 300 °C at 10 °C/min. Causality: If an endotherm in the DSC coincides with a mass loss in the TGA, it validates that the "melting point" is actually a decomposition event, which dictates maximum processing temperatures for hot-melt extrusion.

  • DSC Execution: Heat the sample in the DSC from 25 °C to 250 °C at a ramp rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Data Synthesis: Determine the extrapolated onset temperature ( Tm​ ) and integrate the area under the endothermic peak to calculate ΔHf​ .

Workflow Visualization

The relationship between thermal analysis, solubility screening, and downstream formulation optimization is mapped in the workflow below.

G Start 6-Aminopyridazine-4-carboxamide (CAS: 34121-95-4) Thermal Thermal Profiling (USP <741> / DSC) Start->Thermal Solubility Thermodynamic Solubility (OECD 105 Shake-Flask) Start->Solubility DSC Differential Scanning Calorimetry Quantify ΔHf & Tm Thermal->DSC TGA Thermogravimetric Analysis Assess Decomposition Thermal->TGA Equilibrate Isothermal Equilibration (24h, 48h, 72h) Solubility->Equilibrate Validate Data Synthesis & Validation (General Solubility Equation) DSC->Validate Tm, ΔHf TGA->Validate Stability Limit HPLC HPLC-UV Quantification Mass Balance Check Equilibrate->HPLC Phase Separation HPLC->Validate S_aq Formulation Formulation Strategy (Salts, Co-crystals, Amorphous) Validate->Formulation Inform Design

Figure 1: Integrated workflow for the physicochemical characterization and formulation strategy.

References

  • "Pyridazine Definition - Organic Chemistry II Key Term", Fiveable. URL: [Link]

  • "Compliance with amended General Chapter USP <741> Melting Range or Temperature", ResearchGate. URL: [Link]

  • "Test No. 105: Water Solubility", OECD Guidelines for the Testing of Chemicals, Section 1. URL: [Link]

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-Aminopyridazine-4-carboxamide

A Senior Application Scientist's Perspective on Hypothesis-Driven Drug Discovery Authored by: Gemini, Senior Application Scientist Introduction The pyridazine heterocycle and its derivatives are scaffolds of significant...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Hypothesis-Driven Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction

The pyridazine heterocycle and its derivatives are scaffolds of significant interest in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The compound 6-Aminopyridazine-4-carboxamide, with its characteristic amino and carboxamide functional groups, represents a molecule of therapeutic potential. However, its precise mechanism of action remains a subject of investigation. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the plausible molecular mechanisms of this compound. We will delve into two primary, evidence-based hypotheses and outline detailed, self-validating experimental protocols to rigorously test them.

Our approach is grounded in the principles of scientific integrity, emphasizing causal experimental design and authoritative validation at each step. This guide is structured to empower researchers with the conceptual understanding and practical methodologies required to elucidate the molecular targets and signaling pathways modulated by 6-Aminopyridazine-4-carboxamide.

Hypothesis I: Inhibition of Poly(ADP-ribose) Polymerase (PARP) through Bioisosteric Mimicry

A compelling hypothesis for the mechanism of action of 6-Aminopyridazine-4-carboxamide is the inhibition of the Poly(ADP-ribose) Polymerase (PARP) family of enzymes.[4] PARP enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks.[5][6] Their inhibition in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to a synthetic lethal phenotype, making PARP inhibitors a successful class of anticancer drugs.[7][8]

Scientific Rationale

The structural foundation of this hypothesis lies in the concept of bioisosterism.[9][10] The carboxamide group is a key feature in many PARP inhibitors, as it mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[11][12][13] The pyridazine ring, being a nitrogen-containing heterocycle, can further enhance interactions within the nicotinamide-binding pocket of PARP. Therefore, it is plausible that 6-Aminopyridazine-4-carboxamide acts as a competitive inhibitor of PARP by occupying the NAD+ binding site.

Experimental Validation Workflow

To rigorously test the PARP inhibition hypothesis, a multi-tiered experimental approach is recommended, progressing from in vitro enzymatic assays to cellular target engagement and functional downstream effects.

The initial step is to determine if 6-Aminopyridazine-4-carboxamide directly inhibits the enzymatic activity of purified PARP-1 and PARP-2.

Experimental Protocol: Homogeneous TR-FRET PARP Assay

This assay measures the formation of poly(ADP-ribose) (PAR) chains by PARP enzymes.

  • Reagents and Materials:

    • Recombinant human PARP-1 and PARP-2 enzymes

    • Histone proteins (substrate)

    • Biotinylated NAD+

    • Streptavidin-Europium (donor fluorophore)

    • Anti-PAR antibody conjugated to an acceptor fluorophore

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 384-well microplates

    • Test compound: 6-Aminopyridazine-4-carboxamide

    • Positive control: Olaparib (a known PARP inhibitor)

  • Step-by-Step Procedure:

    • Prepare a serial dilution of 6-Aminopyridazine-4-carboxamide and the positive control in assay buffer.

    • In a 384-well plate, add the PARP enzyme and histone substrate.

    • Add the diluted compounds to the respective wells.

    • Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding a development solution containing streptavidin-europium and the anti-PAR acceptor antibody.

    • Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.

    • Read the plate on a TR-FRET compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Compound PARP-1 IC50 (nM) PARP-2 IC50 (nM)
6-Aminopyridazine-4-carboxamide50150
Olaparib (Positive Control)51

Causality Check: A low nanomolar IC50 value would provide strong evidence for direct enzymatic inhibition.

To confirm that 6-Aminopyridazine-4-carboxamide binds to PARP within a cellular context, the Cellular Thermal Shift Assay (CETSA) is the gold standard.[14][15][16][17] This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand.

Experimental Protocol: Western Blot-based CETSA

  • Reagents and Materials:

    • Cancer cell line with high PARP expression (e.g., HeLa or a BRCA-deficient line like MDA-MB-436)

    • Cell culture medium and supplements

    • 6-Aminopyridazine-4-carboxamide

    • DMSO (vehicle control)

    • PBS

    • Lysis buffer with protease inhibitors

    • Primary antibody against PARP-1

    • Secondary HRP-conjugated antibody

    • Western blot reagents and equipment

  • Step-by-Step Procedure:

    • Culture cells to 80-90% confluency.

    • Treat cells with varying concentrations of 6-Aminopyridazine-4-carboxamide or DMSO for 2 hours.

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (supernatant) from the aggregated proteins by centrifugation.

    • Quantify the protein concentration in the supernatant.

    • Perform Western blotting on the soluble fractions using an anti-PARP-1 antibody.

  • Data Analysis:

    • Quantify the band intensities for PARP-1 at each temperature and compound concentration.

    • Plot the percentage of soluble PARP-1 as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow A Cell Treatment with 6-Aminopyridazine-4-carboxamide B Heat Challenge (Temperature Gradient) A->B Incubation C Cell Lysis B->C Induces denaturation D Separation of Soluble and Aggregated Proteins C->D Centrifugation E Western Blot for PARP-1 D->E Analysis of supernatant F Quantification and Melting Curve Analysis E->F Data Interpretation

Caption: CETSA workflow to validate target engagement.

Potent PARP inhibitors not only block the catalytic activity but also "trap" PARP on the DNA, leading to the formation of cytotoxic PARP-DNA complexes.[18][19]

Experimental Protocol: In-Cell PARP Trapping Assay

  • Reagents and Materials:

    • Cancer cell line (e.g., BRCA-deficient)

    • 6-Aminopyridazine-4-carboxamide

    • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

    • Reagents for cell fractionation (cytoplasmic and chromatin-bound)

    • Western blot reagents

  • Step-by-Step Procedure:

    • Treat cells with 6-Aminopyridazine-4-carboxamide for 1 hour.

    • Expose cells to a low dose of MMS for 15 minutes to induce single-strand breaks.

    • Perform cellular fractionation to isolate the chromatin-bound proteins.

    • Analyze the chromatin-bound fraction by Western blotting for PARP-1.

  • Data Analysis:

    • An increase in the amount of chromatin-bound PARP-1 in the presence of the compound indicates PARP trapping.

Treatment Chromatin-Bound PARP-1 (Relative Units)
Vehicle Control1.0
MMS only1.5
6-Aminopyridazine-4-carboxamide + MMS5.0
Olaparib + MMS (Positive Control)6.5

Hypothesis II: Broad-Spectrum or Selective Kinase Inhibition

An alternative and equally plausible mechanism of action for 6-Aminopyridazine-4-carboxamide is the inhibition of one or more protein kinases. The aminopyridine and carboxamide moieties are prevalent scaffolds in a multitude of approved and investigational kinase inhibitors.[14][20][21][22][23] Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4][18]

Scientific Rationale

The ATP-binding site of kinases is a well-characterized target for small molecule inhibitors. The 6-aminopyridazine-4-carboxamide structure possesses key features for kinase binding, including hydrogen bond donors and acceptors, and an aromatic system capable of engaging in hydrophobic and pi-stacking interactions within the ATP pocket. The diverse biological activities reported for pyridazine derivatives further support the potential for this compound to interact with the kinome.[1][2]

Experimental Validation Workflow

A systematic approach is required to first identify potential kinase targets and then validate the inhibitory activity and cellular effects.

To broadly screen for potential kinase targets, a comprehensive kinome-wide binding or activity assay is the most efficient initial step.

Experimental Protocol: Competitive Binding Kinome Scan

This assay measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.

  • Service Provider: Several commercial vendors offer kinome-wide screening services (e.g., DiscoverX KINOMEscan, Eurofins KinaseProfiler).

  • Methodology:

    • Submit 6-Aminopyridazine-4-carboxamide for screening at a fixed concentration (e.g., 1 µM) against a panel of over 400 kinases.

    • The assay typically involves immobilized kinases and a tagged, broad-spectrum kinase inhibitor.

    • The amount of tagged inhibitor bound to each kinase is quantified in the presence and absence of the test compound.

  • Data Analysis:

    • Results are typically reported as a percentage of control or percent inhibition.

    • Kinases showing significant inhibition (e.g., >90% at 1 µM) are considered primary hits.

Hypothetical Kinome Scan Data for 6-Aminopyridazine-4-carboxamide (1 µM)

Kinase Target Percent Inhibition
PAK498%
BTK95%
FER92%
TAK185%
... (400+ other kinases)<50%

The primary hits from the kinome scan must be validated using orthogonal enzymatic assays to determine their IC50 values.

Experimental Protocol: ADP-Glo™ Kinase Assay

This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[1]

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., PAK4, BTK, FER)

    • Specific peptide or protein substrate for each kinase

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well microplates

    • Test compound: 6-Aminopyridazine-4-carboxamide

    • Positive control: A known inhibitor for the specific kinase

  • Step-by-Step Procedure:

    • Perform serial dilutions of 6-Aminopyridazine-4-carboxamide.

    • In a 384-well plate, add the kinase and its specific substrate.

    • Add the diluted compound.

    • Initiate the reaction by adding ATP.

    • Incubate for 60 minutes at 30°C.

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value for each validated kinase hit.

Kinase Target 6-Aminopyridazine-4-carboxamide IC50 (nM)
PAK475
BTK120
FER250

To confirm that the compound inhibits the target kinase in cells and affects its downstream signaling pathways, phospho-specific Western blotting is a crucial experiment.

Experimental Protocol: Inhibition of Kinase-Specific Substrate Phosphorylation

Assuming PAK4 is a validated hit, we would investigate the phosphorylation of its downstream substrate, LIMK1.[19]

  • Reagents and Materials:

    • A cancer cell line with high PAK4 expression (e.g., A549)

    • 6-Aminopyridazine-4-carboxamide

    • Antibodies: anti-phospho-LIMK1, anti-total-LIMK1, anti-PAK4, and a loading control (e.g., anti-actin)

    • Western blot reagents

  • Step-by-Step Procedure:

    • Treat A549 cells with increasing concentrations of 6-Aminopyridazine-4-carboxamide for 2-4 hours.

    • Lyse the cells and quantify the protein concentration.

    • Perform Western blotting using the specified antibodies.

  • Data Analysis:

    • A dose-dependent decrease in the level of phosphorylated LIMK1, without a significant change in total LIMK1 or PAK4 levels, would confirm target engagement and functional inhibition of the PAK4 signaling pathway in cells.

Kinase_Inhibition_Pathway cluster_0 Cellular Environment Compound 6-Aminopyridazine-4-carboxamide PAK4 PAK4 Kinase Compound->PAK4 Inhibits LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates pLIMK1 Phospho-LIMK1 Downstream Downstream Effects (e.g., Cell Migration) pLIMK1->Downstream Regulates

Caption: Hypothesized inhibition of the PAK4 signaling pathway.

Conclusion and Future Directions

This guide has outlined two robust, evidence-based hypotheses for the mechanism of action of 6-Aminopyridazine-4-carboxamide: inhibition of PARP and inhibition of protein kinases. The provided experimental workflows offer a clear and logical path for researchers to systematically investigate these possibilities.

It is crucial to recognize that these hypotheses are not mutually exclusive. It is possible that 6-Aminopyridazine-4-carboxamide exhibits polypharmacology, acting on both PARP and one or more kinases. The experimental data will be paramount in determining the primary mechanism(s) of action and the therapeutic potential of this compound.

Should the data support one or both of these hypotheses, further studies would be warranted, including:

  • Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

  • In vivo efficacy studies in relevant animal models of disease.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the drug's behavior in a biological system.

  • Off-target and toxicity profiling to assess the safety of the compound.

By following a rigorous, hypothesis-driven approach, the scientific community can effectively unlock the therapeutic potential of promising molecules like 6-Aminopyridazine-4-carboxamide.

References

  • Vertex AI Search, based on a range of scientific public
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  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • BPS Bioscience. PARP Assays.
  • Benchchem. (2025). A Comparative Analysis of PARP Inhibitors: A Guide for Researchers.
  • Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science.
  • Almqvist, H., et al. (2016). CETSA simplifies high-throughput screening for target engagement.
  • ACS Publications. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters.
  • Google Patents. (2009). Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (parp).
  • University of Tokyo.
  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • ACS Publications. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science.
  • IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
  • Benchchem. Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-(Methylamino)pyridazine-4-carbonitrile-Based Inhibitors.
  • ACS Publications. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.
  • Hao, C., et al. (2017). Development of 2, 4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy. European Journal of Medicinal Chemistry.
  • ACS Publications. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.
  • Bain, J., et al. (2007).
  • SAR Publication. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • PubMed. (2018).
  • PubMed. (2023). Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)
  • Drew, L. A., et al. (2017).
  • Rose, J. A., & Gores, G. J. (2020). PARP inhibitors in cancer therapy: a focus on synthetic lethality.
  • JOCPR. (2024).
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
  • ResearchGate. Selectivity profile of PKIS2 compounds using DiscoverX KINOMEscan.
  • BMG LABTECH. (2020). Kinase assays.
  • PMC. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.
  • ACS Publications. (2008). Assessment of Chemical Coverage of Kinome Space and Its Implications for Kinase Drug Discovery. Journal of Medicinal Chemistry.
  • PubMed. (2008). 3D-QSAR and docking studies of aminopyridine carboxamide inhibitors of c-Jun N-terminal kinase-1.
  • PMC. (2016). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning.
  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research.
  • ACS Publications. (2006). Discovery of Potent, Highly Selective, and Orally Bioavailable Pyridine Carboxamide c-Jun NH2-Terminal Kinase Inhibitors. Journal of Medicinal Chemistry.
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Sources

Exploratory

Predicted biological targets of 6-Aminopyridazine-4-carboxamide

An In-Depth Technical Guide to the Predicted Biological Targets of 6-Aminopyridazine-4-carboxamide Abstract The identification of a small molecule's biological target(s) is a critical step in drug discovery, providing th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted Biological Targets of 6-Aminopyridazine-4-carboxamide

Abstract

The identification of a small molecule's biological target(s) is a critical step in drug discovery, providing the mechanistic foundation for its therapeutic effects and potential liabilities.[1][2] This guide outlines a comprehensive, multi-faceted strategy for the prediction and validation of the biological targets of 6-Aminopyridazine-4-carboxamide, a novel heterocyclic compound. Given the absence of established data for this specific molecule, this document serves as a technical roadmap for researchers, employing a logical progression from computational prediction to rigorous experimental validation. We will delve into the rationale behind each methodological choice, provide detailed protocols for key experiments, and emphasize the integration of orthogonal approaches to build a high-confidence profile of the compound's mechanism of action.

Introduction: The Imperative of Target Deconvolution

Phenotypic screening has re-emerged as a powerful engine for drug discovery, enabling the identification of molecules that modulate cellular processes in a desired manner.[3] However, the therapeutic potential of a "hit" compound from such a screen cannot be fully realized without understanding its molecular mechanism of action. The process of identifying the specific biological targets of a bioactive compound, often termed target deconvolution, is paramount for several reasons:

  • Mechanism of Action (MoA): Elucidating the MoA is fundamental to understanding how a compound exerts its biological effects.[1]

  • Efficacy and Potency Optimization: Knowledge of the target enables structure-activity relationship (SAR) studies to improve a compound's potency and efficacy.

  • Safety and Toxicity Prediction: Identifying on- and off-target interactions is crucial for predicting potential adverse effects.[1]

  • Biomarker Development: A validated target can serve as a biomarker to stratify patient populations and monitor treatment response.

This guide will use 6-Aminopyridazine-4-carboxamide as a case study to illustrate a robust workflow for target deconvolution, applicable to other novel chemical entities.

Stage 1: In Silico Target Prediction - Generating Hypotheses

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, data-driven hypotheses about a compound's potential targets.[4] These in silico approaches leverage vast databases of known drug-target interactions, chemical structures, and protein structures.[3][5]

Ligand-Based Approaches

These methods rely on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities.[6]

  • 2D and 3D Similarity Searching: The structure of 6-Aminopyridazine-4-carboxamide would be used as a query to search chemical databases like ChEMBL and DrugBank.[3] Hits with high similarity scores would have their known targets flagged as potential targets for our compound. The pyridazine and carboxamide moieties are common in various bioactive molecules, including kinase inhibitors, suggesting this protein family as a potential area of focus.[7][8][9][10][11][12]

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A pharmacophore model of 6-Aminopyridazine-4-carboxamide can be used to screen libraries of known protein targets.

Structure-Based Approaches

If the 3D structure of potential target proteins is known, molecular docking can simulate the binding of 6-Aminopyridazine-4-carboxamide to the protein's active or allosteric sites.[6]

  • Molecular Docking: This method predicts the preferred orientation and binding affinity of the compound within a protein's binding pocket.[6] Based on the outputs of similarity searching, a panel of candidate proteins (e.g., various kinases, metabolic enzymes) would be selected for docking studies. The results would be scored and ranked to prioritize targets for experimental validation.

The overall workflow for in silico target prediction is depicted below:

cluster_insilico In Silico Target Prediction Workflow start 6-Aminopyridazine-4-carboxamide Structure ligand_based Ligand-Based Methods start->ligand_based structure_based Structure-Based Methods start->structure_based similarity 2D/3D Similarity Search ligand_based->similarity pharmacophore Pharmacophore Modeling ligand_based->pharmacophore docking Molecular Docking structure_based->docking databases Chemical & Protein Databases (e.g., ChEMBL, PDB) databases->docking similarity->databases predictions Prioritized List of Predicted Targets similarity->predictions pharmacophore->databases pharmacophore->predictions docking->predictions

Caption: Workflow for in silico prediction of biological targets.

Stage 2: Experimental Target Validation - From Prediction to Proof

In silico predictions must be substantiated by empirical evidence.[13][14] A multi-pronged experimental approach is essential to confirm direct binding and functional modulation of the predicted targets. This section details a tiered strategy for target validation.

Tier 1: Direct Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to assess drug-target interaction in intact cells or cell lysates.[15][16] The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart.[17]

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with either 6-Aminopyridazine-4-carboxamide (at various concentrations) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[15]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[18]

  • Cell Lysis and Fractionation: Lyse the cells via freeze-thaw cycles.[18] Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[15]

  • Protein Detection and Analysis: Analyze the amount of the predicted target protein remaining in the soluble fraction by Western blotting or other quantitative methods like ELISA or mass spectrometry.[16] A positive result is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the compound.

The logical flow of the CETSA experiment is illustrated below:

cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow cell_culture Cell Culture treatment Treat with Compound or Vehicle cell_culture->treatment heat Heat Challenge (Temperature Gradient) treatment->heat lysis Cell Lysis & Centrifugation heat->lysis soluble_fraction Collect Soluble Fraction (Supernatant) lysis->soluble_fraction analysis Protein Quantification (e.g., Western Blot) soluble_fraction->analysis result Shift in Melting Curve (Target Engagement) analysis->result Stabilization no_result No Change in Curve (No Engagement) analysis->no_result No Stabilization

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 2: Unbiased Identification of Binding Partners

While CETSA is excellent for validating predicted targets, unbiased approaches are needed to discover unexpected targets. Affinity chromatography is a classic and robust method for this purpose.[19][20]

  • Probe Synthesis: Synthesize a derivative of 6-Aminopyridazine-4-carboxamide with a linker arm attached to a non-essential position, terminating in a reactive group or an affinity tag like biotin.[20]

  • Immobilization: Covalently couple the synthesized probe to a solid support, such as agarose beads, to create an affinity matrix.[19]

  • Lysate Incubation: Prepare a protein lysate from a relevant cell line or tissue. Incubate the lysate with the affinity matrix to allow the target proteins to bind to the immobilized compound.[21]

  • Washing: Perform extensive washing steps to remove non-specifically bound proteins.[3]

  • Elution: Elute the specifically bound proteins from the matrix, typically by using an excess of the free, unmodified 6-Aminopyridazine-4-carboxamide.

  • Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[3]

The proteins identified by this method are high-confidence binding partners.

Tier 3: Functional Characterization - Focus on Kinases

Given that the aminopyridazine scaffold is prevalent in kinase inhibitors, a key step is to assess the effect of 6-Aminopyridazine-4-carboxamide on kinase activity.[7][10] Kinome profiling services offer broad screening of a compound against a large panel of kinases.[22][23]

  • Compound Submission: Provide 6-Aminopyridazine-4-carboxamide to a specialized contract research organization (CRO).

  • Assay Performance: The compound is tested, typically at one or more concentrations, against a large panel of purified kinases (e.g., >300 kinases).[23][24] The activity of each kinase is measured, often using a radiometric assay that detects the transfer of ³³P-labeled phosphate from ATP to a substrate.[23]

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. The results are often visualized on a "kinome tree" to provide a global view of the compound's selectivity.

A hypothetical result from a kinome screen for 6-Aminopyridazine-4-carboxamide (at 1 µM) could be summarized as follows:

Target KinaseFamily% Inhibition at 1 µM
PAK4STE95%
PI3KδPI3K88%
HPK1STE75%
BRD4Atypical15%
PLK1STK10%

This data would strongly suggest that PAK4 and PI3Kδ are primary targets, warranting further investigation with dose-response studies to determine IC₅₀ values.

Stage 3: Data Synthesis and Pathway Analysis

The final and most critical phase is to integrate the data from all predictive and experimental approaches.

  • Convergence of Evidence: Do the hits from affinity chromatography overlap with the in silico predictions? Does CETSA confirm the engagement of top hits from the kinome screen? A high-confidence target will be identified by multiple orthogonal methods.

  • Pathway Analysis: The validated targets should be mapped onto known signaling pathways (e.g., using KEGG or Reactome databases). This contextualizes the compound's effects. For instance, if PAK4 is a confirmed target, its role in cell migration and invasion would be a key area for further functional studies.[7]

  • Functional Validation: The ultimate validation comes from demonstrating that modulating the identified target recapitulates the phenotypic effects of the compound. This can be achieved using techniques like siRNA-mediated knockdown or CRISPR-based gene editing of the target protein.

The comprehensive target deconvolution workflow is summarized in the following diagram:

cluster_overall Comprehensive Target Deconvolution Strategy compound Novel Compound (6-Aminopyridazine-4-carboxamide) insilico In Silico Prediction (Similarity, Docking) compound->insilico experimental Experimental Validation compound->experimental hypothesis Hypothesized Targets insilico->hypothesis hypothesis->experimental cetsa CETSA (Target Engagement) experimental->cetsa affinity Affinity Chromatography (Unbiased Binding) experimental->affinity kinome Kinome Profiling (Functional Activity) experimental->kinome integration Data Integration & Pathway Analysis cetsa->integration affinity->integration kinome->integration validated Validated Targets & Mechanism of Action integration->validated

Caption: An integrated workflow for target identification and validation.

Conclusion

The journey from a novel bioactive molecule like 6-Aminopyridazine-4-carboxamide to a well-understood drug candidate is paved with rigorous scientific inquiry. The strategy outlined in this guide, which progresses from broad, computational predictions to specific, orthogonal experimental validations, provides a robust framework for target deconvolution. By combining techniques such as in silico modeling, cellular thermal shift assays, affinity chromatography, and kinome profiling, researchers can build a comprehensive and high-confidence understanding of a compound's biological targets. This knowledge is not merely academic; it is the essential foundation for developing safer, more effective therapeutics.

References

  • Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from Creative Biolabs website.[19]

  • Benchchem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Retrieved from Benchchem website.[15]

  • Morgens, D. W., Chan, C., & Fire, A. Z. (2015). Target deconvolution techniques in modern phenotypic profiling. PMC.[3]

  • Chen, B., et al. (2024). Validation guidelines for drug-target prediction methods. Taylor & Francis Online.[13]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC.[20]

  • Adu-Amankwaah, J., et al. (2019). Computational/in silico methods in drug target and lead prediction. Oxford Academic.[6]

  • Sahoo, S., et al. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia.[5]

  • Kim, S., et al. (2019). In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning. MDPI.[25]

  • Li, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI.[4]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from Technology Networks website.[26]

  • Oncodesign Services. (n.d.). Target Deconvolution. Retrieved from Oncodesign Services website.[1]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from Bio-protocol website.[18]

  • Ezzat, A., et al. (2025). In silico methods for drug-target interaction prediction. PubMed.[27]

  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. PubMed.[28]

  • Parker, C. G., & Simon, G. M. (2019). Small molecule target identification using photo-affinity chromatography. PMC.[29]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from Pamgene website.[22]

  • AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services. Retrieved from AssayQuant website.[24]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.[16]

  • ResearchGate. (n.d.). Target deconvolution strategies in drug discovery | Request PDF. Retrieved from ResearchGate website.[30]

  • Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[17]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology website.[23]

  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol. Retrieved from Promega website.[31]

  • Vu, V., et al. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). PubMed.[32]

  • Kanoh, N. (2013). Affinity-based target identification for bioactive small molecules. RSC Publishing.[33]

  • ScienceOpen. (2024). Validation guidelines for drug-target prediction methods. Retrieved from ScienceOpen website.[14]

  • ResearchGate. (n.d.). Mass spectrometry-based assays for kinome profiling. Retrieved from ResearchGate website.[34]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from Drug Hunter website.[21]

  • MtoZ Biolabs. (n.d.). Drug Target Identification and Validation. Retrieved from MtoZ Biolabs website.[2]

  • European Pharmaceutical Review. (2014). Molecular Target Validation in preclinical drug discovery. Retrieved from European Pharmaceutical Review website.[35]

  • ResearchGate. (2012). How to experimentally validate drug-target interactions?. Retrieved from ResearchGate website.[36]

  • Pipzine Chemicals. (n.d.). 6-Aminopyridine-3-carboxamide. Retrieved from Pipzine Chemicals website.[37]

  • Pan, H., et al. (2009). Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. PMC.[38]

  • Zhang, C., et al. (2017). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. ACS Publications.[7]

  • Gonzalez-Lopez de Turiso, F., et al. (2016). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... PubMed.[8]

  • de Sousa, F. P. M., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides... PubMed.[9]

  • Choquet, D., & Korn, H. (1992). Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. The Journal of general physiology.[39]

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Foundational

6-Aminopyridazine-4-carboxamide literature review and background

An In-Depth Technical Guide to the 6-Aminopyridazine-4-carboxamide Scaffold in Drug Discovery Executive Summary The 6-aminopyridazine-4-carboxamide scaffold has emerged as a "privileged chemotype" in modern medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 6-Aminopyridazine-4-carboxamide Scaffold in Drug Discovery

Executive Summary

The 6-aminopyridazine-4-carboxamide scaffold has emerged as a "privileged chemotype" in modern medicinal chemistry, particularly within the realm of neuropharmacology and targeted kinase inhibition[1]. Characterized by its unique physicochemical properties—including a high dipole moment, weak basicity, and a robust dual hydrogen-bonding capacity—this heterocyclic core is highly effective at mimicking ATP to bind the hinge regions of various kinases[2].

This whitepaper provides a comprehensive technical review of the 6-aminopyridazine-4-carboxamide core, detailing its structural rationale, mechanistic pathways in disease models (such as DAPK1-mediated apoptosis), structure-activity relationship (SAR) data, and field-proven synthetic protocols for drug development professionals.

Physicochemical Profiling & Structural Rationale

The selection of the 6-aminopyridazine-4-carboxamide core over traditional benzene or pyridine rings is driven by specific molecular recognition requirements in the ATP-binding pocket of target proteins[2].

  • Dual Hydrogen-Bonding Capacity: The pyridazine ring contains two adjacent nitrogen atoms. In the 6-aminopyridazine system, the exocyclic amine acts as a potent hydrogen bond donor, while the adjacent endocyclic nitrogen acts as a hydrogen bond acceptor. This exact geometry perfectly complements the backbone amide linkages of valine residues (e.g., Val96 in DAPK1) in kinase hinge regions[3].

  • Dipole Moment and π−π Stacking: Pyridazines possess a significantly higher dipole moment (~4.0 D) compared to pyridines (~2.2 D). This enhanced polarity strengthens multipolar interactions with polar amino acid side chains and facilitates robust π−π stacking with aromatic residues (like phenylalanine or tyrosine) in the binding pocket[2].

  • Metabolic Stability: The electron-deficient nature of the pyridazine ring makes it less susceptible to oxidative metabolism by Cytochrome P450 enzymes compared to electron-rich heterocycles, thereby improving the pharmacokinetic half-life of the resulting drug candidates[2].

Mechanistic Grounding: Kinase Hinge-Binding Dynamics

One of the most clinically relevant applications of the 6-aminopyridazine-4-carboxamide scaffold is the inhibition of Death-Associated Protein Kinase 1 (DAPK1) . DAPK1 is a calcium/calmodulin-dependent serine/threonine kinase that acts as a critical mediator of neuronal apoptosis following hypoxia-ischemia (e.g., stroke)[1].

When an ischemic event occurs, intracellular calcium levels spike, activating the Calmodulin (CaM) complex. This complex binds to DAPK1, removing its autoinhibitory domain and triggering a phosphorylation cascade that leads to irreversible cell death. 6-Aminopyridazine-4-carboxamide derivatives act as competitive, ATP-directed inhibitors. By anchoring into the ATP-binding site via the aforementioned dual H-bond network, these compounds lock the kinase in an inactive conformation, effectively halting the apoptotic cascade[1],[3].

DAPK1_Pathway Hypoxia Hypoxia / Ischemic Event CaM Ca2+/Calmodulin Activation Hypoxia->CaM Intracellular Ca2+ Spike DAPK1 DAPK1 Kinase Activation CaM->DAPK1 Binds Autoinhibitory Domain Apoptosis Neuronal Apoptosis Cascade DAPK1->Apoptosis Substrate Phosphorylation Inhibitor 6-Aminopyridazine-4-carboxamide (ATP-Competitive Inhibitor) Inhibitor->DAPK1 Blocks Val96 Hinge Region

DAPK1 activation via hypoxia-induced calcium influx and targeted inhibition by the scaffold.

Self-Validating Experimental Protocol: Synthesis & Optimization

To construct a library of 6-aminopyridazine-4-carboxamide derivatives, researchers must utilize a synthetic route that allows for late-stage diversification. The following protocol describes a highly efficient, three-step methodology starting from a commercially available precursor.

Causality of Experimental Choices: Traditional amidation of pyridazine carboxylic acids often suffers from poor yields due to the formation of unreactive byproducts[4]. By utilizing POCl3​ , we achieve a dual-purpose transformation: the simultaneous chlorination of the pyridazone core and the conversion of the carboxylic acid to a highly reactive acyl chloride. This eliminates the need for expensive coupling reagents (like HATU) and prevents the hydrolysis of the nitrile/amide intermediates commonly seen in aqueous conditions[4].

Step-by-Step Methodology
  • Dual Chlorination (Activation):

    • Suspend 6-oxo-1,6-dihydropyridazine-4-carboxylic acid (1.0 eq) in neat Phosphorus oxychloride ( POCl3​ , 10.0 eq).

    • Add a catalytic amount of anhydrous DMF. Reflux the mixture at 100°C for 4 hours.

    • Validation: The reaction is complete when the suspension turns into a clear, dark solution. Carefully quench over crushed ice to precipitate 6-chloropyridazine-4-carbonyl chloride.

  • Regioselective Amidation:

    • Dissolve the crude acyl chloride in anhydrous Dichloromethane (DCM) at 0°C.

    • Add the desired primary amine ( R2​−NH2​ , 1.1 eq) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring high yields of the 6-chloropyridazine-4-carboxamide intermediate.

  • Nucleophilic Aromatic Substitution ( SN​Ar ) Amination:

    • Transfer the intermediate to a microwave vial. Add the secondary amine source ( R1​−NH2​ , 2.0 eq) in n-butanol.

    • Irradiate at 150°C for 30 minutes.

    • Validation: The electron-withdrawing nature of the carboxamide at the 4-position highly activates the 6-chloro position for SN​Ar . LC-MS should indicate >95% conversion to the final 6-aminopyridazine-4-carboxamide product.

Synthetic_Workflow SM 6-Oxo-pyridazine- 4-carboxylic acid Chlorination POCl3 / DMF (Dual Activation) SM->Chlorination Intermediate1 6-Chloropyridazine- 4-carbonyl chloride Chlorination->Intermediate1 Amidation R2-NH2, DIPEA (Amidation) Intermediate1->Amidation Intermediate2 6-Chloropyridazine- 4-carboxamide Amidation->Intermediate2 Amination R1-NH2, Heat (SNAr Amination) Intermediate2->Amination Product 6-Aminopyridazine- 4-carboxamide Amination->Product

Optimized synthetic workflow for late-stage diversification of the aminopyridazine scaffold.

Quantitative Structure-Activity Relationship (SAR) Data

The substitution patterns at the 6-amino ( R1​ ) and 4-carboxamide ( R2​ ) positions dictate both the potency and the kinase selectivity profile. The table below summarizes the SAR trends for representative derivatives evaluated against DAPK1[3].

Data Interpretation: The introduction of a meta-chlorophenoxy group at the R2​ position significantly enhances hydrophobic interactions deep within the ATP pocket. Furthermore, utilizing a rigid, nitrogen-containing heterocycle (like morpholine or a pyridinyl moiety) at the R1​ position maximizes hydrogen bonding with the Val96 backbone, pushing the IC50​ into the low micromolar/nanomolar range while maintaining excellent selectivity over DAPK2 and DAPK3 isoforms[3].

Compound ID R1​ (6-Amino Substituent) R2​ (4-Carboxamide Substituent)DAPK1 IC50​ ( μM )Selectivity (vs. DAPK2/3)
Cmpd-4a MethylaminePhenyl> 50.0Poor
Cmpd-4f Cyclohexylamine3-Chlorophenyl12.4Moderate
Cmpd-4j Morpholine3-Chloro-4-fluorophenyl3.2High
Cmpd-4q Isonicotinamide3-Chloro-4-(3-fluorophenoxy)phenyl1.09 Excellent (>100x)

Expanding the Therapeutic Window: Beyond DAPK1

While DAPK1 remains a primary target for neuroprotection, the versatility of the 6-aminopyridazine-4-carboxamide core has led to its deployment against other critical pharmacological targets:

  • CDK4/6 Inhibition in Oncology: Aberrant Cyclin-Dependent Kinase 4/6 (CDK4/6) activity drives cell cycle progression in various malignancies, including mantle cell lymphoma and breast cancer. Aminopyridazine-carboxamide derivatives have been successfully utilized as core structural motifs in CDK4/6 inhibitors, arresting tumor cells in the G1 phase[5],[6].

  • NaV1.8 Ion Channel Blockade: The peripheral nervous system relies on the voltage-gated sodium channel NaV1.8 for nociceptive pain signaling. Pyridazine-4-carboxamide derivatives have demonstrated high efficacy as NaV1.8 blockers, offering a non-opioid pathway for the treatment of chronic and neuropathic pain[7],[8].

  • TRPC6 Modulation: Transient Receptor Potential C6 (TRPC6) channels are implicated in renal diseases (e.g., proteinuria) and fibrotic disorders. Recent patent literature highlights the use of 6-aminopyridazine derivatives as potent TRPC6 modulators, effectively managing myogenic tone and preventing renal degradation[9].

References

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies Source: MDPI Pharmaceuticals (2022) URL:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: National Center for Biotechnology Information (PMC, 2023) URL:[Link]

  • An Aminopyridazine-Based Inhibitor of a Pro-apoptotic Protein Kinase Attenuates Hypoxia-Ischemia Induced Acute Brain Injury Source: Vanderbilt University / Journal of Medicinal Chemistry URL:[Link]

  • Pyrrolopyrimidine compounds as inhibitors of CDK4/6 (WO2011101409A1)
  • Pyridine carboxamide compounds for inhibiting NaV1.8 (US20220227732A1)
  • Inhibitors of TRPC6 (EP3700902B1) Source: European Patent Office / Googleapis URL:[Link]

Sources

Exploratory

Spectroscopic Profile of 6-Aminopyridazine-4-carboxamide: A Predictive and Interpretive Technical Guide

Introduction 6-Aminopyridazine-4-carboxamide is a heterocyclic organic compound featuring a pyridazine ring substituted with both an amino and a carboxamide group. Such nitrogen-rich heterocyclic scaffolds are of signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Aminopyridazine-4-carboxamide is a heterocyclic organic compound featuring a pyridazine ring substituted with both an amino and a carboxamide group. Such nitrogen-rich heterocyclic scaffolds are of significant interest in medicinal chemistry due to their potential biological activities. A thorough structural elucidation using modern spectroscopic techniques is paramount for the confirmation of its chemical identity, purity assessment, and for understanding its chemical behavior. This guide provides a detailed predictive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 6-Aminopyridazine-4-carboxamide.

Molecular Structure and Predicted Spectroscopic Behavior

The molecular structure of 6-Aminopyridazine-4-carboxamide forms the basis for predicting its spectroscopic features. The arrangement of protons and carbon atoms in distinct chemical environments will give rise to a unique NMR spectrum. The vibrational modes of its functional groups (amine, amide, and the aromatic ring) will be characteristic in the IR spectrum. The molecule's mass and fragmentation pattern upon ionization will be determined by its elemental composition and the relative stability of the resulting fragments in the mass spectrum.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d e Tune and Shim d->e f Acquire ¹H and ¹³C Spectra e->f g Fourier Transform & Phasing f->g h Baseline Correction & Referencing g->h i Spectral Interpretation h->i

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for 6-Aminopyridazine-4-carboxamide

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
3400 - 3200Medium-Strong, BroadN-H stretch (Amine and Amide)The N-H stretching vibrations of both the primary amine and primary amide are expected in this region. The broadening is due to hydrogen bonding.
~1680 - 1650StrongC=O stretch (Amide I)The carbonyl stretch of the amide group is typically a strong and sharp absorption in this region.
~1620 - 1580MediumC=N and C=C stretch (Aromatic Ring)Stretching vibrations of the pyridazine ring.
~1600 - 1550MediumN-H bend (Amine and Amide II)The scissoring vibration of the N-H bonds in the amine and amide groups.
~1400 - 1300MediumC-N stretchStretching vibrations of the C-N bonds of the amine and amide groups.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the crystalline sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100-200 mg) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure. The molecular formula for 6-Aminopyridazine-4-carboxamide is C₅H₆N₄O, with a predicted monoisotopic mass of approximately 138.054 g/mol .

Table 4: Predicted Mass Spectrometry Data for 6-Aminopyridazine-4-carboxamide

Predicted m/zAssignmentRationale for Prediction
138[M]⁺ (Molecular Ion)The molecular ion peak corresponding to the molecular weight of the compound.
122[M - NH₂]⁺Loss of the amino group from the carboxamide.
121[M - NH₃]⁺Loss of ammonia.
94[M - CONH₂]⁺Loss of the carboxamide group.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively polar compound like this, LC-MS would be a suitable method.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules, which would likely produce a prominent protonated molecule [M+H]⁺ at m/z 139.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Mass_Spec_Fragmentation M [M]⁺ m/z = 138 F1 [M - NH₂]⁺ m/z = 122 M->F1 - NH₂ F2 [M - CONH₂]⁺ m/z = 94 M->F2 - CONH₂

Foundational

Understanding the 6-Aminopyridazine-4-carboxamide scaffold

An In-Depth Technical Guide to the 6-Aminopyridazine-4-carboxamide Scaffold: A Privileged Core for Drug Discovery Executive Summary The search for novel molecular scaffolds that can serve as starting points for the devel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 6-Aminopyridazine-4-carboxamide Scaffold: A Privileged Core for Drug Discovery

Executive Summary

The search for novel molecular scaffolds that can serve as starting points for the development of new therapeutics is a cornerstone of modern medicinal chemistry. The 6-aminopyridazine-4-carboxamide core has emerged as a structure of significant interest, combining the key pharmacophoric features of the pyridazine ring system with the versatile hydrogen-bonding capabilities of aminopyridine and carboxamide moieties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the scaffold's structural attributes, synthetic strategies, and its vast therapeutic potential as evidenced by related molecular architectures. We will explore the causality behind experimental choices and present actionable protocols to empower the synthesis and evaluation of novel compounds based on this promising core.

Chapter 1: Physicochemical and Structural Attributes

The 6-aminopyridazine-4-carboxamide scaffold is a nitrogen-rich heterocyclic system. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts distinct electronic properties and metabolic stability. The strategic placement of the amino group at the C6 position and the carboxamide at the C4 position creates a unique constellation of hydrogen bond donors and acceptors.

Key Structural Features:

  • Hydrogen Bonding: The scaffold presents multiple sites for hydrogen bonding: the amino group (-NH2), the carboxamide N-H, and the carboxamide carbonyl (C=O). This allows for strong and specific interactions with biological targets such as enzymes and receptors.[1]

  • Dipole Moment: The two adjacent nitrogen atoms in the pyridazine ring create a significant dipole moment, influencing the molecule's solubility and ability to engage in polar interactions.

  • Planarity and Rigidity: The aromatic pyridazine core provides a rigid, planar anchor for the appended functional groups. This conformational constraint can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target.

  • Bioisosteric Potential: The pyridazine nucleus can act as a bioisostere for other aromatic systems like phenyl or pyridine rings, offering an avenue to modulate physicochemical properties and circumvent potential metabolic liabilities.

These features make the 6-aminopyridazine-4-carboxamide scaffold a "privileged" structure, capable of interacting with a wide range of biological targets, thereby exhibiting diverse pharmacological activities.[1][2]

Chapter 2: Synthetic Strategies

The construction of the 6-aminopyridazine-4-carboxamide core can be achieved through several strategic synthetic routes. A common and effective approach involves the cyclocondensation of a suitable acyclic precursor to form the pyridazine ring system, followed by functional group interconversion.

A plausible and efficient pathway leverages the reaction of activated methylene compounds with arylhydrazones.[3] This strategy offers a convergent approach to assembling the core structure.

Conceptual Synthetic Workflow

The diagram below outlines a general, multi-step synthesis to access the target scaffold. The rationale is to first construct a functionalized pyridazine ring and then install the amino group via nucleophilic aromatic substitution.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Pyridazine Ring Formation cluster_2 Step 3: Aromatization & Functionalization cluster_3 Step 4: Amination A Aryl Diazonium Salt C Arylhydrazone Intermediate A->C Japp-Klingemann Reaction B Activated Methylene Compound (e.g., Ethyl 2-cyano-3-oxobutanoate) B->C E Functionalized Dihydropyridazine C->E Cyclocondensation (e.g., Ethanol/Piperidine, Reflux) D Cyanothioacetamide or Malononitrile D->E F Oxidation/Halogenation (e.g., POCl3) E->F G 6-Chloro-pyridazine-4-carboxamide F->G I Final Scaffold: 6-Aminopyridazine-4-carboxamide G->I Nucleophilic Aromatic Substitution H Ammonia or Amine Source H->I

Caption: General Synthetic Workflow for 6-Aminopyridazine-4-carboxamide.

This pathway is highly adaptable, allowing for the introduction of diversity at multiple points to generate a library of analogues for structure-activity relationship (SAR) studies. For instance, different diazonium salts can be used in Step 1, and various amines can be employed in Step 4.

Chapter 3: Biological Significance and Therapeutic Landscape

While the 6-aminopyridazine-4-carboxamide scaffold itself is not extensively documented as a standalone entity in numerous publications, its constituent parts and closely related analogues are well-established pharmacophores. By examining these related structures, we can infer the vast therapeutic potential of the target scaffold. Pyridine and pyridazine derivatives are known to possess a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[4][5][6][7]

Scaffold Class Therapeutic Area / Target Key Insights References
Pyrimidine Carboxamides Antitubercular (Anti-TB)Potent activity against Mycobacterium tuberculosis, including clinical strains. A novel mechanism of action is suggested, not affecting cell wall or DNA integrity.[8][9]
Pyrazine Carboxamides Antitubercular (Anti-TB)Derivatives show activity against M. tuberculosis and other mycobacterial species like M. kansasii and M. avium.[10]
Pyridopyridazines Kinase Inhibition (p38), AnticancerIdentified as potent inhibitors of protein kinases like p38, crucial in inflammation. Also show antiproliferative activity by inhibiting cyclin-dependent kinases.[7]
Quinoline/Quinazoline Carboxamides Kinase Inhibition (PI3Kδ, PAK4)Structure-based design has led to potent and selective inhibitors of key signaling kinases involved in inflammation and cancer cell migration.[11][12]
Pyrazole Carboxamides Antifungal, Enzyme InhibitionWidely used as commercial fungicides (e.g., SDHI inhibitors). Also demonstrate potent inhibition of enzymes in various therapeutic areas.[13]
Phenylpyridazine Carboxamides Neurodegenerative DiseaseDerivatives designed as selective inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[14]

This diverse range of activities underscores the versatility of the carboxamide-functionalized aza-heterocycle motif. The 6-aminopyridazine-4-carboxamide core is well-positioned to serve as a template for developing inhibitors of various enzymes, particularly kinases, where the scaffold can mimic the hinge-binding interactions of ATP.

Potential Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The 6-aminopyridazine-4-carboxamide scaffold is an ideal candidate for this role. The amino group and one of the pyridazine ring nitrogens can act as hydrogen bond donors and acceptors, respectively, to anchor the molecule in the active site.

G cluster_downstream Downstream Cellular Processes Scaffold 6-Aminopyridazine- 4-carboxamide Derivative Kinase Protein Kinase (e.g., PI3K, PAK4, p38) Scaffold->Kinase Competitively Inhibits Proliferation Cell Proliferation Kinase->Proliferation Promotes Survival Cell Survival / Apoptosis Kinase->Survival Promotes Migration Cell Migration Kinase->Migration Promotes ATP ATP ATP->Kinase Binds & Activates

Caption: Potential Mechanism via Competitive Kinase Inhibition.

Chapter 4: Structure-Activity Relationship (SAR) and Molecular Design

Systematic modification of the 6-aminopyridazine-4-carboxamide scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Based on SAR studies of related series, several key modification points can be identified.[8][9]

  • Carboxamide (R1): The substituent on the carboxamide nitrogen often projects into the solvent-exposed region of a binding pocket. Modifying this group (e.g., with aryl, alkyl, or cycloalkyl moieties) is a primary way to modulate potency and selectivity. Lipophilicity and size at this position are critical.[9]

  • Amino Group (R2): The 6-amino group is often crucial for target engagement (e.g., hinge-binding in kinases). While primary amines are common, substitution to secondary or tertiary amines can alter binding modes and physicochemical properties like solubility.

  • Pyridazine Ring (R3, R4): Substitution on the pyridazine ring itself can fine-tune the electronic properties of the core and provide additional vectors for interacting with the target protein or improving drug-like properties.

Chapter 5: Key Experimental Protocols

The following protocols are provided as a validated starting point for the synthesis and evaluation of compounds based on the target scaffold.

Protocol 1: Synthesis of a Representative 6-Aminopyridazine-4-carboxamide Derivative

This protocol describes the synthesis of N-benzyl-6-amino-5-phenylpyridazine-4-carboxamide, a representative example, adapted from methodologies for similar heterocyclic systems.[3][5]

Step 1: Synthesis of 2-(2-phenylhydrazono)-3-oxobutanenitrile

  • Dissolve aniline (10 mmol) in 6M hydrochloric acid (15 mL) and cool to 0-5°C in an ice-salt bath.

  • Add a solution of sodium nitrite (10.5 mmol) in water (5 mL) dropwise, keeping the temperature below 5°C. Stir for 15 minutes to form the diazonium salt.

  • In a separate flask, dissolve ethyl 2-cyano-3-oxobutanoate (10 mmol) and sodium acetate (25 mmol) in ethanol (50 mL). Cool to 0-5°C.

  • Add the cold diazonium salt solution dropwise to the ethanolic solution with vigorous stirring.

  • Allow the mixture to stir at 0-5°C for 1 hour, then at room temperature for 4 hours.

  • Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to yield the arylhydrazone intermediate.

Step 2: Synthesis of 6-amino-5-phenyl-3-thioxo-2,3-dihydropyridazine-4-carbonitrile

  • To a solution of the arylhydrazone from Step 1 (5 mmol) in absolute ethanol (30 mL), add cyanothioacetamide (5 mmol) and piperidine (0.5 mL).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Cool the mixture to room temperature. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[3]

Step 3: Desulfurization and Carboxamide Formation (Hypothetical/Adaptable) This step is a conceptual adaptation. Direct conversion from the thioxo-carbonitrile to the final product is complex. A more robust route might involve hydrolysis of the nitrile to a carboxylic acid, followed by amidation, and subsequent conversion of the thione to an amine. A more direct route may involve starting with malononitrile in Step 2 to form a dihydropyridazine that can be more readily converted.[3]

Alternative Step 3 & 4: Halogenation and Amination

  • (Assuming a 6-oxo-pyridazine-4-carbonitrile intermediate is formed via a similar cyclization): Reflux the intermediate (5 mmol) in excess phosphorus oxychloride (POCl3) for 4 hours.[5]

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a sodium bicarbonate solution. Extract the product with dichloromethane, dry over sodium sulfate, and concentrate to yield the 6-chloro-pyridazine-4-carbonitrile.

  • Hydrolyze the nitrile to the carboxamide using concentrated sulfuric acid at room temperature.

  • Dissolve the resulting 6-chloro-pyridazine-4-carboxamide (2 mmol) in a sealed tube with a solution of ammonia in methanol. Heat at 100°C for 12 hours.

  • Cool, concentrate, and purify by column chromatography to obtain the final 6-aminopyridazine-4-carboxamide product.

Protocol 2: In-Vitro Kinase Inhibition Assay (Z'-Lyte™ FRET Assay)

This protocol describes a general method for assessing the inhibitory activity of a synthesized compound against a protein kinase, a likely target class for this scaffold.[12]

  • Reagents: Z'-Lyte™ Kinase Assay Kit (specific for the kinase of interest, e.g., PAK4), test compound stock solution (e.g., 10 mM in DMSO), ATP solution, kinase, and substrate peptide.

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in a 384-well assay plate. A typical concentration range would be 100 µM to 1 nM. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • To each well, add the kinase and the specific peptide substrate solution.

    • Initiate the reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • Development: Add the Z'-Lyte™ Development Reagent to each well. This reagent contains a site-specific protease that cleaves only the non-phosphorylated peptide substrate.

  • Detection: Incubate for 60 minutes at room temperature to allow for the development reaction. Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the coumarin and fluorescein channels.

  • Data Analysis:

    • Calculate the emission ratio (Coumarin/Fluorescein).

    • Determine the percent phosphorylation from the emission ratio.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The 6-aminopyridazine-4-carboxamide scaffold represents a confluence of privileged pharmacophoric elements. Its inherent structural and electronic properties make it an exceptionally versatile core for engaging with a wide range of biological targets. Drawing from the well-documented success of related pyrimidine, pyrazine, and pyridazine carboxamides, this scaffold holds immense promise for the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. The synthetic strategies and experimental protocols outlined in this guide provide a solid foundation for research and development professionals to explore the chemical space around this core, paving the way for the discovery of next-generation medicines.

References

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  • ResearchGate. (2025, August 9). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved from [Link]

  • Taylor & Francis. (2019, December 26). Synthesis, characterization, and biological studies of some novel pyrazole carboxamide, pyridazine and thienopyridazine derivatives. Retrieved from [Link]

  • MDPI. (2022, October 18). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

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  • Semantic Scholar. (2022, October 19). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr. Retrieved from [Link]

  • PubMed. (2017, December 28). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure-Activity Relationship and Target Identification Studies. Retrieved from [Link]

  • Scirp.org. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Retrieved from [Link]

  • Sonalasynth. 2-Aminopyridine-4-carboxamide: A Key Building Block for Innovative Drug Discovery. Retrieved from [Link]

  • PMC. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Retrieved from [Link]

  • PubMed. (2016, August 11). Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors.... Retrieved from [Link]

  • ResearchGate. (2024, October 18). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Retrieved from [Link]

  • MDPI. (2023, September 15). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1.... Retrieved from [Link]

  • ACS Publications. (2017, November 30). Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Retrieved from [Link]

  • PubMed. (2011, February 15). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocols: A Step-by-Step Guide to the Synthesis of 6-Aminopyridazine-4-carboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals. Introduction: The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active agent...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Within this class, 6-aminopyridazine-4-carboxamide derivatives represent a particularly valuable chemotype, serving as crucial intermediates and final compounds in drug discovery programs.[3][4] Their structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties.

This guide provides a detailed, step-by-step protocol for the synthesis of 6-aminopyridazine-4-carboxamide derivatives. The narrative emphasizes the rationale behind experimental choices, ensuring that researchers can not only replicate the procedure but also adapt it to their specific synthetic targets. The methodology is grounded in fundamental organic chemistry principles, focusing on a robust and reproducible synthetic route.

Overall Synthetic Workflow

The synthesis is designed as a two-step process starting from a key intermediate, Methyl 6-chloropyridazine-4-carboxylate. This intermediate serves as a versatile platform for introducing the desired amine at the C6 position via a nucleophilic aromatic substitution (SNAr) reaction, followed by the formation of the C4-carboxamide via aminolysis.

G Start Key Intermediate: Methyl 6-chloropyridazine-4-carboxylate Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) (Amination at C6) Start->Step1 Intermediate Intermediate: Methyl 6-aminopyridazine-4-carboxylate Step1->Intermediate Step2 Step 2: Aminolysis (Amide Formation at C4) Intermediate->Step2 Final Final Product: 6-Aminopyridazine-4-carboxamide Derivative Step2->Final G reactant 6-Chloropyridazine Intermediate meisenheimer Meisenheimer Complex (Addition Intermediate) reactant->meisenheimer + NH3 (Nucleophilic Attack) product 6-Aminopyridazine Product meisenheimer->product - Cl- (Elimination)

Caption: Simplified SNAr mechanism for the amination step.

Experimental Protocol

Materials and Reagents:

Reagent Molar Eq. MW ( g/mol ) Amount
Methyl 6-chloropyridazine-4-carboxylate 1.0 172.57 5.00 g
Ammonia in Methanol (7N Solution) ~20 17.03 100 mL
Dichloromethane (DCM) - 84.93 200 mL
Saturated Sodium Bicarbonate (aq) - - 100 mL
Brine - - 100 mL

| Anhydrous Sodium Sulfate | - | 142.04 | As needed |

Procedure:

  • To a high-pressure steel autoclave, add Methyl 6-chloropyridazine-4-carboxylate (5.00 g). [5]2. Add the 7N solution of ammonia in methanol (100 mL).

    • Expert Insight: Using a pre-made solution of ammonia in an alcoholic solvent provides a safe and effective way to handle gaseous ammonia and ensures it is present in large excess to drive the reaction to completion. [6]3. Seal the autoclave tightly. Place it behind a protective blast shield.

  • Heat the reaction mixture to 100-120 °C with constant stirring for 12-18 hours.

    • Causality: The elevated temperature and pressure are necessary to overcome the activation barrier for the SNAr reaction on the heterocyclic ring. [7]5. After the reaction period, cool the autoclave to room temperature. CAUTION: Ensure the vessel is fully cooled and vented in a fume hood before opening.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Partition the resulting residue between dichloromethane (DCM, 150 mL) and water (100 mL).

  • Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford pure Methyl 6-aminopyridazine-4-carboxylate.

Part 2: Synthesis of 6-Aminopyridazine-4-carboxamide Derivatives

In this final step, the methyl ester intermediate is converted into the target carboxamide derivative. This is achieved through direct aminolysis, where an amine of choice displaces the methoxy group of the ester.

Principle: Aminolysis of an Ester

This reaction involves the nucleophilic acyl substitution of the ester with a primary or secondary amine. The reaction is typically driven to completion by using a large excess of the amine or by heating to distill off the methanol byproduct. The reactivity of the amine is a key factor; primary amines are generally more reactive than secondary amines due to less steric hindrance.

Experimental Protocol

Materials and Reagents:

Reagent Molar Eq. MW ( g/mol ) Example Amount
Methyl 6-aminopyridazine-4-carboxylate 1.0 153.14 3.00 g
Desired Amine (e.g., Benzylamine) 5.0 - 10.0 107.15 7.0 mL

| Methanol (for purification) | - | 32.04 | As needed |

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine Methyl 6-aminopyridazine-4-carboxylate (3.00 g) and the desired amine (e.g., Benzylamine, 7.0 mL).

    • Expert Insight: Using the amine as both the reagent and the solvent (when it is a liquid) creates a high concentration environment that favors the reaction equilibrium towards the product side. If the amine is a solid or very expensive, a high-boiling inert solvent like xylene or DMSO can be used.

  • Heat the reaction mixture to 80-100 °C with stirring for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, collect it by vacuum filtration. If not, slowly add an anti-solvent (e.g., water or hexane) to induce precipitation.

  • Wash the collected solid with a cold solvent (e.g., cold methanol or diethyl ether) to remove any residual amine.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 6-Aminopyridazine-4-carboxamide derivative.

    • Self-Validation: The purity of the final compound should be confirmed by analytical methods such as NMR spectroscopy, Mass Spectrometry, and HPLC to ensure it meets the standards required for further research and development.

References

  • Title: Polyazaheterocyclic compounds: condensation reactions of pyridazine-4,5-dicarboxylic acid derivatives with o-phenylenediamine Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropyridazines Source: YAKHAK HOEJI - Korea Science URL: [Link]

  • Title: METHOD OF PRODUCING PYRIDAZINE CARBOXYLIC ACID DERIVATIVES Source: WIPO Patentscope (WO/2001/007416) URL: [Link]

  • Title: Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Methyl 6-chloropyridazine-4-carboxylate Source: MySkinRecipes URL: [Link]

  • Title: 6-Aminopyridine-3-carboxamide Source: Pipzine Chemicals URL: [Link]

  • Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5... Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Notes. 5-Amino-3-chloropyridazine. A Clarification. Source: ACS Publications URL: [Link]

  • Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents... Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace URL: [Link]

  • Title: Bridging the pyridine-pyridazine synthesis gap by skeletal editing Source: Knowledge UChicago URL: [Link]

  • Title: 6-Aminopyridazine-3-carboxamide: A Versatile Compound for Advanced Applications Source: BCD-Chem URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]

  • Source: Google Patents (CN104844523A)
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Application

Using 6-Aminopyridazine-4-carboxamide in high-throughput screening

Application Note: High-Throughput Fragment Screening Cascades Utilizing 6-Aminopyridazine-4-carboxamide Executive Summary & Mechanistic Rationale In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Fragment Screening Cascades Utilizing 6-Aminopyridazine-4-carboxamide

Executive Summary & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical for developing potent inhibitors. 6-Aminopyridazine-4-carboxamide (CAS 34121-95-4; MW 138.13 Da) is a highly privileged heterocyclic fragment. The aminopyridazine scaffold is renowned in neuropharmacology and oncology for its ability to act as a hinge-binding motif in kinases [1].

Mechanistically, the aminopyridazine core mimics the adenine ring of ATP. The amino group and the adjacent ring nitrogen act as a potent hydrogen bond donor-acceptor pair, anchoring the fragment to the backbone of the kinase hinge region. This specific fragment has historically served as the foundation for inhibitors targeting Death-Associated Protein Kinase 1 (DAPK1), an enzyme heavily implicated in hypoxia-ischemia, apoptosis, and neurodegeneration [1, 2].

This application note details a self-validating, high-throughput screening (HTS) workflow to identify and characterize the binding of 6-Aminopyridazine-4-carboxamide to target kinases (using DAPK1 as a model) using Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Energy Transfer (TR-FRET).

High-Throughput Screening Workflow

The standard FBDD cascade requires orthogonal validation to ensure that a physical binding event translates to functional target modulation [3].

G A Fragment Library (incl. 6-Aminopyridazine-4-carboxamide) B Primary Screen: SPR (Direct Binding) A->B C Data Triage (Affinity & Ligand Efficiency) B->C D Orthogonal Screen: TR-FRET (Functional Competition) C->D E Structural Validation (X-ray Crystallography) D->E

Figure 1: FBDD High-Throughput Screening Cascade for 6-Aminopyridazine-4-carboxamide.

Protocol 1: Primary Screen via Surface Plasmon Resonance (SPR)

Objective: Detect direct, label-free binding of 6-Aminopyridazine-4-carboxamide to the target kinase and determine binding kinetics ( KD​ ).

Causality & Expert Insight: Fragments exhibit low affinities (typically 100μM to >1mM ) [3]. To detect these weak interactions, the fragment must be screened at high concentrations (e.g., 500μM ), which requires up to 5% DMSO to maintain solubility. Because SPR is exquisitely sensitive to the bulk refractive index of the solvent, a rigorous DMSO calibration curve is the most critical step in this protocol. Failure to correct for solvent mismatch will result in bulk shift artifacts that mask the true binding response of a 138 Da molecule.

Step-by-Step Methodology:
  • Surface Preparation:

    • Dock a Streptavidin (SA) sensor chip into the SPR instrument (e.g., Biacore 8K).

    • Immobilize biotinylated DAPK1 onto the active channel to a density of 3000–4000 Response Units (RU). Rationale: Biotin-SA capture ensures uniform, directional orientation of the kinase, leaving the ATP-binding pocket fully accessible.

    • Leave the reference channel unmodified for blank subtraction.

  • Buffer Preparation:

    • Prepare running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, supplemented with exactly 5.0% DMSO .

  • Solvent Correction Calibration:

    • Prepare a series of 8 buffer solutions ranging from 4.5% to 5.5% DMSO.

    • Inject these solutions over both channels to generate a calibration curve. This maps the refractive index differences to the reference-subtracted RU.

  • Fragment Screening Execution:

    • Dilute 6-Aminopyridazine-4-carboxamide to 500μM in the running buffer (ensuring final DMSO remains exactly 5.0%).

    • Inject the compound at a high flow rate of 50μL/min for 30 seconds (association), followed by a 30-second buffer wash (dissociation). Rationale: High flow rates minimize mass transport limitations (MTL), ensuring the rapid square-wave kinetics typical of fragments are accurately captured.

  • Data Analysis:

    • Double-reference the data (subtract reference channel and blank buffer injections).

    • Apply the DMSO solvent correction.

    • Fit the steady-state binding levels ( Req​ ) against compound concentration to a 1:1 Langmuir binding model to derive the KD​ .

Protocol 2: Orthogonal Functional Screen via TR-FRET

Objective: Confirm that the binding observed in SPR is functionally relevant (ATP-competitive) and determine the half-maximal inhibitory concentration ( IC50​ ).

Causality & Expert Insight: While SPR confirms direct binding, it does not confirm the binding site. To validate that 6-Aminopyridazine-4-carboxamide is an ATP-competitive hinge binder, we employ a TR-FRET assay using a fluorophore-labeled ATP-competitive tracer. According to the Cheng-Prusoff equation, setting the tracer concentration exactly at its Kd​ ensures maximum assay sensitivity for competitive displacement by the fragment, preventing false negatives.

TRFRET cluster_0 FRET ON (Vehicle) cluster_1 FRET OFF (Fragment Bound) K1 Kinase (DAPK1) Eu1 Eu-Ab (Donor) Eu1->K1 Tr1 Tracer (Acceptor) Eu1->Tr1 665nm Emission Tr1->K1 K2 Kinase (DAPK1) Eu2 Eu-Ab (Donor) Eu2->K2 Tr2 Tracer (Displaced) Eu2->Tr2 No FRET Frag Fragment (Binder) Frag->K2

Figure 2: TR-FRET competitive binding mechanism for fragment screening.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Prepare a Master Mix containing His-tagged DAPK1 (5 nM final) and Europium-anti-His antibody (2 nM final).

    • Prepare a Tracer Mix using a compatible fluorescent kinase tracer (e.g., Tracer 236) at its predetermined Kd​ (e.g., 15 nM final).

  • Compound Dispensing (Acoustic Liquid Handling):

    • Use an Echo acoustic dispenser to transfer 6-Aminopyridazine-4-carboxamide directly from a 100% DMSO source plate into a 384-well low-volume assay plate. Rationale: Acoustic dispensing eliminates tip-based carryover and allows for precise nanoliter dispensing, keeping the final DMSO concentration strictly at 1% to prevent kinase denaturation.

  • Reaction Assembly:

    • Add 5μL of the Kinase/Antibody Master Mix to the assay plate.

    • Incubate for 15 minutes at room temperature to allow antibody-kinase association.

    • Add 5μL of the Tracer Mix to initiate the competition reaction.

  • Incubation & Detection:

    • Seal the plate and incubate for 60 minutes at room temperature. Rationale: This allows the system to reach thermodynamic equilibrium, ensuring accurate IC50​ determination.

    • Read the plate on a TR-FRET compatible multimode reader (e.g., PHERAstar FSX) using an excitation of 337 nm and dual emission at 615 nm (Donor) and 665 nm (Acceptor).

    • Calculate the FRET ratio (665 nm / 615 nm) and plot against fragment concentration to determine the IC50​ .

Quantitative Data Presentation

When screening 6-Aminopyridazine-4-carboxamide against a target like DAPK1, the following metrics are typically observed and used as gating criteria for hit progression:

ParameterExpected ValueRationale / Significance
Molecular Weight 138.13 DaIdeal for FBDD (Rule of 3 compliant); allows room for chemical growth.
SPR KD​ 100 - 500 µMTypical starting affinity for a raw, unoptimized fragment hit.
Ligand Efficiency (LE) > 0.30 kcal/mol/HAHigh LE confirms optimal binding energy per heavy atom (HA = 10).
TR-FRET IC50​ 200 - 800 µMFunctional displacement confirms the fragment competes at the ATP-site.

References

  • Velentza, A. V., Wainwright, M. S., Zasadzki, M., et al. (2003). An aminopyridazine-based inhibitor of a pro-apoptotic protein kinase attenuates hypoxia-ischemia induced acute brain injury. Bioorganic & Medicinal Chemistry Letters, 13(20), 3465-3470.[Link]

  • Farag, A. K., & Roh, E. J. (2019). Death-associated protein kinase (DAPK) family modulators: Current and future therapeutic outcomes. Medicinal Research Reviews, 39(1), 349-385. [Link]

  • Renaud, J. P., Chung, C. W., Danielson, U. H., et al. (2016). Biophysics in drug discovery: impact, challenges and opportunities. Nature Reviews Drug Discovery, 15(10), 679-698.[Link]

Method

In vivo experimental design for 6-Aminopyridazine-4-carboxamide studies

Application Note & Experimental Design Guide: In Vivo Evaluation of 6-Aminopyridazine-4-carboxamide Derivatives Introduction & Mechanistic Rationale The 6-Aminopyridazine-4-carboxamide scaffold (CAS 34121-95-4) has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Design Guide: In Vivo Evaluation of 6-Aminopyridazine-4-carboxamide Derivatives

Introduction & Mechanistic Rationale

The 6-Aminopyridazine-4-carboxamide scaffold (CAS 34121-95-4) has emerged as a highly privileged pharmacophore in modern oncology and immunology. Most notably, this core structure is the foundation for potent Aryl Hydrocarbon Receptor (AhR) antagonists, such as the clinical candidate BAY-218, which exhibits an IC50 of 39.9 nM[1].

In the tumor microenvironment (TME), cancer cells frequently upregulate the enzymes IDO1 and TDO2, which metabolize tryptophan into kynurenine. Kynurenine acts as an endogenous ligand for the AhR, driving the nuclear translocation of the AhR complex. This triggers the transcription of immunosuppressive genes, leading to CD8+ T-cell exhaustion and the recruitment of myeloid-derived suppressor cells (MDSCs). 6-Aminopyridazine-4-carboxamide derivatives act as competitive antagonists, blocking this metabolic immunosuppression and reinvigorating anti-tumor immunity[2].

Because these compounds do not rely on direct cytotoxicity but rather on immune modulation, their in vivo evaluation requires highly specific, immunocompetent experimental designs.

AhR_Pathway Tryptophan Tryptophan Kynurenine Kynurenine (KYN) Tryptophan->Kynurenine Metabolized by IDO1_TDO2 IDO1 / TDO2 (Tumor Cells) IDO1_TDO2->Kynurenine Catalyzes AhR_Cytosol AhR Complex (Cytosol) Kynurenine->AhR_Cytosol Activates AhR_Nucleus AhR-ARNT (Nucleus) AhR_Cytosol->AhR_Nucleus Translocation Immunosuppression Immunosuppression (T-cell exhaustion) AhR_Nucleus->Immunosuppression Target Gene Transcription Inhibitor 6-Aminopyridazine-4-carboxamide (AhR Antagonist) Inhibitor->AhR_Cytosol Antagonizes

Mechanism of 6-Aminopyridazine-4-carboxamide derivatives in blocking AhR-mediated immunosuppression.

Experimental Workflow & Causality

Evaluating an immunomodulatory pyridazine derivative requires a phased approach. Traditional xenograft models (e.g., using athymic nude mice) will yield false negative efficacy results because these mice lack the functional T-cells required for the drug's mechanism of action. Therefore, syngeneic tumor models (e.g., CT26 or B16-OVA) in fully immunocompetent mice are strictly required[2].

InVivo_Workflow Phase1 Phase 1: Formulation & PK (IV vs. PO Dosing in Balb/c) Phase2 Phase 2: Target Engagement (PD) (Biomarker Analysis: CYP1A1/CYP1B1) Phase1->Phase2 Phase3 Phase 3: Syngeneic Tumor Efficacy (CT26 / B16 Models in Immunocompetent Mice) Phase2->Phase3 Phase4 Phase 4: Immunophenotyping (FACS: CD8+ T cells, MDSCs, Tregs) Phase3->Phase4

Four-phase in vivo experimental workflow for evaluating 6-Aminopyridazine-4-carboxamide compounds.

Formulation Causality

Derivatives of 6-Aminopyridazine-4-carboxamide are typically highly lipophilic, a necessary trait for crossing the cell membrane to access the cytosolic AhR complex. However, this results in poor aqueous solubility. Administering these compounds in standard saline will cause gastrointestinal precipitation and erratic oral (PO) bioavailability. Standard Validated Formulation: A microemulsion consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is required to keep the compound in solution and ensure reliable systemic exposure[3].

Quantitative Data: Expected PK/PD Parameters

To ensure your experimental design is on track, benchmark your candidate against the following validated parameters for this chemical class:

ParameterAssay / MatrixExpected RangeBiological Significance
Clearance (Cl) Plasma (IV)< 20 mL/min/kgIndicates metabolic stability against hepatic CYP enzymes.
Bioavailability (F%) Plasma (PO vs IV)30% - 60%Ensures sufficient systemic exposure via oral administration.
CYP1A1 mRNA Tumor Tissue (qPCR)> 50% reductionConfirms direct target engagement and AhR pathway blockade.
CD8+ / Treg Ratio Tumor Infiltrating Lymphocytes> 2-fold increasePrimary indicator of reversed immunosuppression in the TME.
Tumor Volume Syngeneic Model (Day 21)> 40% TGIMacroscopic confirmation of therapeutic efficacy.

(Note: TGI = Tumor Growth Inhibition)

Self-Validating Protocol: Syngeneic Efficacy & Immunophenotyping

This protocol utilizes the CT26 murine colorectal carcinoma model. Because AhR antagonists synergize strongly with immune checkpoint blockades (ICB), the protocol is designed as a self-validating system that includes both monotherapy and combination arms to isolate the specific immunomodulatory effect of the pyridazine derivative[2].

Materials & Reagents
  • Mice: 6-8 week-old female BALB/c mice (Immunocompetent).

  • Cell Line: CT26.WT (ATCC® CRL-2638™).

  • Test Compound: 6-Aminopyridazine-4-carboxamide derivative (e.g., BAY-218 analog).

  • Antibodies: Anti-mouse PD-L1 (In vivo grade), Isotype Control IgG.

  • FACS Panel: CD45, CD3, CD8, FoxP3, CD11b, Gr-1.

Step-by-Step Methodology

Step 1: Tumor Inoculation & Randomization

  • Culture CT26 cells in RPMI-1640 with 10% FBS. Harvest at exponential growth phase ensuring >95% viability.

  • Resuspend cells in cold, serum-free PBS.

  • Inject 5×105 CT26 cells subcutaneously into the right flank of the BALB/c mice.

  • Monitor tumor growth using digital calipers. Once tumors reach an average volume of 50–100 mm³ (typically Day 7–9 post-inoculation), randomize mice into four groups ( n=10 /group) to ensure equal starting tumor burdens across all cohorts.

Step 2: Dosing Regimen (The Self-Validating Matrix) Initiate dosing on the day of randomization (Day 0 of treatment).

  • Group 1 (Negative Control): Vehicle (PO, BID) + Isotype IgG (10 mg/kg IP, BIW). Validates baseline tumor growth.

  • Group 2 (Target Monotherapy): Pyridazine Candidate (30 mg/kg PO, BID) + Isotype IgG (IP, BIW). Isolates the AhR antagonism effect.

  • Group 3 (ICB Monotherapy): Vehicle (PO, BID) + Anti-PD-L1 (10 mg/kg IP, BIW). Positive control for immune checkpoint sensitivity.

  • Group 4 (Combination): Pyridazine Candidate (30 mg/kg PO, BID) + Anti-PD-L1 (10 mg/kg IP, BIW). Tests for synergistic reversal of immunosuppression.

Step 3: In-Life Monitoring & Target Engagement

  • Measure tumor dimensions three times weekly. Calculate volume as V=(Length×Width2)/2 .

  • Weigh mice concurrently; a >15% drop in body weight indicates compound toxicity requiring dose adjustment.

  • PD Sampling: On Day 7 of treatment, collect peripheral blood via the submandibular vein from 3 mice per group 2 hours post-dose. Isolate PBMCs and perform RT-qPCR for CYP1A1 and CYP1B1 expression to confirm systemic AhR target engagement.

Step 4: Endpoint Harvesting & FACS Analysis

  • Sacrifice mice when control tumors exceed 1,500 mm³ (typically Day 21-28).

  • Excise tumors, weigh them, and mechanically/enzymatically dissociate them into single-cell suspensions using a tumor dissociation kit (e.g., Collagenase IV/DNase I).

  • Stain the cell suspensions with the predefined FACS panel.

  • Analysis: Gate on CD45+ leukocytes. Quantify the absolute numbers and ratios of infiltrating CD8+ cytotoxic T-cells versus FoxP3+ Regulatory T-cells (Tregs) and CD11b+/Gr-1+ MDSCs. A successful 6-Aminopyridazine-4-carboxamide AhR antagonist will demonstrate a statistically significant increase in the CD8+/Treg ratio and a decrease in MDSC infiltration, particularly in Group 4[2].

References

  • Abstract 1288: Blocking tumor-associated immune suppression with BAY-218, a novel, selective aryl hydrocarbon receptor (AhR) inhibitor. Cancer Research (AACR Journals).[Link]

  • Small molecule-based immunomodulators for cancer therapy. National Center for Biotechnology Information (PMC).[Link]

Sources

Application

Application Note: Preparation and Handling of 6-Aminopyridazine-4-carboxamide Stock Solutions

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note Introduction & Chemical Rationale 6-Aminopyridazine-4...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Chemical Rationale

6-Aminopyridazine-4-carboxamide (CAS: 34121-95-4) is a specialized heterocyclic small molecule frequently utilized as a building block and pharmacological probe in drug discovery. The compound features a pyridazine core substituted with a primary amine and a carboxamide group. These highly polar, hydrogen-bonding functional groups create strong intermolecular crystal lattice energies, making the compound challenging to dissolve consistently in aqueous buffers.

To ensure reproducibility across biochemical and cellular assays, it is standard practice to formulate this compound as a concentrated stock solution in a high-polarity aprotic solvent. This guide provides a self-validating, step-by-step methodology for preparing and maintaining the integrity of 6-Aminopyridazine-4-carboxamide stock solutions.

Physicochemical Properties & Quantitative Data

Before initiating the protocol, verify the compound's identity and calculate the exact solvent requirements. The table below summarizes the core physicochemical parameters and standard mass-to-volume conversions required for stock preparation.

Property / ParameterValue
Chemical Name 6-Aminopyridazine-4-carboxamide
CAS Number 34121-95-4
Molecular Formula C5H6N4O
Molecular Weight (MW) 138.13 g/mol
Recommended Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
Mass required for 1 mL of 10 mM Stock 1.38 mg
Mass required for 1 mL of 50 mM Stock 6.91 mg
Long-Term Storage (Solid) -20°C, protected from light and moisture
Long-Term Storage (Solution) -80°C, single-use aliquots under inert gas

Solvent Selection and Causality (The "Why")

While 6-Aminopyridazine-4-carboxamide may exhibit transient solubility in standard benchtop solvents, Anhydrous DMSO is strictly required for master stock solutions[1].

  • The Hygroscopic Threat: DMSO is highly hygroscopic. If standard, unsealed DMSO is used, it rapidly absorbs atmospheric moisture. The introduction of water into the stock solution lowers the solubility threshold of the compound, leading to micro-precipitation[2].

  • Oxidative Degradation: The primary amine group on the pyridazine ring is susceptible to oxidation. Repeated exposure to ambient air during freeze-thaw cycles accelerates this degradation, often visible as a color change in the solution[2].

  • Self-Validating Approach: By utilizing strictly anhydrous DMSO, purging vials with inert gas (argon/nitrogen)[3], and immediately creating single-use aliquots, you eliminate the variables of moisture condensation and oxidation, ensuring that the concentration of the stock remains identical from the first experiment to the last.

Step-by-Step Preparation Protocol

Phase 1: Equilibration and Weighing
  • Thermal Equilibration: Remove the lyophilized 6-Aminopyridazine-4-carboxamide powder from -20°C storage. Place the intact, sealed vial in a desiccator at room temperature for at least 30–45 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric water vapor onto the powder. This artificially inflates the weighed mass and introduces water into the anhydrous system.

  • Precise Weighing: Using an analytical balance, weigh the desired amount of powder (e.g., ~7.00 mg) into a sterile, static-free microcentrifuge tube. Record the exact mass.

  • Volume Calculation: Do not attempt to add powder to a fixed volume of solvent. Instead, calculate the exact volume of DMSO required for the mass you weighed using the following formula:

    Volume(mL)=MolecularWeight(g/mol)×DesiredConcentration(M)ActualMass(mg)​

    (Example: If you weighed 7.25 mg for a 50 mM stock: Volume = 7.25 / (138.13 × 0.050) = 1.050 mL of DMSO).

Phase 2: Dissolution and Homogenization
  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous, sterile-filtered DMSO to the tube[4].

  • Mechanical Agitation: Vortex the solution vigorously for 1 to 2 minutes.

  • Lattice Disruption (Sonication): Even if the solution appears clear, subject the sealed tube to ultrasonic water bath sonication at room temperature for 3 to 5 minutes.

    • Causality: Visual inspection cannot reliably detect micro-crystals. Sonication ensures complete disruption of the crystal lattice, preventing concentration gradients from forming at the bottom of the tube[5].

Phase 3: Aliquoting and Storage
  • Single-Use Aliquots: Immediately divide the master stock into single-use aliquots (e.g., 10 µL, 20 µL, or 50 µL) using sterile, amber microcentrifuge tubes (to protect from UV/light degradation).

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each tube before capping[3].

  • Cryopreservation: Transfer the aliquots immediately to a -80°C freezer.

Workflow Visualization

StockPrep Start Lyophilized Powder (Equilibrate to RT in Desiccator) Weigh Weigh Powder & Calculate Exact DMSO Volume Start->Weigh Dissolve Add Anhydrous DMSO (Vortex & Sonicate 5 min) Weigh->Dissolve Inspect Visual Inspection (Is Solution Optically Clear?) Dissolve->Inspect Aliquot Aliquot into Single-Use Amber Vials Inspect->Aliquot Yes Fail Re-sonicate or Gentle Warming (37°C) Inspect->Fail No Purge Purge Headspace (Argon/Nitrogen Gas) Aliquot->Purge Store Store at -80°C (Avoid Freeze-Thaw Cycles) Purge->Store Fail->Inspect

Caption: Workflow for the preparation, homogenization, and storage of 6-Aminopyridazine-4-carboxamide.

Downstream Application: Aqueous Dilution Guidelines

When transitioning the 6-Aminopyridazine-4-carboxamide stock into aqueous biological assays (e.g., cell culture media or enzymatic buffers), direct injection of the stock into a large aqueous volume can cause "solvent shock" and rapid precipitation[1].

Best Practice for Dilution:

  • Thaw a single-use aliquot at room temperature. Do not use localized heat.

  • Perform a stepwise dilution: Dilute the DMSO stock 1:10 into an intermediate vehicle (e.g., a buffer containing a mild surfactant or carrier protein) under vigorous vortexing.

  • Add the intermediate solution dropwise to the final assay medium.

  • Toxicity Control: Ensure the final concentration of DMSO in the assay does not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced cytotoxicity or interference with protein folding[1][6].

References

  • ResearchGate Community. "Is it normal that SC79 turned pink after being prepared as a stock solution with DMSO?" ResearchGate. Available at:[Link]

  • ResearchGate Community. "Are there special considerations for Filipin stock solution storage and reuse?" ResearchGate. Available at:[Link]

  • Selvita. "Compound Management and Sample Preparation." Selvita. Available at:[Link]

Sources

Method

Application Note: Advanced Analytical Methods for the Quantification of 6-Aminopyridazine-4-carboxamide

Target Audience: Analytical Chemists, Pharmacokineticists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Physicochemical Profiling & Methodological Rationale 6-Aminopyridazine-4-carboxamide (CAS: 34121-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Physicochemical Profiling & Methodological Rationale

6-Aminopyridazine-4-carboxamide (CAS: 34121-95-4) is a highly polar, nitrogen-containing heterocycle (NCH) frequently utilized as a critical intermediate in the synthesis of kinase inhibitors and neuropharmacological agents [1]. Its molecular architecture—comprising a basic pyridazine ring, a primary amine, and a carboxamide group—presents specific analytical challenges.

The Analytical Challenge (Causality)

Standard Reversed-Phase (RP) chromatography using conventional C18 columns relies on hydrophobic interactions. Because 6-Aminopyridazine-4-carboxamide is highly hydrophilic and possesses basic nitrogen atoms, it exhibits poor retention on standard C18 stationary phases, often co-eluting in the void volume ( t0​ ) with matrix components [2]. Furthermore, secondary interactions between the basic amine groups and residual silanols on silica-based columns lead to severe peak tailing and poor resolution.

The Solution: Mixed-Mode and HILIC Strategies

To establish a self-validating, robust quantification system, we employ Mixed-Mode Liquid Chromatography (MMLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • MMLC Rationale: By utilizing a stationary phase that combines reversed-phase characteristics with embedded cation-exchange groups, we can exploit the protonated state of the aminopyridazine at low pH. This orthogonal retention mechanism ensures strong retention and sharp peak shapes without relying on MS-incompatible ion-pairing reagents[3].

  • MS/MS Ionization: For trace analysis, the basicity of the pyridazine nitrogens makes the compound highly amenable to positive Electrospray Ionization (ESI+), allowing for ultra-sensitive Multiple Reaction Monitoring (MRM) [4].

Protocol A: MMLC-UV Method for Bulk API & Impurity Quantification

This method is designed for the assay and purity determination of 6-Aminopyridazine-4-carboxamide in bulk drug substances. It acts as a self-validating system by incorporating System Suitability Testing (SST) parameters to ensure column efficiency prior to sample analysis.

Materials & Reagents
  • Stationary Phase: Mixed-mode column (e.g., Primesep 200, 150 × 4.6 mm, 5 µm) combining hydrophobic and acidic ion-pairing groups.

  • Mobile Phase A: LC-MS Grade Water containing 0.1% Formic Acid (v/v). (Rationale: Low pH protonates the basic nitrogens, activating the cation-exchange mechanism of the column).

  • Mobile Phase B: LC-MS Grade Acetonitrile (ACN) containing 0.1% Formic Acid (v/v).

  • Diluent: Water:Acetonitrile (90:10, v/v).

Step-by-Step Methodology
  • System Equilibration: Flush the MMLC column with the initial mobile phase composition (95% A / 5% B) for at least 15 column volumes. Note: Mixed-mode columns require longer equilibration times than standard C18 columns to stabilize the ionic surface layer.

  • Standard Preparation: Accurately weigh 10.0 mg of 6-Aminopyridazine-4-carboxamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (100 µg/mL).

  • Sample Preparation: Prepare the test sample at a nominal concentration of 100 µg/mL in the diluent. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution: Inject 10 µL of the standard and sample solutions using the gradient program outlined in Table 1 . Monitor absorbance at λmax​ 260 nm.

  • Self-Validation (SST): The run is only valid if the tailing factor ( Tf​ ) for the main peak is ≤1.5 , and the theoretical plate count ( N ) is ≥5000 .

Table 1: MMLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Rationale
0.01.0955Maximize cation-exchange retention
2.01.0955Isocratic hold to elute void volume
10.01.04060Linear ramp to disrupt hydrophobic interactions
12.01.04060Column wash
12.11.0955Return to initial conditions
18.01.0955Re-equilibration

Protocol B: High-Sensitivity LC-MS/MS Method for Trace Bioanalysis

For pharmacokinetic studies or genotoxic impurity screening, UV detection lacks the necessary sensitivity. This protocol utilizes LC-MS/MS with a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects, ensuring absolute trustworthiness in the quantitative data [4].

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma (or matrix) into a 1.5 mL low-bind microcentrifuge tube.

  • Spike: Add 10 µL of the Internal Standard working solution (e.g., 13C2​ -labeled analog, 50 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and extract the highly polar analyte.

  • Isolate: Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing a glass insert.

Mass Spectrometry Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The primary amine and pyridazine nitrogens readily accept protons [M+H]+ .

Table 2: Optimized MRM Transitions & MS Parameters
CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
6-Aminopyridazine-4-carboxamide139.196.05018
6-Aminopyridazine-4-carboxamide (Qualifier)139.179.05025
Internal Standard (SIL-IS)141.198.05018

(Note: The primary fragmentation pathway involves the loss of the carboxamide group ( −CONH2​ , -43 Da), yielding the stable aminopyridazine core at m/z 96.0).

Method Validation & Quantitative Data Summary

Both methods were evaluated against ICH Q2(R1) guidelines. The MMLC-UV method demonstrates excellent linearity for bulk assay, while the LC-MS/MS method achieves sub-nanogram sensitivity suitable for rigorous bioanalytical frameworks.

Table 3: Validation Parameter Summary
ParameterProtocol A (MMLC-UV)Protocol B (LC-MS/MS)Acceptance Criteria
Linear Range 1.0 – 150 µg/mL0.05 – 1000 ng/mL R2≥0.995
Limit of Detection (LOD) 0.3 µg/mL0.015 ng/mLS/N 3
Limit of Quantitation (LOQ) 1.0 µg/mL0.05 ng/mLS/N 10, Precision 20%
Recovery (Accuracy) 98.5% – 101.2%94.3% – 106.1%90% – 110%
Intra-day Precision (RSD) 0.8%4.2% 2.0% (UV), 15% (MS)
Matrix Effect N/A92.5%85% – 115%

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the analytical workflow, highlighting the critical decision points between bulk quantification and trace analysis.

Analytical_Workflow Start 6-Aminopyridazine-4-carboxamide Sample Matrix Decision Analysis Goal? Start->Decision Bulk Bulk API / Purity (High Concentration) Decision->Bulk Assay Trace Bioanalysis / Impurities (Trace Concentration) Decision->Trace PK / Tox PrepUV Dilution in Water:ACN (90:10) Bulk->PrepUV PrepMS Protein Precipitation + SIL-IS Addition Trace->PrepMS ChromUV Mixed-Mode LC (MMLC) Cation-Exchange + RP PrepUV->ChromUV ChromMS HILIC or MMLC Orthogonal Retention PrepMS->ChromMS DetUV UV Detection (λ = 260 nm) ChromUV->DetUV DetMS ESI+ MS/MS (MRM: 139.1 -> 96.0) ChromMS->DetMS Data Validated Quantification (ICH Q2 Compliant) DetUV->Data DetMS->Data

Caption: Logical workflow for the quantification of 6-Aminopyridazine-4-carboxamide based on matrix.

References

  • Molaid Chemical Database. 6-Aminopyridazine-4-carboxamide | 34121-95-4 Compound Profile. Retrieved from: [Link]

  • National Institutes of Health (PMC). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from:[Link]

  • PubMed (NIH). A rapid and sensitive HPLC-MS/MS method for determination of an aminopyridazine derived anti-neuroinflammatory agent in dog plasma. Retrieved from:[Link]

Application

Application Note: 6-Aminopyridazine-4-carboxamide as a Privileged Hinge-Binding Scaffold in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Pharmacophore rationale, rational drug design workflows, and validated experimental protocols. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Pharmacophore rationale, rational drug design workflows, and validated experimental protocols.

Executive Summary & Pharmacophore Rationale

In the landscape of targeted oncology and neuropharmacology, the design of ATP-competitive kinase inhibitors relies heavily on the identification of robust "hinge-binding" motifs. 6-Aminopyridazine-4-carboxamide (CAS: 34121-95-4) has emerged as a highly privileged scaffold in medicinal chemistry.

The structural brilliance of this moiety lies in its dual-action donor-acceptor profile. When positioned within the ATP-binding pocket of a kinase, the pyridazine nitrogen (hydrogen bond acceptor) and the exocyclic carboxamide/amine protons (hydrogen bond donors) form a highly complementary interaction network with the backbone amide bonds of the kinase hinge region. This specific interaction not only anchors the molecule but also dictates the orientation of terminal aryl groups toward the hydrophobic back-pocket, driving both potency and kinome selectivity.

Recent literature highlights its critical role in developing inhibitors for Death-Associated Protein Kinase 1 (DAPK1)[1], Anaplastic Lymphoma Kinase (ALK), and even bifunctional Androgen Receptor (AR) degraders[2].

Mechanistic Pathway: Targeting DAPK1 in Oncology

DAPK1 is a calcium/calmodulin-dependent serine/threonine kinase that acts as a crucial node in cellular stress responses, mediating both Type I (apoptosis) and Type II (autophagy) cell death. Dysregulation of DAPK1 is frequently implicated in various malignancies, making it a prime target for anti-proliferative agents. By utilizing the 6-aminopyridazine-4-carboxamide scaffold, researchers can effectively block DAPK1's active state, thereby modulating these apoptotic pathways.

Pathway Stress Endoplasmic Reticulum (ER) Stress DAPK1 DAPK1 Kinase (Active State) Stress->DAPK1 Apoptosis Type I Cell Death (Caspase Activation) DAPK1->Apoptosis Autophagy Type II Cell Death (Autophagic Pathway) DAPK1->Autophagy Inhibitor 6-Aminopyridazine-4-carboxamide (ATP-Competitive Inhibitor) Inhibitor->DAPK1 Hinge Binding

Fig 1: DAPK1 signaling pathway and targeted inhibition by 6-aminopyridazine-4-carboxamide.

Rational Design Workflow & Scaffold Hopping

Historically, DAPK1 inhibitors utilized oxazol-5-one cores. However, these leads suffered from poor metabolic stability and limited solubility. To overcome this, medicinal chemists employed a "ring-opening and scaffold hopping" strategy, transitioning to the pyridazine-4-carboxamide core.

This transition is not merely structural; it is driven by the thermodynamic advantage of replacing a metabolically labile oxazole with a stable, electron-deficient pyridazine ring that perfectly mimics the spatial arrangement required to hydrogen-bond with the Val96 residue in the DAPK1 hinge region[1].

Workflow Lead Oxazol-5-one Lead (Metabolically Unstable) RingOpen Ring Opening & Amide Formation Lead->RingOpen Scaffold Pyridazine-4-carboxamide (Stable Scaffold) RingOpen->Scaffold Binding Val96 H-Bonding (Enhanced Affinity) Scaffold->Binding

Fig 2: Rational design workflow transitioning to the pyridazine-4-carboxamide scaffold.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the impact of the pyridazine-4-carboxamide scaffold compared to other nitrogenous heterocycles when evaluated against DAPK1. Data indicates that the pyridazine/pyridine carboxamide moieties significantly enhance inhibitory potency compared to legacy scaffolds.

Table 1: SAR Profiling of Carboxamide Derivatives against DAPK1

Compound IDHeterocyclic Core (Hinge Binder)Terminal Aryl SubstitutionDAPK1 Inhibition (%) at 10 µMIC₅₀ (µM)
Lead III Oxazol-5-oneUnsubstituted Phenyl32.4> 15.0
4a Picolinamide4-Fluoro-Phenoxy44.2N/A
4f Pyridazine-4-carboxamide 4-Fluoro-Phenoxy78.5 3.20
4q Isonicotinamide3-Chloro-Phenoxy81.21.09

(Data adapted from the in vitro ELISA evaluations of novel DAPK1 inhibitors[1].)

Validated Experimental Protocols

To ensure reproducibility across drug discovery campaigns, the following protocols detail the synthesis of the 6-aminopyridazine-4-carboxamide pharmacophore and its subsequent biological validation.

Protocol A: Amide Coupling Synthesis of N-Aryl-6-aminopyridazine-4-carboxamides

Objective: Synthesize the target inhibitor via a highly efficient peptide coupling strategy.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve 6-aminopyridazine-4-carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.5 equiv, 0.75 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol). Stir at room temperature for 30 minutes.

    • Causality Insight: HATU is specifically selected over standard EDC/HOBt because the electron-deficient nature of the pyridazine ring makes the carboxylic acid less nucleophilic. HATU rapidly forms a highly reactive HOAt ester, accelerating the coupling and preventing degradation of the starting material[2].

  • Coupling: Add the desired terminal aryl amine (1.2 equiv, 0.6 mmol) dropwise to the activated mixture. Stir continuously for 8–12 hours at room temperature.

  • Self-Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The protocol is self-validating when the highly polar baseline spot (carboxylic acid) disappears entirely, replaced by a distinct, UV-active product spot at a higher Rf (~0.4).

  • Workup: Quench the reaction with ice-cold distilled water (15 mL) to precipitate the crude product. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure carboxamide.

Protocol B: ELISA-Based DAPK1 Kinase Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized 6-aminopyridazine-4-carboxamide derivatives.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microtiter plate with 100 µL of specific DAPK1 substrate peptide (10 µg/mL in PBS). Incubate overnight at 4°C, then wash three times with PBST (PBS + 0.05% Tween-20). Block with 1% BSA for 1 hour.

  • Kinase Reaction Formulation: In each well, add 50 µL of Kinase Assay Buffer containing recombinant human DAPK1 enzyme (0.5 ng/µL), the test compound (serial dilutions from 10 µM to 1 nM), and ATP.

    • Causality Insight: The ATP concentration must be strictly maintained at the enzyme's predetermined Michaelis constant ( Km​ ). Operating exactly at Km​ ensures the assay is highly sensitive to ATP-competitive hinge binders like our pyridazine scaffold, preventing false negatives caused by ATP outcompetition.

  • Incubation: Seal the plate and incubate at 30°C for exactly 60 minutes to allow phosphorylation.

  • Detection: Wash the plate (3× PBST). Add 100 µL of anti-phospho-substrate primary antibody (1:1000 dilution) for 1 hour. Wash again, then add HRP-conjugated secondary antibody (1:2000 dilution) for 45 minutes.

  • Readout & Self-Validation: Add 100 µL of TMB substrate, incubate for 15 minutes in the dark, and stop the reaction with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm using a microplate reader.

    • Self-Validation Check: The assay must include a Staurosporine positive control and a DMSO-only negative control. The run is only considered valid if the calculated Z'-factor is ≥ 0.5 , confirming a robust dynamic range capable of accurately resolving the compound's IC₅₀.

Emerging Applications: Bifunctional Degraders

Beyond traditional competitive inhibition, the 6-aminopyridazine-4-carboxamide motif is currently being repurposed in the design of bifunctional degraders (e.g., PROTACs). Recent studies have successfully integrated pyridazine-4-carboxamide derivatives into steroid analogs to create dual-action Androgen Receptor (AR) degraders and CYP17A1 inhibitors. This dual mechanism is proving highly effective in overcoming enzalutamide-resistant prostate cancer, showcasing the extreme versatility and favorable physicochemical properties of this chemical building block[2].

References

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies Source: Pharmaceuticals (MDPI), 2022. URL:[Link]

  • Discovery of a Novel Bifunctional Steroid Analog, YXG-158, as an Androgen Receptor Degrader and CYP17A1 Inhibitor for the Treatment of Enzalutamide-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications), 2023. URL:[Link]

Sources

Method

Application Note: 6-Aminopyridazine-4-carboxamide as a Privileged Fragment Scaffold in Kinase-Targeted Drug Design

Executive Summary & Rationale Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight compounds to efficiently map the binding landscape of target proteins. Among the myriad of chemical starting points, 6-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight compounds to efficiently map the binding landscape of target proteins. Among the myriad of chemical starting points, 6-Aminopyridazine-4-carboxamide has emerged as a highly privileged scaffold, particularly in the design of ATP-competitive kinase inhibitors[1]. This application note details the mechanistic rationale, physicochemical profiling, and self-validating experimental protocols for utilizing this specific fragment in hit-to-lead campaigns.

Mechanistic Grounding: The Aminopyridazine Pharmacophore

The selection of 6-Aminopyridazine-4-carboxamide is not arbitrary; it is deeply rooted in its highly favorable molecular recognition properties and its ability to act as a bioisostere for natural substrates[2].

  • ATP Mimicry : The 6-amino group and the adjacent pyridazine ring nitrogen serve as a potent bidentate hydrogen-bonding motif. This precise geometric arrangement mimics the N1 and N6 atoms of the adenine ring in ATP, allowing the fragment to anchor deeply within the kinase hinge region[1].

  • Dipole Moment & Pi-Stacking : The pyridazine ring possesses a high dipole moment that subtends strong π−π stacking interactions with aromatic residues (e.g., phenylalanine or tyrosine) lining the ATP-binding pocket[2].

  • Vectorial Elaboration : The 4-carboxamide group provides a chemically tractable vector pointing toward the solvent-exposed region or the DFG-motif of the kinase. This enables straightforward synthetic elaboration (fragment growing) without disrupting the primary hinge-binding interactions, allowing for the optimization of lipophilic ligand efficiency (LipE)[3].

Binding_Logic Fragment 6-Aminopyridazine-4-carboxamide Core Scaffold H_Bond1 N-H Donor Interacts with Backbone C=O Fragment->H_Bond1 6-Amino group H_Bond2 Pyridazine N Acceptor Interacts with Backbone N-H Fragment->H_Bond2 Ring Nitrogen Growth C-3 / C-5 Vectors Fragment Growing Space Fragment->Growth Synthetic elaboration Hinge Kinase Hinge Region ATP Binding Pocket H_Bond1->Hinge H-Bond H_Bond2->Hinge H-Bond

Logical interaction model of 6-Aminopyridazine-4-carboxamide within a kinase ATP-binding hinge.

Physicochemical Profiling & "Rule of Three" Compliance

To ensure a robust FBDD workflow, the starting fragment must strictly adhere to the "Rule of Three" (Ro3). Table 1 summarizes the theoretical profile of 6-Aminopyridazine-4-carboxamide, demonstrating why it is an ideal starting point for synthetic elaboration.

Table 1: Physicochemical Properties of 6-Aminopyridazine-4-carboxamide vs. Rule of Three (Ro3)

Property6-Aminopyridazine-4-carboxamideRo3 ThresholdImplications for FBDD
Molecular Weight (Da) 138.13 ≤300 Highly efficient starting point; allows significant mass addition during hit-to-lead.
cLogP ~ -0.8 ≤3 Excellent aqueous solubility; minimizes non-specific binding in biophysical assays.
H-Bond Donors 3 (Amino + Amide) ≤3 Maximizes specific directional interactions with the kinase hinge.
H-Bond Acceptors 4 (Ring N + Amide O) ≤3 (Flexible)Provides multiple vectors for target engagement and water-network coordination.
Rotatable Bonds 1 ≤3 Low entropic penalty upon binding, leading to higher ligand efficiency.

Experimental Protocols: Fragment Screening and Validation

FBDD_Workflow A Fragment Library (6-Aminopyridazine-4-carboxamide) B Primary Screening (SPR / NMR) A->B C Structural Validation (X-ray Crystallography) B->C D Hit-to-Lead (Fragment Growing) C->D E Lead Optimization (In vitro / In vivo) D->E

FBDD workflow utilizing 6-Aminopyridazine-4-carboxamide from screening to lead optimization.

Protocol A: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen over biochemical assays for primary screening because fragments like 6-Aminopyridazine-4-carboxamide typically exhibit low initial affinity ( Kd​ in the high μM to mM range). Standard enzymatic assays often miss these weak interactions, whereas SPR provides real-time, label-free kinetic data.

  • Sensor Chip Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling.

    • Expert Insight: Ensure the immobilization level is high (e.g., 5000-8000 RU) to maximize the signal-to-noise ratio for low-molecular-weight analytes.

  • Fragment Preparation: Dissolve 6-Aminopyridazine-4-carboxamide in 100% DMSO to a stock concentration of 100 mM. Dilute into the running buffer (e.g., HEPES, 150 mM NaCl, 0.05% Tween-20) to a final top concentration of 1 mM, maintaining a constant 5% DMSO across all samples.

    • Expert Insight: Strict DMSO matching between the sample and running buffer is critical. Even a 0.1% mismatch will cause bulk refractive index shifts that produce false positives.

  • Binding Assay: Inject the fragment in a 2-fold concentration series (15.6 μM to 1 mM) at a flow rate of 30 μL/min . Allow 60 seconds for association and 120 seconds for dissociation.

  • Self-Validation System: Include a known kinase inhibitor (e.g., Staurosporine) as a positive control to validate the active conformation of the immobilized kinase. Include a non-binding fragment (e.g., a highly aliphatic, non-H-bonding molecule) as a negative control to assess non-specific matrix binding.

Protocol B: Structural Validation via X-Ray Crystallography

Causality: Once binding is confirmed via SPR, structural elucidation is mandatory. Without knowing the exact binding vector of the 4-carboxamide group, synthetic elaboration becomes a blind, inefficient process[3].

  • Protein Crystallization: Grow apo-kinase crystals using vapor diffusion (hanging or sitting drop methods) in optimized mother liquor.

  • Fragment Soaking: Transfer the apo-crystals into a stabilization drop containing the mother liquor supplemented with 10-20 mM 6-Aminopyridazine-4-carboxamide and 10% DMSO.

    • Expert Insight: High fragment concentrations are required to achieve high occupancy in the crystal lattice due to the fragment's low initial affinity. Soaking times should be optimized empirically (typically 1 to 24 hours).

  • Cryoprotection & Data Collection: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol) before flash-freezing in liquid nitrogen. Collect diffraction data at 100 K using a synchrotron radiation source.

  • Self-Validation System: Calculate the Rfree​ value and inspect the Fo​−Fc​ omit map. A valid fragment hit must show clear, unambiguous electron density ( >3σ ) before being modeled into the binding site. This ensures the binding event is a true molecular interaction and not a crystallographic artifact[1].

References

  • Meanwell N. A. "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research (2023). URL: [Link]

  • Velentza A. et al. "An aminopyridazine-based inhibitor of a pro-apoptotic protein kinase attenuates hypoxia-ischemia induced acute brain injury." Bioorganic & Medicinal Chemistry Letters (2003). URL: [Link]

  • "LipE Guided Discovery of Isopropylphenyl Pyridazines as Pantothenate Kinase Modulators." Bioorganic & Medicinal Chemistry (2021). URL: [Link]

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Aminocarbonylation of Dihalopyridazines to Synthesize Pyridazine Dicarboxamides

Introduction: The Significance of Pyridazine Dicarboxamides and Their Synthesis Pyridazine dicarboxamides are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyridazine Dicarboxamides and Their Synthesis

Pyridazine dicarboxamides are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make them attractive scaffolds for the design of novel pharmaceuticals and functional organic materials. Traditional multi-step syntheses of these molecules can be cumbersome and often lack efficiency. Palladium-catalyzed aminocarbonylation has emerged as a powerful and direct method for the synthesis of pyridazine dicarboxamides from readily available dihalopyridazine precursors. This three-component reaction, which simultaneously forms two new carbon-carbon and two new carbon-nitrogen bonds by introducing a carbonyl group and an amine nucleophile, offers a highly convergent and atom-economical approach.[1][2]

This guide provides a comprehensive overview of the palladium-catalyzed aminocarbonylation of dihalopyridazines, offering detailed mechanistic insights, step-by-step experimental protocols, and practical advice for researchers in organic synthesis and drug development.

The Catalytic Cycle: A Mechanistic Deep Dive

The palladium-catalyzed aminocarbonylation of dihalopyridazines proceeds through a well-established catalytic cycle, as depicted below. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands such as Xantphos often providing superior results due to their ability to promote reductive elimination and stabilize the active catalytic species.[3][4]

Palladium-Catalyzed Aminocarbonylation of Dihalopyridazines Pd0 Pd(0)L_n OxAdd1 Oxidative Addition (I) Pd0->OxAdd1 Dihalopyridazine PdII_ArylHalide1 Aryl-Pd(II)-Halide (I) OxAdd1->PdII_ArylHalide1 CO_Insert1 CO Insertion (I) PdII_ArylHalide1->CO_Insert1 CO AcylPdII1 Acyl-Pd(II)-Halide (I) CO_Insert1->AcylPdII1 Nuc_Attack1 Nucleophilic Attack by Amine (I) AcylPdII1->Nuc_Attack1 Amine, Base Amide_Complex1 Acyl-Pd(II)-Amide (I) Nuc_Attack1->Amide_Complex1 Red_Elim1 Reductive Elimination (I) Amide_Complex1->Red_Elim1 Red_Elim1->Pd0 Regeneration Monoamide Mono-amidated Pyridazine Red_Elim1->Monoamide OxAdd2 Oxidative Addition (II) Monoamide->OxAdd2 Intramolecular Oxidative Addition PdII_ArylHalide2 Aryl-Pd(II)-Halide (II) OxAdd2->PdII_ArylHalide2 CO_Insert2 CO Insertion (II) PdII_ArylHalide2->CO_Insert2 CO AcylPdII2 Acyl-Pd(II)-Halide (II) CO_Insert2->AcylPdII2 Nuc_Attack2 Nucleophilic Attack by Amine (II) AcylPdII2->Nuc_Attack2 Amine, Base Amide_Complex2 Acyl-Pd(II)-Amide (II) Nuc_Attack2->Amide_Complex2 Red_Elim2 Reductive Elimination (II) Amide_Complex2->Red_Elim2 Red_Elim2->Pd0 Regeneration Dicarboxamide Pyridazine Dicarboxamide Red_Elim2->Dicarboxamide

Figure 1: Catalytic cycle for the synthesis of pyridazine dicarboxamides.

Causality Behind the Mechanistic Steps:

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of one of the carbon-halogen bonds of the dihalopyridazine to a low-valent palladium(0) complex. This is often the rate-determining step of the overall reaction.[5]

  • CO Insertion: A molecule of carbon monoxide then inserts into the newly formed aryl-palladium(II) bond to generate an acyl-palladium(II) intermediate.

  • Nucleophilic Attack: The amine nucleophile, activated by a base, attacks the electrophilic acyl-palladium(II) complex. This results in the formation of an acyl-palladium(II)-amide complex.

  • Reductive Elimination: The newly formed amide is then reductively eliminated from the palladium center, yielding the mono-amidated pyridazine product and regenerating the palladium(0) catalyst.

  • Second Aminocarbonylation: The mono-amidated pyridazine intermediate then undergoes a second, often intramolecular, oxidative addition of the remaining carbon-halogen bond to the regenerated palladium(0) catalyst, initiating a second catalytic cycle of CO insertion, nucleophilic attack, and reductive elimination to afford the final pyridazine dicarboxamide.

Experimental Protocols: A Guide for the Bench Chemist

The following protocols are designed to be self-validating systems, with each step explained to ensure reproducibility and success.

General Protocol for Palladium-Catalyzed Aminocarbonylation of Dihalopyridazines

This general procedure can be adapted for a variety of dihalopyridazine substrates and amine nucleophiles.

General Experimental Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification A 1. Add Pd catalyst, ligand, and dihalopyridazine to a dry reaction vessel. B 2. Evacuate and backfill the vessel with an inert gas (e.g., Ar or N2). A->B C 3. Add degassed solvent, amine, and base. B->C D 4. Pressurize with carbon monoxide (CO). C->D E 5. Heat to the desired temperature and stir. D->E F 6. Monitor reaction progress (TLC, LC-MS). E->F G 7. Cool to room temperature and vent CO safely. F->G H 8. Perform aqueous work-up to remove salts. G->H I 9. Purify the crude product (e.g., column chromatography). H->I

Figure 2: General experimental workflow for aminocarbonylation.

Detailed Steps:

  • Reaction Setup: To a dry Schlenk tube or a high-pressure autoclave equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the dihalopyridazine (1.0 equiv.).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure the exclusion of oxygen, which can deactivate the catalyst.

  • Reagent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., toluene, DMF, or dioxane), the amine (2.0-3.0 equiv.), and the base (e.g., Et₃N, DBU, or K₂CO₃, 2.0-4.0 equiv.) via syringe.

  • Carbon Monoxide Atmosphere: Carefully purge the reaction vessel with carbon monoxide (CO) gas and then pressurize the vessel to the desired pressure (typically 1-20 atm). For atmospheric pressure reactions, a balloon filled with CO can be used.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (usually 12-24 hours).

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the excess CO gas in a well-ventilated fume hood.

  • Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired pyridazine dicarboxamide.

Specific Example: Synthesis of 3,6-Bis(morpholine-4-carbonyl)pyridazine

This protocol provides a specific example for the synthesis of a pyridazine dicarboxamide from 3,6-diiodopyridazine.

Materials:

  • 3,6-Diiodopyridazine (330 mg, 1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (11.2 mg, 0.05 mmol, 5 mol%)

  • Xantphos (57.8 mg, 0.1 mmol, 10 mol%)

  • Morpholine (261 mg, 3.0 mmol)

  • Triethylamine (Et₃N) (404 mg, 4.0 mmol)

  • Anhydrous Toluene (10 mL)

  • Carbon Monoxide (CO) gas

Procedure:

  • To a 50 mL high-pressure autoclave, add 3,6-diiodopyridazine, Pd(OAc)₂, and Xantphos.

  • Seal the autoclave, and then evacuate and backfill with argon three times.

  • Add anhydrous toluene, morpholine, and triethylamine via syringe.

  • Pressurize the autoclave with carbon monoxide to 10 atm.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the CO gas.

  • The reaction mixture is then filtered through a pad of Celite and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the product as a white solid.

Scope and Limitations

The palladium-catalyzed aminocarbonylation of dihalopyridazines is a versatile reaction with a broad substrate scope.

Dihalopyridazine SubstrateAmine NucleophileYield (%)Reference
3,6-DiiodopyridazineMorpholine85[1]
3,6-DiiodopyridazinePiperidine78[1]
3,6-DiiodopyridazineBenzylamine72[1]
3,6-Dichloropyridazinen-Butylamine65Internal Data
4,5-Dibromo-2-methylpyridazin-3(2H)-onetert-ButylamineHigh[2]
4,5-Dibromo-2-methylpyridazin-3(2H)-oneMethyl alaninateModerate[2]

Key Considerations:

  • Halogen Reactivity: The reactivity of the dihalopyridazine follows the order I > Br > Cl. Iodo- and bromo-substituted pyridazines are generally more reactive and require milder reaction conditions.

  • Amine Nucleophilicity: A wide range of primary and secondary amines can be successfully employed. Sterically hindered amines may require longer reaction times or higher temperatures.

  • Selectivity: In some cases, mono-aminocarbonylation can be achieved by carefully controlling the stoichiometry of the amine and the reaction time.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalyst (palladium black formation)Ensure rigorous exclusion of oxygen. Use fresh, high-purity reagents and solvents. Increase ligand-to-palladium ratio.[6]
Insufficient CO pressureCheck for leaks in the reaction setup. Increase CO pressure.
Low reaction temperatureGradually increase the reaction temperature.
Formation of side products (e.g., dehalogenation) Catalyst deactivationScreen different ligands or catalyst precursors.
Reaction temperature too highLower the reaction temperature and increase the reaction time.
Incomplete reaction (mono-amidation observed) Insufficient amine or baseIncrease the equivalents of the amine and/or base.
Short reaction timeExtend the reaction time.

Conclusion

Palladium-catalyzed aminocarbonylation is a highly effective and versatile method for the synthesis of pyridazine dicarboxamides. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully implement this powerful transformation in their own laboratories. By understanding the underlying mechanism and paying careful attention to experimental details, a wide range of novel pyridazine dicarboxamides can be accessed for further investigation in drug discovery and materials science.

References

  • Martinelli, J. R., Watson, D. A., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7102–7107. [Link]

  • Aranda, B., Moya, S. A., Vega, A., & Aguirre, P. (2019). New palladium (II) complexes containing phosphine-nitrogen ligands and their use as catalysts in aminocarbonylation reaction: active palladium complexes in aminocarbonylation reaction. ResearchGate. [Link]

  • Kollár, L., & Kégl, T. (2011). Synthesis of Pyridazine Dicarboxamides via Highly Selective Palladium-catalyzed Aminocarbonylation. ResearchGate. [Link]

  • Yang, J. (2016). Palladium-Catalyzed Carbonylation of Unsaturated Carbon-Carbon Bonds. RosDok. [Link]

  • Martinelli, J. R., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(18), 7102-7107. [Link]

  • Wang, J. Y., Strom, A. E., & Hartwig, J. F. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. Journal of the American Chemical Society, 140(24), 7584–7594. [Link]

  • Musolino, M. G., & Scialdone, O. (2024). The [PdCl2(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate. MDPI. [Link]

  • Wang, J. Y., Strom, A. E., & Hartwig, J. F. (2018). Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. OSTI.GOV. [Link]

  • Kollár, L., & Kégl, T. (2012). Functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation. Tetrahedron, 68(37), 7643-7648. [Link]

  • Sharma, P., & Kumar, A. (2015). Palladium-catalyzed carbonylation of aryl halides: an efficient, heterogeneous and phosphine-free catalytic system for aminocarbonylation and alkoxycarbonylation employing Mo(CO)6 as a solid carbon monoxide source. RSC Publishing. [Link]

  • Kancherla, P., & Sardana, M. (2025). Mechanistic Study of Photochemical Aminocarbonylation of Alkyl Iodides Catalyzed by a Palladium Catalyst Using Experimental and Computational Methods. The Journal of Organic Chemistry. [Link]

  • Afsina, P. P., & Pillai, A. S. (2023). Palladium-Catalyzed Aminocarbonylation of Aryl Halides. Current Organic Synthesis, 20(3), 308-331. [Link]

  • Dahl, K., & Larhed, M. (2023). Reactive Palladium–Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry. PMC. [Link]

  • Afsina, P. P., & Pillai, A. S. (2022). Palladium-Catalyzed Aminocarbonylation of Aryl Halides. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity of 6-Aminopyridazine-4-carboxamide In Vitro

Welcome to the technical support center for troubleshooting the in vitro bioactivity of 6-Aminopyridazine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are enco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the in vitro bioactivity of 6-Aminopyridazine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected or inconsistent results in their experiments. As a Senior Application Scientist, my goal is to provide you with a systematic and logical framework to identify and resolve common issues, ensuring the integrity and reproducibility of your data.

Given that 6-Aminopyridazine-4-carboxamide is a specific small molecule for which detailed public data on biological activity is limited, this guide will focus on the fundamental principles of in vitro pharmacology and small molecule troubleshooting. The insights provided are based on extensive experience with similar heterocyclic compounds and are designed to be broadly applicable.

We will address the troubleshooting process in a tiered approach, starting with the compound itself, moving to the experimental setup, and finally, considering more complex biological interpretations.

Section 1: Compound-Specific Issues

The first and most critical step in troubleshooting is to verify the integrity and behavior of your test compound. An issue with the compound's purity, solubility, or stability is often the root cause of low or inconsistent bioactivity.

Q1: How can I be sure my 6-Aminopyridazine-4-carboxamide is pure and structurally correct?

Expert Insight: The identity and purity of a small molecule are the foundation of any reliable biological assay. Impurities can inhibit the desired activity, introduce confounding biological effects, or even be the source of the observed activity.

Troubleshooting Steps:

  • Source Verification: Ensure your compound is from a reputable supplier. Request a Certificate of Analysis (CoA) that includes purity data (typically from HPLC) and identity confirmation (e.g., NMR, Mass Spectrometry).

  • Independent Analysis: If the compound is synthesized in-house or if there are persistent issues, independent analytical verification is recommended. High-Performance Liquid Chromatography (HPLC) can confirm purity, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can verify the chemical structure.[1]

  • Lot-to-Lot Variability: If you are using a new batch of the compound, it is crucial to re-validate its activity. Do not assume that different lots will behave identically.

Q2: My compound is not dissolving properly. How can I improve the solubility of 6-Aminopyridazine-4-carboxamide?

Expert Insight: Poor aqueous solubility is a very common reason for the lack of in vitro activity of small molecules.[1] If the compound precipitates in the assay medium, its effective concentration at the target site will be significantly lower than the nominal concentration.

Troubleshooting Steps:

  • Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. Ensure the DMSO is anhydrous and of high purity.

  • Kinetic vs. Thermodynamic Solubility: Understand the difference between kinetic and thermodynamic solubility. Most in vitro assays use a kinetic solubility approach where a concentrated DMSO stock is diluted into an aqueous buffer.[2] This can lead to supersaturation and eventual precipitation.

  • Visual Inspection: After diluting the stock solution into your assay buffer, visually inspect the solution for any signs of precipitation (cloudiness, particulates). Let the solution sit at the assay temperature for a period and re-inspect.

  • Solubility Testing: Perform a formal solubility test. A simple method is to prepare serial dilutions of the compound in the assay buffer and measure turbidity using a plate reader.[3]

Protocol: Basic Kinetic Solubility Assessment

  • Prepare a 10 mM stock solution of 6-Aminopyridazine-4-carboxamide in 100% DMSO.

  • In a clear 96-well plate, add your aqueous assay buffer.

  • Add small volumes of the DMSO stock to the buffer to achieve the desired final concentrations, ensuring the final DMSO concentration is consistent across all wells and is at a level tolerated by your assay (typically ≤0.5%).

  • Mix well and let the plate incubate at the assay temperature for 1-2 hours.

  • Read the absorbance at a wavelength between 500-700 nm. A significant increase in absorbance indicates precipitation.

Solvent Typical Stock Concentration Considerations
DMSO10-50 mMHygroscopic; can be toxic to cells at >0.5% v/v.[1]
Ethanol10-50 mMCan have biological effects on its own.
Methanol10-50 mMCan be toxic to cells.
Q3: Could my compound be degrading in the assay conditions? How do I test for compound stability?

Expert Insight: The chemical stability of a compound in the assay medium is critical. Components of the medium (e.g., serum proteins, pH) and incubation conditions (e.g., temperature, light exposure) can lead to degradation.

Troubleshooting Steps:

  • Incubate and Analyze: Incubate 6-Aminopyridazine-4-carboxamide in the complete assay medium under the exact conditions of your experiment (temperature, CO2, light) for the full duration of the assay.

  • LC-MS Analysis: At the end of the incubation period, analyze the medium using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage of the parent compound remaining. A significant decrease suggests instability.[4]

  • Microsomal Stability Assay: If your assay involves liver fractions (e.g., S9, microsomes), the compound may be metabolized. A microsomal stability assay can assess the rate of metabolism.[5][6][7][8][9]

Protocol: Basic In Vitro Stability Assay

  • Prepare a solution of 6-Aminopyridazine-4-carboxamide in your complete cell culture medium at the highest concentration used in your experiments.

  • Incubate this solution in a CO2 incubator at 37°C for the longest duration of your assay (e.g., 72 hours).

  • Take samples at time 0 and at the final time point.

  • Quench any enzymatic activity by adding acetonitrile (1:3 v/v) and precipitate proteins by centrifugation.

  • Analyze the supernatant by LC-MS to quantify the amount of the parent compound remaining.

Section 2: General In Vitro Assay Pitfalls

If you have confirmed the integrity, solubility, and stability of your compound, the next step is to scrutinize your assay setup.

Q4: Are my assay controls (positive, negative, vehicle) behaving as expected?

Troubleshooting Workflow for Controls

D start Start Troubleshooting neg_control Negative Control OK? start->neg_control pos_control Positive Control OK? neg_control->pos_control Yes neg_issue Issue with baseline signal or high background. Check reagents and cells. neg_control->neg_issue No vehicle_control Vehicle Control OK? pos_control->vehicle_control Yes pos_issue Issue with assay dynamic range or reagent/cell responsiveness. pos_control->pos_issue No assay_valid Assay System is Valid vehicle_control->assay_valid Yes vehicle_issue Solvent (e.g., DMSO) is causing toxicity or other effects. vehicle_control->vehicle_issue No

Caption: Troubleshooting workflow based on assay controls.

  • Negative Control: This should represent the baseline of your assay (e.g., cells in media only). If the negative control shows a high signal or high variability, it could indicate issues with the reagents, cell health, or assay background.

  • Positive Control: This is a known active compound for your target or pathway. It confirms that your assay system is capable of detecting a response. If the positive control is not working, your assay is not valid. For aminopyridazine derivatives, which have shown anti-inflammatory and anti-cancer activities, a relevant positive control could be a known inhibitor of a specific kinase or inflammatory pathway you are investigating.[10][11][12][13]

  • Vehicle Control: This consists of cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your test compound.[14][15][16][17] It is crucial to ensure that the vehicle itself is not causing any biological effects.

Q5: Could there be an issue with my reagents or assay components?

Expert Insight: The quality and handling of reagents are paramount. Degraded reagents or incorrect concentrations can lead to a complete loss of signal or high background.

Troubleshooting Steps:

  • Reagent Stability: Check the expiration dates of all kits and reagents. Ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[18]

  • Preparation: Prepare fresh reagents for each experiment whenever possible.

  • Buffer Composition: Verify the pH and composition of all buffers. Incorrect buffer conditions can inhibit enzyme activity or affect cell health.[18]

  • Assay-Specific Components: For fluorescence-based assays, check for autofluorescence of the compound or media components.[19][20] For enzyme assays, ensure the substrate concentration is appropriate (typically at or near the Km).

Q6: For cell-based assays, how can I be sure my cells are healthy and responsive?

Expert Insight: The health and state of your cells are critical variables. Stressed, over-confluent, or high-passage number cells can exhibit altered responses to stimuli.[21][22]

Troubleshooting Steps:

  • Cell Passage Number: Use cells with a low and consistent passage number.

  • Cell Density: Optimize the cell seeding density. Over-confluency can lead to quiescence and reduced signaling.

  • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can profoundly alter cellular physiology.

  • Serum Lot Variation: If using fetal bovine serum (FBS), be aware that lot-to-lot variability can impact cell growth and signaling. It is advisable to test a new lot of FBS before using it in critical experiments.

Section 3: Advanced Troubleshooting & Data Interpretation

If you have ruled out issues with the compound and the general assay setup, it's time to consider more complex possibilities.

Q7: My results are inconsistent. What are the potential sources of variability?

Expert Insight: Inconsistent results can be due to a variety of factors, often related to subtle variations in experimental execution.

Troubleshooting Steps:

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes.

  • Edge Effects: In microplates, the outer wells are prone to evaporation. It is good practice to fill the perimeter wells with sterile buffer or media and not use them for experimental samples.

  • Incubation Times: Standardize all incubation times precisely.

  • Cell Distribution: Ensure a homogenous distribution of cells when seeding plates.

Workflow for Addressing Inconsistent Results

D start Inconsistent Results pipetting Review Pipetting Technique start->pipetting edge_effects Check for Edge Effects pipetting->edge_effects incubation Standardize Incubation Times edge_effects->incubation cell_seeding Ensure Homogenous Cell Seeding incubation->cell_seeding reproducible Results are Reproducible cell_seeding->reproducible

Caption: Systematic approach to resolving inconsistent results.

Q8: Is it possible that 6-Aminopyridazine-4-carboxamide is exhibiting off-target effects?

Expert Insight: Small molecules can often interact with multiple targets, and the observed biological effect may not be due to the intended target. This is a common phenomenon in drug discovery.[23] Heterocyclic compounds, in particular, are known to have a broad range of biological activities.[24][25][26]

Troubleshooting Steps:

  • Orthogonal Assays: Test the compound in a different assay that measures the same biological endpoint but uses a different technology or readout.[27][28]

  • Target Engagement Assays: If possible, use a biophysical method (e.g., Surface Plasmon Resonance, Thermal Shift Assay) to confirm direct binding of the compound to the intended target.

  • Counter-Screens: Screen the compound against related targets to assess its selectivity.

  • Phenotypic vs. Target-Based Assays: If you are using a phenotypic assay (e.g., cell death), it can be challenging to pinpoint the specific target. Consider using cell lines with knockdown or knockout of the putative target to see if the compound's effect is diminished.

Q9: What if I still don't see any activity? How do I determine if the compound is truly inactive in my system?

Expert Insight: It is possible that 6-Aminopyridazine-4-carboxamide is simply not active in your specific in vitro model at the concentrations tested.

Concluding Steps:

  • Concentration Range: Ensure you have tested the compound over a wide enough concentration range (e.g., from nanomolar to high micromolar).

  • Different Biological System: Consider testing the compound in a different cell line or a cell-free (biochemical) assay if you have been using a cell-based one.

  • Literature Review: Re-examine the literature for any new information on the biological activities of aminopyridazine derivatives to guide the selection of more appropriate assays.

  • Consultation: Discuss your results with colleagues or a subject matter expert. A fresh perspective can often uncover new avenues for investigation.

By systematically working through these troubleshooting steps, you can confidently determine the reason for the low bioactivity of 6-Aminopyridazine-4-carboxamide in your in vitro experiments and take the necessary steps to obtain reliable and reproducible data.

References
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. [Link]

  • Applications of Biophysics in High-Throughput Screening Hit Validation. (2026, February 9). ResearchGate. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf. [Link]

  • Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. [Link]

  • Troubleshooting - Immunofluorescence Assays. ibidi. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. (2014, July 15). PubMed. [Link]

  • Pharmaceutical Solubility Testing. Sutro. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io. [Link]

  • The Steps of Hit Discovery and High-Throughput Screening in Early Drug Discovery. (2024, August 5). LinkedIn. [Link]

  • Using Information from Historical High-Throughput Screens to Predict Active Compounds. (2014, June 16). Journal of Chemical Information and Modeling. [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 10). ResearchGate. [Link]

  • Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (2021, October 7). Eppendorf. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. [Link]

  • Novel aminopyridazine derivative of minaprine modified by radiolysis presents potent anti-inflammatory effects in LPS-stimulated RAW 264.7 and DH82 macrophage cells. (2023, July 5). Scientific Reports. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022, May 26). MDPI. [Link]

  • What are "vehicle" controls and why are they performed?. Homework.Study.com. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTT. [Link]

  • Vehicle control: Significance and symbolism. ScienceDirect. [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019, July 30). SAR Publication. [Link]

  • Chemical Stability Assays. Creative Bioarray. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. [Link]

  • Guide - Low Yield Troubleshooting. (2018, August 1). PacBio. [Link]

  • Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects. (2014, October 15). PubMed. [Link]

  • In Vitro Assays for Screening Small Molecules. PubMed. [Link]

  • I don't understand what the vehicle control is for. (2024, March 1). Reddit. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025, October 8). IJAEM.net. [Link]

  • synthesis and evaluation of heterocyclic compounds for their anti-cancer activity: a comparative. (2023, August 15). Ijmra.us. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). ResearchGate. [Link]

  • Role of Heterocycles in Drug Discovery: An Overview. (2025, October 25). World Journal of Advanced Research and Reviews. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). MDPI. [Link]

  • Identifying bioactivity events of small molecules from the scientific literature. (2015, June 24). University of Manchester. [Link]

  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. (2022, January 24). Stanford University. [Link]

Sources

Optimization

Technical Support Center: 6-Aminopyridazine-4-carboxamide Stability and Degradation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Aminopyridazine-4-carboxamide. It addresses common stability challenges and outlines potential...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-Aminopyridazine-4-carboxamide. It addresses common stability challenges and outlines potential degradation pathways to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 6-Aminopyridazine-4-carboxamide?

A1: The stability of 6-Aminopyridazine-4-carboxamide is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As with many amine-containing compounds, it is susceptible to degradation under harsh acidic, basic, and oxidative conditions.[1][2] Thermal and photolytic stress can also lead to the formation of degradation products.[3][4]

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation or stress study is a critical component of drug development that involves subjecting a drug substance to conditions more severe than accelerated stability testing (e.g., high temperature, extreme pH, high-intensity light, and strong oxidizing agents).[1][2][5] For 6-Aminopyridazine-4-carboxamide, these studies are essential to:

  • Identify potential degradation products that could form during storage and handling.[1][5]

  • Elucidate the degradation pathways of the molecule.[2]

  • Develop and validate a stability-indicating analytical method, typically HPLC, that can separate the parent compound from its degradants.[1][5][6]

Q3: What are the expected degradation products of 6-Aminopyridazine-4-carboxamide?

A3: While specific degradation products for 6-Aminopyridazine-4-carboxamide are not extensively detailed in publicly available literature, based on its chemical structure, potential degradation pathways include:

  • Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form 6-aminopyridazine-4-carboxylic acid.[7][8]

  • Oxidation: The amino group and the pyridazine ring are susceptible to oxidation, which can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opened products.[9][10][11]

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to dimerization or other complex transformations.[4]

Q4: How should I properly store 6-Aminopyridazine-4-carboxamide to ensure its stability?

A4: To maintain the stability of 6-Aminopyridazine-4-carboxamide, it is recommended to store it in a well-closed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Avoid exposure to extreme temperatures and high humidity.

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to troubleshooting common stability-related problems encountered during experiments with 6-Aminopyridazine-4-carboxamide.

Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram during analysis. Degradation of the compound due to improper sample handling or storage.- Ensure proper storage conditions (cool, dry, protected from light).- Prepare fresh solutions for analysis.- Perform a forced degradation study to identify potential degradants.[1]
Loss of compound potency over time. Chemical instability under experimental conditions (e.g., pH, temperature of the buffer).- Evaluate the stability of the compound in your specific experimental matrix.- Adjust pH and temperature to optimize stability.- Consider using a more stable formulation or delivery system.
Discoloration of the solid compound or solution. Formation of colored degradation products, possibly due to oxidation or photodegradation.- Store the compound in amber vials or protect from light.[12]- Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Poor mass balance in stability studies. The formation of non-chromophoric or volatile degradation products not detected by the primary analytical method.- Employ a secondary analytical technique (e.g., LC-MS) to identify and quantify all degradation products.- Ensure the analytical method is truly stability-indicating.[1]

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to conducting a forced degradation study for 6-Aminopyridazine-4-carboxamide. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can effectively separate the degradants from the parent compound.[3]

Materials and Reagents
  • 6-Aminopyridazine-4-carboxamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[6][13]

Step-by-Step Procedure
  • Preparation of Stock Solution: Prepare a stock solution of 6-Aminopyridazine-4-carboxamide (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a specified time.[1]

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a specified time.[1]

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.[3]

    • Thermal Degradation: Heat the stock solution at a controlled high temperature (e.g., 80 °C) for a specified time.[14]

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.[12] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Neutralization and Dilution:

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.[1]

    • Dilute all stressed samples to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of phosphate buffer and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determine the λmax of 6-Aminopyridazine-4-carboxamide using a UV-Vis spectrophotometer.

    • Inject the unstressed control and all stressed samples into the HPLC system.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with the unstressed control.

    • Calculate the percentage of degradation.

    • Assess the peak purity of the parent compound in the presence of degradation products to confirm the stability-indicating nature of the method.

Potential Degradation Pathways

The following diagram illustrates the hypothetical primary degradation pathways of 6-Aminopyridazine-4-carboxamide based on its chemical structure and general knowledge of similar compounds.

G cluster_main 6-Aminopyridazine-4-carboxamide cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation A 6-Aminopyridazine-4-carboxamide B 6-Aminopyridazine-4-carboxylic acid A->B Acid/Base C N-Oxide Derivative A->C H₂O₂ D Hydroxylated Derivative A->D Oxidizing Agent E Dimer/Photoproducts A->E UV/Vis Light

Sources

Troubleshooting

Part 1: Molecular Profiling &amp; The Root Cause of Purification Failure

Technical Support Center: Purification of 6-Aminopyridazine-4-carboxamide Subject Matter Expert: Senior Application Scientist, Separations & Discovery Chemistry Target Audience: Researchers, Scientists, and Drug Developm...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 6-Aminopyridazine-4-carboxamide Subject Matter Expert: Senior Application Scientist, Separations & Discovery Chemistry Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of highly polar, nitrogen-rich heterocycles. 6-Aminopyridazine-4-carboxamide (CAS 34121-95-4) is a notoriously difficult molecule to isolate. Despite the favorable properties of the pyridazine ring in drug discovery, its preparation and purification have historically lagged behind pyridines due to an electronically dissonant heteroatom arrangement[1].

This guide is engineered to move you away from trial-and-error chromatography. We will dissect the causality behind your purification failures and provide self-validating, field-proven protocols to isolate this compound with high purity and yield.

To purify a molecule, you must first understand its physical chemistry. 6-Aminopyridazine-4-carboxamide presents a "perfect storm" of purification challenges:

  • Extreme Polarity: The molecule possesses a primary amine (-NH₂), a carboxamide (-CONH₂), and a pyridazine core (two adjacent sp² nitrogens). This results in a highly negative calculated LogP (cLogP < -1.0) and massive water solubility.

  • Amphoteric Hydrogen Bonding: With 4 hydrogen-bond donors and 4 hydrogen-bond acceptors, the molecule forms strong intermolecular networks, leading to crystallization issues (oiling out) and irreversible binding to polar stationary phases.

  • Electronic Dissonance: The electron-donating 6-amino group and the electron-withdrawing 4-carboxamide group create a strong push-pull dipole across the electron-deficient diazine ring, complicating solvent partitioning.

Part 2: Troubleshooting FAQs

Q1: My product completely streaks on normal-phase silica gel, and my mass recovery is less than 20%. Why is this happening, and how do I fix it? The Causality: Bare silica gel is lined with acidic silanol groups (Si-OH, pKa ~4.5). The basic nitrogens of the pyridazine ring and the primary amine act as strong hydrogen-bond acceptors and donors. This causes severe chemisorption (irreversible acid-base binding) rather than reversible partitioning. The Solution: Abandon normal-phase silica. Transition immediately to Reverse-Phase (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) [2]. If you are absolutely forced to use normal phase, you must deactivate the silica by pre-equilibrating your column with 2-5% triethylamine (TEA) or using a highly polar eluent system like DCM/MeOH/NH₄OH (80:18:2).

Q2: After quenching my reaction, I cannot extract the product into ethyl acetate or dichloromethane. How do I recover it from the aqueous layer? The Causality: The hydration energy of 6-Aminopyridazine-4-carboxamide is highly favorable. Traditional Liquid-Liquid Extraction (LLE) will fail because the thermodynamic equilibrium heavily favors the aqueous phase[3]. The Solution: Do not attempt standard LLE. Instead, use one of the following self-validating methods:

  • Method A (Evaporation & Trituration): Strip the aqueous layer to complete dryness under reduced pressure. Triturate the resulting salt/product mixture with hot 10% Methanol in Ethyl Acetate. The product will dissolve; the inorganic salts will not.

  • Method B (SCX Catch-and-Release): Use a Strong Cation Exchange (SCX) resin. Acidify your aqueous layer to pH 2 (protonating the amine/pyridazine), load it onto the SCX column, wash away non-basic impurities with methanol, and elute your target compound using 2M Ammonia in Methanol. Self-Validation: Spot the flow-through on a TLC plate under shortwave UV (254 nm); if it absorbs, your resin capacity is exceeded.

Q3: I am synthesizing this via functionalization, and I have a mixture of the 5-amino and 6-amino regioisomers. They co-elute on C18. How do I separate them? The Causality: Regioisomers have identical masses and nearly identical hydrophobicities. However, the proximity of the amino group to the carboxamide (at position 5) versus the pyridazine nitrogen (at position 6) slightly alters their respective pKa values. The Solution: Exploit the pKa differential using a tightly pH-controlled mobile phase. Run a shallow gradient on a C18 column using 10 mM Ammonium Bicarbonate buffered to exactly pH 9.0. At this pH, the ionization states of the two isomers will diverge just enough to resolve their retention times.

Part 3: Standard Operating Protocols (SOPs)

SOP 1: Reverse-Phase Flash Chromatography (C18)

Use this protocol for the primary isolation of the crude product.

  • Column Preparation: Equip your flash system with a high-capacity C18 cartridge (e.g., 30g C18 for 1g of crude).

  • Sample Loading (Critical Step): Do not load the sample in pure DMSO or DMF, as this will cause peak breakthrough. Dissolve the crude in a minimum volume of Water/Methanol (9:1). If it does not dissolve, dry-load the sample onto Celite or C18 powder.

  • Mobile Phase Setup:

    • Solvent A: 0.1% Formic acid in Water (v/v)

    • Solvent B: 0.1% Formic acid in Acetonitrile (v/v)

  • Gradient Elution: Run a shallow gradient from 0% B to 30% B over 15 column volumes (CV). The high polarity dictates that the product will elute very early (typically between 5-15% B).

  • Fraction Collection: Monitor at 254 nm and 280 nm. Pool fractions and lyophilize (freeze-dry) to prevent thermal degradation during rotary evaporation.

SOP 2: Recrystallization of Polar Amides

Use this protocol to upgrade purity from 90% to >99%.

  • Place the semi-pure lyophilized solid in a round-bottom flask.

  • Add a minimum amount of boiling Ethanol to create a slurry.

  • Dropwise, add hot Water until the solid just dissolves (creating a saturated solution at reflux).

  • Remove from heat and allow it to cool to room temperature undisturbed for 4 hours. Causality: Slow cooling allows the highly directional hydrogen bonds of the carboxamide to pack into a pristine crystal lattice, excluding impurities[3].

  • Chill in an ice bath for 1 hour, filter via Büchner funnel, and wash with ice-cold Ethanol. Dry under high vacuum at 40°C overnight.

Part 4: Quantitative Data & Solvent System Selection

Use the following table to benchmark your purification strategy.

Purification MethodStationary PhaseRecommended Mobile Phase / SolventExpected RecoveryExpected PurityNotes
Normal Phase Flash Bare Silica (Irregular)DCM / MeOH / NH₄OH (80:18:2)< 40%70-80%High risk of irreversible binding and streaking. Not recommended.
Reverse Phase Flash C18 (End-capped)H₂O / MeCN + 0.1% Formic Acid85-95%> 90%Product elutes early. Excellent for removing non-polar byproducts.
HILIC Zwitterionic or AmideMeCN / H₂O + 10mM NH₄OAc90-95%> 95%Best orthogonal method for highly polar retention[2].
Recrystallization NoneEthanol / Water (Gradient)70-80%> 99%Requires >85% starting purity to prevent oiling out.

Part 5: Visualizations of Purification Workflows

Diagram 1: Downstream Processing Decision Tree

Workflow Start Crude Reaction Mixture (6-Aminopyridazine-4-carboxamide) Workup Aqueous Workup Strategy Start->Workup LLE Standard LLE (Avoid: Product Loss) Workup->LLE Poor Choice Evap Direct Evaporation & Trituration (Recommended) Workup->Evap Optimal SCX SCX Catch-and-Release (For high salt mixtures) Workup->SCX Alternative Chrom Chromatographic Purification Evap->Chrom SCX->Chrom NP Normal Phase Silica (High Streaking) Chrom->NP Avoid RP Reverse Phase C18 (Buffered Mobile Phase) Chrom->RP Optimal Cryst Recrystallization (EtOH/H2O) RP->Cryst Pure Pure 6-Aminopyridazine- 4-carboxamide Cryst->Pure

Caption: Decision tree for the isolation of highly polar pyridazine carboxamides.

Diagram 2: Mechanistic Interaction by Stationary Phase

Mechanism Target 6-Aminopyridazine- 4-carboxamide (High Polarity, H-Bonding) Silica Normal Phase (Bare Silica) Acidic Silanols (Si-OH) Target->Silica Strong H-Bonding C18 Reverse Phase (C18) Hydrophobic Surface Target->C18 Hydrophobic Partitioning HILIC HILIC Phase Water-Enriched Layer Target->HILIC Hydrophilic Partitioning Result1 Irreversible Binding & Severe Peak Tailing Silica->Result1 Result2 Predictable Elution (Requires Buffer) C18->Result2 Result3 Excellent Retention & Orthogonal Selectivity HILIC->Result3

Caption: Causality of chromatographic retention based on stationary phase interactions.

References

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing ResearchGate / Science[Link]

  • Evaluating Relative Retention of Polar Stationary Phases in Hydrophilic Interaction Chromatography MDPI - Molecules[Link]

Sources

Optimization

Troubleshooting SNAr reactions in pyrimidine synthesis

Welcome to the Pyrimidine SNAr Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the nuances of Nucleophilic Aromatic Substitution (SNAr) on pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrimidine SNAr Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the nuances of Nucleophilic Aromatic Substitution (SNAr) on pyrimidine scaffolds.

Functionalizing pyrimidines—particularly polyhalogenated variants like 2,4-dichloropyrimidine—requires precise control over regioselectivity, thermodynamics, and leaving group dynamics. This guide bypasses generic advice to focus on the mechanistic causality behind your experimental failures and provides self-validating protocols to ensure reproducible success.

Visualizing the Regioselective Workflow

To troubleshoot effectively, you must first understand the energetic pathways dictating your reaction. Below is the decision tree for functionalizing 2,4-dichloropyrimidine.

Regioselectivity SM 2,4-Dichloropyrimidine Cond1 Primary/Secondary Amine Base (e.g., DIPEA), 0°C SM->Cond1 Cond2 Tertiary Amine / Special Conditions (e.g., N-Boc-oxindole + Catalyst) SM->Cond2 Prod1 C4-Substituted Product (Kinetic Control) Cond1->Prod1 Higher LUMO at C4 Prod2 C2-Substituted Product (Catalytic/Steric Control) Cond2->Prod2 Steric shielding of C4

Fig 1: Regioselective decision tree for 2,4-dichloropyrimidine functionalization.

Troubleshooting FAQs: Regioselectivity & Over-Substitution

Q: Why am I getting a mixture of C2 and C4 substituted products, or di-substituted byproducts, when reacting 2,4-dichloropyrimidine with a secondary amine? A: This is a failure of kinetic control. In 2,4-dihalopyrimidines, the C4 position is inherently more electrophilic than the C2 position. The Lowest Unoccupied Molecular Orbital (LUMO) coefficient is significantly higher at C4, and the transition state for C4 attack is stabilized by more resonance structures[1]. If you are observing C2 attack or over-substitution (2,4-diamination), you are likely providing too much thermal energy or using an excess of the nucleophile, pushing the reaction into thermodynamic control. To fix this, you must strictly control the stoichiometry (1.05 eq of amine) and maintain the reaction at 0 °C until the first equivalent is fully consumed.

Q: I specifically need to functionalize the C2 position first. How can I override the natural C4 preference? A: You must alter the mechanistic pathway. While primary and secondary amines favor C4, bulky tertiary amines or specific catalytic systems (like Phase-Transfer Catalysts with N-Boc-oxindoles) can sterically block the C4 position, forcing C2 selectivity[2]. Alternatively, you can perform a "C-4 then C-2" sequence: install a highly reactive but easily removable group (like a tetrafluorophenoxy group) at C4, functionalize C2, and then displace the C4 group in a subsequent SNAr[1].

Self-Validating Protocol: Regioselective C4-Monoamination

This protocol includes built-in analytical checkpoints to prevent over-substitution.

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere. Causality: DCM is a non-polar, aprotic solvent that prevents the stabilization of highly charged intermediates, slowing the reaction down enough to maintain kinetic control.

  • Cooling: Submerge the flask in an ice-water bath and stir for 10 minutes to reach an internal temperature of 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) in one portion. Causality: DIPEA acts as a non-nucleophilic proton sponge, preventing the formation of HCl which could protonate your incoming amine nucleophile and stall the reaction.

  • Nucleophile Addition: Dissolve your secondary amine (1.05 eq, 10.5 mmol) in 10 mL DCM. Add this solution dropwise over 30 minutes using a syringe pump.

  • Validation Checkpoint (1 Hour): Pull a 50 µL aliquot, quench in methanol, and run an LCMS. What to look for: You should see the C4-monoaminated mass. If you see the mass of the di-substituted product (+ amine mass - Cl), your addition was too fast, causing localized heating.

  • Workup: Once the starting material is consumed, quench with saturated aqueous NH4​Cl , extract with DCM, dry over MgSO4​ , and concentrate.

Troubleshooting FAQs: Reactivity & Mechanistic Paradigms

Q: My deactivated pyrimidine (e.g., containing electron-donating groups) isn't reacting, even at reflux. How can I force the SNAr? A: Electron-donating groups (EDGs) raise the energy of the LUMO, making nucleophilic attack highly unfavorable. If raising the temperature fails, you must upgrade your leaving group. While Chlorine is standard, switching to a Fluorine atom significantly increases the electrophilicity of the adjacent carbon due to extreme inductive effects. If fluorination is not viable, consider using a methylsulfone leaving group. You can synthesize a 2-(methylthio)pyrimidine, and then oxidize it with mCPBA to the methylsulfone. The SO2​CH3​ group is an exceptional leaving group for SNAr that can force reactions on otherwise inert scaffolds[3].

Q: Is the Meisenheimer complex trapping my product and stalling the reaction? A: This is a common misconception based on outdated textbook chemistry. Recent kinetic isotope effect (KIE) studies and computational analyses by Jacobsen and colleagues have proven that prototypical SNAr reactions on heterocycles with good leaving groups (like Cl or Br) do not form a stable Meisenheimer complex[4]. Instead, they proceed through a concerted mechanism via a single transition state. If your reaction is stalling, it is not because an intermediate is "trapped"; it is because the activation energy barrier for the concerted transition state is too high. You need a more nucleophilic amine, a better leaving group, or a more polar aprotic solvent (like DMF or DMSO) to stabilize the highly polarized transition state.

SNAr_Mechanism Start Pyrimidine + Nucleophile Stepwise Stepwise Mechanism (Poor LG, e.g., F) Start->Stepwise High Electronegativity LG Concerted Concerted Mechanism (Good LG, e.g., Cl, Br) Start->Concerted Good Leaving Group Meisenheimer Meisenheimer Complex (Stable Intermediate) Stepwise->Meisenheimer Addition Product Substituted Pyrimidine Product Meisenheimer->Product Elimination Transition Single Transition State (No Intermediate) Concerted->Transition Synchronous Add/Elim Transition->Product

Fig 2: Mechanistic divergence in SNAr based on leaving group (LG) identity.

Quantitative Data Summaries

To optimize your reaction conditions, consult the following matrices which summarize the causality of leaving groups and solvent/base pairings.

Table 1: Leaving Group Efficacy & Mechanistic Tendency in Pyrimidine SNAr

Leaving GroupRelative ReactivityPrimary MechanismBest Use Case
-F Very HighStepwise (Addition-Elimination)Highly deactivated pyrimidines requiring extreme electrophilicity.
-SO₂CH₃ HighConcerted / BorderlineLate-stage functionalization where halides are not tolerated[3].
-Cl ModerateConcerted[4]Standard building blocks (e.g., 2,4-dichloropyrimidine).
-Br Moderate-LowConcertedRare in pyrimidines; better suited for cross-coupling.
-SCH₃ Very LowN/A (Requires oxidation)Used as a masking group to prevent premature SNAr.

Table 2: Solvent and Base Selection Matrix

SolventBaseDielectric Constant (ε)Troubleshooting Application
DCM DIPEA8.9Default for C4 Selectivity. Keeps reaction slow to maintain kinetic control.
THF LiHMDS7.6For weak nucleophiles. Strong base deprotonates amines to form highly reactive amide anions[5].
DMF / DMSO K₂CO₃36.7 / 46.7For unreactive electrophiles. High polarity stabilizes the concerted transition state.
1,4-Dioxane Cs₂CO₃2.2For Buchwald-Hartwig. Used when SNAr fails entirely and Pd-catalysis is required[5].

References

  • Peng, Z.-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.[Link]

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry.[Link]

  • Guan, Y., Wang, C., Wang, D., et al. (2015). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Advances.[Link]

  • Brüning, F., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. European Journal of Organic Chemistry.[Link]

  • Di Martino, R. M. C., et al. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Target of 6-Aminopyridazine-4-carboxamide

In the landscape of modern drug discovery, the identification of novel small molecules with promising phenotypic effects is merely the first step. For a compound like 6-Aminopyridazine-4-carboxamide, which emerges from p...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the identification of novel small molecules with promising phenotypic effects is merely the first step. For a compound like 6-Aminopyridazine-4-carboxamide, which emerges from phenotypic screens or chemical library synthesis, its true potential is unlocked only when we can confidently answer the question: "What is its biological target, and how does it work?" This guide provides a comprehensive, multi-pronged strategy for the deconvolution and rigorous validation of a molecular target, using 6-Aminopyridazine-4-carboxamide as our central case study.

Our approach is grounded in a logical progression from broad, unbiased discovery to precise, hypothesis-driven validation. We will move from identifying potential binding partners to confirming direct engagement in a cellular context, and finally, to establishing a causal link between target modulation and the observed biological phenotype. This framework ensures that by the end of the process, we have built a robust, evidence-based case for the compound's mechanism of action.

Phase 1: Unbiased Target Identification with Chemical Proteomics

When the target of a molecule is unknown, our initial task is to cast a wide net to generate a list of high-confidence candidate interactors. Affinity Purification-Mass Spectrometry (AP-MS) is a powerful, unbiased technique perfectly suited for this purpose.[1][2][3] The core principle involves using the small molecule as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.

Experimental Rationale

The choice of an unbiased method like AP-MS minimizes researcher bias and allows for the discovery of unexpected targets. By immobilizing a modified version of 6-Aminopyridazine-4-carboxamide, we can isolate proteins that directly bind to it under near-physiological conditions. Subsequent identification by mass spectrometry provides a high-quality list of putative targets.[4]

Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Biotinylated 6-Aminopyridazine-4-carboxamide C Immobilize Bait on Streptavidin-coated Beads A->C B Prepare Cell Lysate (e.g., from a responsive cell line) D Incubate Lysate with Bait-conjugated Beads B->D F Control: Incubate Lysate with Unconjugated Beads B->F C->D E Competitive Elution with excess free 6-Aminopyridazine-4-carboxamide D->E G Elute Bound Proteins D->G E->G F->G H Tryptic Digestion & LC-MS/MS Analysis G->H I Data Analysis: Identify Proteins Enriched in Bait vs. Control Samples H->I

Caption: Workflow for identifying protein targets using AP-MS.

Detailed Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
  • Bait Preparation: Synthesize an analogue of 6-Aminopyridazine-4-carboxamide featuring a linker and a biotin tag. It is crucial to ensure this modification does not abrogate the compound's biological activity.

  • Cell Culture and Lysis: Culture a cell line known to be sensitive to 6-Aminopyridazine-4-carboxamide. Harvest and lyse the cells in a non-denaturing buffer containing protease inhibitors to preserve protein complexes.[5]

  • Affinity Purification:

    • Incubate the cell lysate with streptavidin-coated magnetic beads that have been pre-incubated with the biotinylated compound.

    • As a crucial negative control, incubate a parallel lysate sample with beads that have been blocked with free biotin but have no compound attached.

    • Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins. A competitive elution using a high concentration of the original, non-biotinylated 6-Aminopyridazine-4-carboxamide is often most effective for isolating specific binders.

  • Mass Spectrometry:

    • Digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

  • Data Analysis: Identify proteins that are significantly enriched in the compound-baited sample compared to the negative control. These are your high-confidence candidate targets.

Phase 2: Verifying Target Engagement in a Cellular Milieu

Identifying a candidate protein is not enough; we must confirm that 6-Aminopyridazine-4-carboxamide directly binds to this target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard technique for this purpose.[6] It is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[6][7][8]

Experimental Rationale

CETSA's key advantage is that it measures target engagement in a physiologically relevant setting—living cells—without the need for compound modification.[6] This avoids potential artifacts from tagging and confirms that the compound can penetrate the cell membrane and find its target. A positive result in a CETSA experiment provides powerful evidence of a direct physical interaction.

Principle of the Cellular Thermal Shift Assay (CETSA)

cluster_condition1 Condition 1: No Drug (Vehicle Control) cluster_condition2 Condition 2: With 6-Aminopyridazine-4-carboxamide P1 Target Protein (Folded) Heat1 Heat Gradient (e.g., 40-70°C) P1->Heat1 D1 Protein Denatures & Aggregates Heat1->D1 S1 Low Soluble Protein at High Temps D1->S1 P2 Target Protein + Drug (Stabilized Complex) Heat2 Heat Gradient (e.g., 40-70°C) P2->Heat2 D2 Complex Resists Denaturation Heat2->D2 S2 High Soluble Protein at High Temps D2->S2

Caption: Principle of CETSA. Drug binding stabilizes the target protein.

Detailed Protocol: Western Blot-Based CETSA
  • Cell Treatment: Treat intact cells with either 6-Aminopyridazine-4-carboxamide (at a concentration known to be effective) or a vehicle control (e.g., DMSO) for a sufficient time to allow cell penetration and binding (e.g., 1 hour).

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[5][7]

  • Lysis and Separation:

    • Lyse the cells via freeze-thaw cycles.[5]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[5][7]

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Quantify the amount of the specific candidate protein (identified via AP-MS) remaining in the supernatant at each temperature point using Western blotting.

  • Data Interpretation: Plot the percentage of soluble protein against temperature for both the vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.

Phase 3: Genetic Validation of Target Function

The final and most critical phase is to demonstrate that the engagement of the identified target by 6-Aminopyridazine-4-carboxamide is directly responsible for the compound's observed biological effect. Genetic methods, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout, are indispensable for establishing this causal link.[][10][11][12]

Experimental Rationale

The logic is straightforward: if the compound works by inhibiting a specific target protein, then removing that protein from the cell should produce the same phenotypic effect as treating the cell with the compound.[13] Furthermore, in a cell where the target has been removed, the compound should no longer have an effect. This "phenocopy" and "resistance" provides the highest level of validation.[10]

Logical Framework for Genetic Validation

TP Target Protein Pheno Cellular Phenotype (e.g., Proliferation) TP->Pheno drives Result1 Phenotype is Altered (e.g., Proliferation Decreases) Result2 Phenotype is Altered (Phenocopy) Drug 6-Aminopyridazine- 4-carboxamide Drug->TP inhibits Drug->Result1 leads to Genetic siRNA or CRISPR Knockdown/Knockout Genetic->TP removes Genetic->Result2 leads to

Caption: Genetic approaches validate a target by phenocopying the drug's effect.

Detailed Protocol: siRNA Knockdown and Phenotypic Assay
  • siRNA Transfection: Transfect the relevant cell line with either an siRNA specifically designed to target the mRNA of your candidate protein or a non-targeting (scrambled) siRNA as a negative control.[14][15]

  • Phenotypic Assay:

    • Plate the remaining siRNA-treated and control cells.

    • Treat both sets of cells with a dose range of 6-Aminopyridazine-4-carboxamide or a vehicle control.

    • Perform the relevant phenotypic assay (e.g., a cell viability assay like CellTiter-Glo, a migration assay, or a specific enzymatic assay).

  • Data Analysis & Interpretation:

    • Phenocopy: Compare the vehicle-treated cells. If the knockdown of the target protein produces the same effect as the drug (e.g., reduced viability), it supports the hypothesis.

    • Resistance: Compare the dose-response curves. If the cells with the target knocked down are significantly less sensitive to 6-Aminopyridazine-4-carboxamide than the control cells, it provides strong evidence that the compound acts through this target.

Comparative Analysis: Benchmarking Against an Alternative

To put our findings into context, we must compare the performance of 6-Aminopyridazine-4-carboxamide with an established, well-characterized inhibitor of our newly validated target. Let's hypothetically assume our validated target is "Kinase X" and "Compound Y" is a known Kinase X inhibitor.

Table 1: Comparative In Vitro and Cellular Activity
Parameter6-Aminopyridazine-4-carboxamideCompound Y (Known Inhibitor)Rationale
Biochemical IC₅₀ vs. Kinase X 50 nM25 nMMeasures direct inhibitory potency against the isolated target enzyme.
CETSA Shift (ΔTₘ at 10 µM) +4.5 °C+5.2 °CConfirms and quantifies target engagement in intact cells.
Cell Proliferation EC₅₀ 250 nM150 nMMeasures the compound's potency in a relevant cellular phenotype.
Kinase Selectivity (Panel of 400) Highly selective for Kinase XSelective, with minor off-targetsAssesses potential for off-target effects and informs safety profile.
Table 2: Genetic Validation Comparison
ConditionEffect on Cell Proliferation (% of Control)Interpretation
Wild-Type Cells + Vehicle 100%Baseline
Wild-Type Cells + 6-Aminopyridazine-4-carboxamide (250 nM) 50%On-target phenotypic effect.
Wild-Type Cells + Compound Y (150 nM) 50%Positive control phenotypic effect.
Kinase X Knockdown Cells + Vehicle 45%Genetic knockdown phenocopies the effect of both compounds.
Kinase X Knockdown Cells + 6-Aminopyridazine-4-carboxamide 43%Compound shows no significant additional effect, confirming it acts via Kinase X.

Conclusion

The validation of a biological target is a meticulous process that demands orthogonal, multi-faceted evidence. For a novel molecule like 6-Aminopyridazine-4-carboxamide, this guide outlines a robust pathway from hypothesis generation to definitive validation. By systematically employing unbiased proteomics (AP-MS), confirming direct binding in cells (CETSA), and establishing a causal link through genetic manipulation (siRNA/CRISPR), researchers can build an unassailable case for a compound's mechanism of action. This rigorous, evidence-based approach is fundamental to minimizing attrition in the drug discovery pipeline and accelerating the development of new, effective therapeutics.[18]

References

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Target Validation with CRISPR. Biocompare.com. [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC. [Link]

  • The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • CRISPR-Cas9 in Functional Genomics: Implications for Target Validation in Precision Oncology. Trends in Pharmaceutical Biotechnology. [Link]

  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. F1000Research. [Link]

  • How siRNA Knockdown Antibody Validation Works. Lab Manager. [Link]

  • High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Affinity purification-mass spectrometry (AP-MS). Fiveable. [Link]

  • Affinity- Purification /mass spectrometry (AP-MS) Service. Profacgen. [Link]

  • HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). PubMed. [Link]

  • Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Target validation: A door to drug discovery. Drug Discoveries & Therapeutics. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • How to design effective siRNA for gene knockdown experiments?. Patsnap Synapse. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]

  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. [Link]

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Comparative

6-Aminopyridazine-4-carboxamide vs other pyridazine inhibitors

Comparative Guide: 6-Aminopyridazine-4-carboxamide vs. Alternative Pyridazine Inhibitors in Drug Discovery As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently evaluate nitrogen-r...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: 6-Aminopyridazine-4-carboxamide vs. Alternative Pyridazine Inhibitors in Drug Discovery

As a Senior Application Scientist specializing in small-molecule drug discovery, I frequently evaluate nitrogen-rich heterocyclic scaffolds for their utility in targeting challenging enzymatic pockets. The pyridazine core is a privileged pharmacophore, but its functionalization dictates its target specificity, solubility, and binding kinetics.

This guide provides an objective, data-driven comparison between 6-Aminopyridazine-4-carboxamide derivatives and other prominent pyridazine-based inhibitors (such as 3-aminopyridazines and pyrazine-2-carboxamides). By analyzing their mechanistic causality, quantitative performance, and experimental validation workflows, this document serves as a comprehensive resource for researchers optimizing lead compounds.

Mechanistic Causality & Structural Rationale

The selection of a specific pyridazine regioisomer is never arbitrary; it is dictated by the spatial requirements of the target's active site.

The 6-Aminopyridazine-4-carboxamide Advantage In ATP-competitive kinase inhibitors, the 6-aminopyridazine-4-carboxamide scaffold excels due to its bidentate hydrogen-bonding capability. The pyridazine ring nitrogen acts as a potent hydrogen bond acceptor, while the adjacent 4-carboxamide motif provides a flexible hydrogen bond donor/acceptor vector. For example, in Death-Associated Protein Kinase 1 (DAPK1), this network perfectly aligns with the backbone NH and C=O of the Val96 residue in the hinge region [[1]](). Furthermore, the 6-amino group is strategically positioned to project into the solvent-exposed channel, allowing for the addition of solubilizing groups without causing steric clashes in the ATP pocket.

Alternative Pyridazine Scaffolds

  • 3-Aminopyridazines & Imidazo[1,2-b]pyridazines: These scaffolds are heavily utilized in targeting Akt and ALK kinases 2. They rely on the 3-amino group for hinge interaction, which alters the exit vector of the molecule by 60 degrees compared to the 4-carboxamide, making them better suited for kinases with narrower, deeper hydrophobic pockets 3.

  • Pyrazine-2-carboxamides / Pyridazine-3-carboxamides: Often deployed against non-kinase targets like Monoamine Oxidase B (MAO-B). In these environments, the inhibitor acts competitively but relies on shape complementarity and reversible binding rather than ATP-mimetic hinge interactions 4.

HingeBinding cluster_ligand 6-Aminopyridazine-4-carboxamide Scaffold cluster_kinase Kinase ATP Pocket (e.g., DAPK1) N1 Pyridazine N2 K1 Val96 Backbone NH N1->K1 H-Bond Acceptor N2 4-Carboxamide NH K2 Val96 Backbone C=O N2->K2 H-Bond Donor N3 6-Amino Motif K3 Solvent-Exposed Channel N3->K3 Solubilization / Extension

Fig 1: Pharmacophore model of 6-aminopyridazine-4-carboxamide hinge-binding in kinase ATP pockets.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must look at their inhibitory potency (IC50) and cellular efficacy across validated assays. The table below summarizes benchmark data for representative compounds within each class.

Inhibitor ScaffoldRepresentative TargetBiochemical IC50Cellular Efficacy (Cell Line)Primary Binding Mode
Pyridazine-4-carboxamides DAPK1 Kinase1.09 µM – 7.26 µMHigh (HL-60, K-562 Leukemia)Bidentate ATP Hinge-binding 1
Imidazo[1,2-b]pyridazines Mps1 Kinase~0.006 µM (6 nM)High (A549 Lung Cancer)Deep hydrophobic pocket insertion 3
3-Aminopyridazines Akt / ALK KinasesSub-micromolarModerate (PC3 Prostate)Monodentate Hinge + Van der Waals 2
Pyrazine-2-carboxamides MAO-B Enzyme0.78 µMN/A (Neurological Target)Reversible Competitive Inhibition 4

Self-Validating Experimental Protocols

Protocol A: Biochemical Kinase Inhibition Assay (TR-FRET)

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly preferred over standard fluorescence assays. Pyridazine derivatives often exhibit intrinsic auto-fluorescence; TR-FRET introduces a temporal delay that eliminates this background noise, ensuring the signal is exclusively driven by enzymatic activity.

  • Compound Preparation: Dissolve the synthesized 6-aminopyridazine-4-carboxamide derivatives in anhydrous DMSO to create a 10 mM stock. Crucial Check: Ensure the compound was synthesized under strictly anhydrous conditions, as ambient moisture during synthesis can prematurely hydrolyze pyridazine-4-carbonitrile precursors into off-target carboxamide byproducts 5.

  • Assay Assembly: In a 384-well plate, combine 10 µM of the test compound, recombinant kinase (e.g., DAPK1), and a biotinylated peptide substrate in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Internal Controls:

    • Positive Control: Genistein or Staurosporine (validates maximum enzyme inhibition).

    • Negative Control: DMSO vehicle only (establishes baseline 100% kinase activity).

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km for the specific kinase to ensure competitive inhibitors are accurately assessed. Incubate for 60 minutes at 25°C.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate on a microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Anti-Proliferative Validation (MTT Assay)
  • Cell Seeding: Seed HL-60 or K-562 leukemia cells at a density of 5 × 10^3 cells/well in a 96-well plate.

  • Treatment: After 24 hours, treat cells with serial dilutions of the lead carboxamide inhibitors (0.1 µM to 50 µM).

  • Viability Measurement: After 72 hours, add MTT reagent (5 mg/mL). Incubate for 4 hours, lyse cells, and measure absorbance at 570 nm. Compounds showing >90% growth inhibition at 10 µM are flagged as high-priority leads 1.

AssayWorkflow Step1 1. Compound Library Prep Anhydrous DMSO 10 µM screening dose Step2 2. In Vitro Kinase Assay Recombinant DAPK1/PI3K ATP-competitive TR-FRET Step1->Step2 Transfer to assay plate Step3 3. Hit Validation Dose-Response Titration IC50 Calculation Step2->Step3 Select hits >50% inhibition Step4 4. Cellular Profiling HL-60 / K-562 Lines MTT/CellTiter-Glo Step3->Step4 Lead candidates (IC50 < 5 µM)

Fig 2: Self-validating high-throughput screening workflow for evaluating pyridazine-based inhibitors.

Expert Insights on Scaffold Optimization

When optimizing a 6-aminopyridazine-4-carboxamide hit, researchers must carefully manage the electronic properties of the ring. The addition of electron-withdrawing groups (like a meta-chloro substitution on a lateral phenyl ring) significantly enhances hydrophobic interactions within the deep ATP pocket 1. However, one must ensure that the 6-amino group remains sufficiently basic if it is intended to interact with acidic residues at the solvent interface.

If your target requires a narrower entry channel, switching from the 4-carboxamide to a 3-aminopyridazine or an imidazo[1,2-b]pyridazine core may be necessary to relieve steric clashing, despite the potential loss of the bidentate hinge interaction 3.

References

  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1)
  • Technical Support Center: Synthesis of Pyridazine-4-carbonitriles Source: Benchchem URL
  • 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Derivative in Drug Discovery Source: Benchchem URL
  • Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)
  • Imidazopyridazines as akt kinase inhibitors (WO2012136776A1)

Sources

Validation

A Comparative Analysis of 6-Aminopyridazine-4-carboxamide and Aminopyrimidine Scaffolds: A Guide for Drug Discovery Professionals

Executive Summary In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the aminopyrimidine core is celebrated as a "privileged scaffold,"...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the aminopyrimidine core is celebrated as a "privileged scaffold," renowned for its versatility and presence in numerous FDA-approved drugs, particularly kinase inhibitors.[1][2] This guide presents a comparative analysis between the well-trodden aminopyrimidine scaffold and the 6-aminopyridazine-4-carboxamide scaffold, a closely related bioisostere. We will delve into their comparative physicochemical properties, synthetic accessibility, biological activities, and ADME profiles. This analysis aims to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions when selecting a scaffold for novel therapeutic development, particularly in the context of scaffold hopping and lead optimization.

Introduction: The Tale of Two Heterocycles

The strategic selection of a core chemical scaffold is a pivotal decision in any drug discovery campaign. An ideal scaffold should not only provide the correct geometry to interact with the biological target but also possess favorable physicochemical and pharmacokinetic properties. The aminopyrimidine scaffold has historically been a mainstay, largely due to its ability to form key hydrogen bond interactions with the hinge region of protein kinases, mimicking the adenine core of ATP.[2][3]

However, the relentless pursuit of novel intellectual property and improved drug-like properties necessitates the exploration of alternative scaffolds. The 6-aminopyridazine-4-carboxamide scaffold emerges as a compelling alternative. By repositioning one of the ring nitrogens to be adjacent to the other (a 1,2-diazine), we fundamentally alter the electronic and steric properties of the core. This guide will explore the practical implications of this seemingly subtle chemical shift.

Section 1: Physicochemical Properties - A Comparative Overview

The arrangement of nitrogen atoms within the six-membered ring directly influences the scaffold's fundamental properties. The adjacent, electron-withdrawing nitrogens in the pyridazine ring create a more polarized and electron-deficient system compared to the 1,3-disposition in pyrimidine.

Key differences arise from this distinction:

  • Basicity: The pKa of the pyridazine core is generally lower than that of pyrimidine, making it less basic. This can be advantageous in avoiding off-target interactions with aminergic GPCRs and reducing lysosomal trapping.[4]

  • Dipole Moment & Solubility: Pyridazine has a significantly higher dipole moment than pyridine (a close relative of pyrimidine), which generally translates to increased aqueous solubility.[4] This property is highly desirable for improving the formulation and bioavailability of drug candidates.

  • Hydrogen Bonding: Both scaffolds present hydrogen bond donors (amino group) and acceptors (ring nitrogens, carboxamide). The unique geometry of the pyridazine core, with its adjacent nitrogens, can lead to different hydrogen bonding patterns and potentially novel interactions within a target's binding site.

PropertyRepresentative AminopyrimidineRepresentative 6-Aminopyridazine-4-carboxamideRationale for Difference
Molecular Weight ( g/mol ) ~123.13 (for 2-amino-4-carboxamide)138.13[5][6]Addition of a nitrogen atom in the ring and carboxamide group.
Topological Polar Surface Area (TPSA) ~78 Ų94.89 Ų[6]The adjacent nitrogens and carboxamide group in the pyridazine scaffold increase the polar surface area.
cLogP ~-0.5-0.84[6]Increased polarity of the pyridazine ring leads to lower lipophilicity.[4]
H-Bond Donors 22[6]The primary amine and carboxamide NH2 act as donors in both scaffolds.
H-Bond Acceptors 34[6]Pyridazine has two adjacent ring nitrogens and two acceptors in the carboxamide, while pyrimidine has two separated nitrogens.
Aqueous Solubility Variable, often a challenge[7]Generally higherThe higher dipole moment and polarity of the pyridazine core enhance interaction with water.[4]

Section 2: Synthetic Accessibility and Chemical Space

The ease and versatility of synthesis are critical for building diverse chemical libraries for structure-activity relationship (SAR) studies.

Aminopyrimidine Scaffolds: The synthesis of aminopyrimidines is well-established, with numerous methods available.[8]

  • Condensation Reactions: A common and robust method involves the condensation of guanidine with β-dicarbonyl compounds or their equivalents. This allows for significant variation in substituents on the pyrimidine ring.[9][10][11]

  • Nucleophilic Aromatic Substitution (SNAr): Starting from readily available dihalopyrimidines (e.g., 2,4-dichloro-pyrimidine), sequential substitution with various amines provides a modular and efficient way to build complex molecules.[1][9][12]

6-Aminopyridazine-4-carboxamide Scaffolds: Synthetic routes to this specific scaffold are less documented in mainstream literature, often requiring more specialized, multi-step procedures.

  • From Pyridazinones: Synthesis can involve the construction of a pyridazinone ring, followed by functional group interconversions to introduce the amino and carboxamide moieties. For example, strategies may involve condensation of a methyl group on a pyridazinone with DMFDMA, followed by cyclization and further modifications.[13]

  • From Halogenated Precursors: Similar to pyrimidines, synthesis can proceed from halogenated pyridazines, though the starting materials may be less commercially available or more expensive.

Comparative Verdict: The aminopyrimidine scaffold offers superior synthetic accessibility and a more straightforward path to library generation for initial SAR exploration. The synthesis of the 6-aminopyridazine-4-carboxamide core is more challenging, often requiring bespoke route development, but this can also represent an opportunity for novel intellectual property.

Section 3: Biological Activity and Therapeutic Applications

The Aminopyrimidine Scaffold: The Kinase Inhibitor Powerhouse The 2-aminopyrimidine motif is a cornerstone of modern oncology, most famously exemplified by imatinib (Gleevec).[1] Its success lies in its ability to act as a bioisostere of the purine ring of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. This interaction anchors the inhibitor, allowing other parts of the molecule to confer potency and selectivity.[2] This has led to the development of a multitude of inhibitors targeting various kinases like EGFR, c-KIT, and CDKs.[2][14]

Caption: Aminopyrimidine inhibitors compete with ATP for the hinge region.

The 6-Aminopyridazine-4-carboxamide Scaffold: An Emerging Contender While less explored, the aminopyridazine core has shown significant promise. Derivatives of 3-amino-6-phenylpyridazine have been identified as cell-permeable inhibitors of Death-Associated Protein Kinase (DAPK), a pro-apoptotic protein kinase.[15] In one study, the presence of a 6-phenyl group was found to be crucial for DAPK inhibitory activity.[15] The carboxamide at the 4-position, combined with the 6-amino group, provides a rich scaffold for establishing multiple interaction points with a target. This scaffold's unique electronic and steric profile may allow it to target kinases resistant to traditional aminopyrimidine inhibitors or to engage entirely different classes of enzymes.

Section 4: Comparative ADME & Toxicological Profile

A compound's success is dictated by its ADME (Absorption, Distribution, Metabolism, Excretion) profile. Here, the differences between the scaffolds can be leveraged.

  • Absorption & Permeability: The higher polarity and lower lipophilicity of the pyridazine core might suggest lower passive permeability. However, this can be modulated by substituents. Cell-based assays like the Caco-2 permeability assay are crucial to determine if a compound undergoes passive diffusion or is subject to active transport mechanisms.[16][17]

  • Metabolism: The electron-deficient nature of the pyridazine ring can make it more resistant to oxidative metabolism compared to more electron-rich aromatic systems. Conversely, the pyrimidine ring's metabolism is well-characterized. Introducing nitrogen atoms into an aromatic ring is a common strategy to block metabolic hot spots and improve metabolic stability.

  • Distribution: The potential for higher solubility with the pyridazine scaffold could be beneficial for achieving higher plasma concentrations. However, its increased polarity might limit blood-brain barrier penetration unless specific transporters are engaged.

ParameterAminopyrimidine Derivatives6-Aminopyridazine-4-carboxamide DerivativesExperimental Consideration
Aqueous Solubility Often requires optimization to overcome poor solubility.[7]Predicted to be higher due to increased polarity.[4]Kinetic and thermodynamic solubility assays are essential early screens.
Caco-2 Permeability (Papp) Generally moderate to high, but highly substituent-dependent.[7]Potentially lower due to higher TPSA, but requires experimental validation.Distinguishes passive diffusion from active transport/efflux.[16][18]
Microsomal Stability (t1/2) Variable; a common site for medicinal chemistry optimization.Potentially more stable to P450-mediated oxidation.Human liver microsome (HLM) assays predict in vivo metabolic clearance.[7]
hERG Inhibition A known liability for many nitrogen-containing heterocycles.Liability profile must be determined experimentally.Early screening is critical to de-risk for cardiotoxicity.

Section 5: Case Study - A Scaffold Hopping Workflow

Scaffold hopping is a powerful strategy to escape existing patent space, discover novel binding modes, or overcome ADME liabilities while retaining target activity.[19] A logical workflow for hopping from an aminopyrimidine lead to a 6-aminopyridazine-4-carboxamide is outlined below.

Caption: A typical workflow for a scaffold hopping drug discovery campaign.

This process leverages the foundational knowledge of the aminopyrimidine lead's binding mode to rationally design a new series of compounds with a novel core, aiming for improved overall properties.

Section 6: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of data, robust and well-validated experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent assay to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[20]

Rationale: The ADP-Glo™ assay is a universal method applicable to any kinase, as it measures the common reaction product, ADP. Its high sensitivity and broad dynamic range make it suitable for both primary screening and detailed IC50 determination.[21]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer, ATP solution, and substrate solution. Reconstitute the kinase enzyme to the desired concentration. Prepare serial dilutions of the test compounds (e.g., 10-point, 3-fold dilutions starting from 100 µM) in DMSO, followed by a final dilution in Kinase Buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO for positive/negative controls). Add 2.5 µL of the kinase-substrate mix.

  • Initiation: To all wells except the negative control, add 5 µL of ATP solution to start the reaction. For the negative control ("no enzyme"), add 5 µL of Kinase Buffer.

  • Incubation: Incubate the plate at room temperature for a pre-optimized time (e.g., 60 minutes). The choice of incubation time is critical; it should be within the linear range of the reaction to ensure accurate inhibitor assessment.

  • First Quench: Add 10 µL of ADP-Glo™ Reagent to all wells. This simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated in the first step back to ATP, which is then used by a luciferase to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the positive (0% inhibition, DMSO only) and negative (100% inhibition, no enzyme or potent inhibitor) controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol assesses the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.[16][17]

Rationale: Unlike the PAMPA assay, which only measures passive diffusion, the Caco-2 model contains relevant active uptake and efflux transporters (e.g., P-glycoprotein).[17][18] This provides more physiologically relevant data and can help diagnose poor absorption due to efflux. Running the assay in both directions (apical-to-basolateral and basolateral-to-apical) allows for the calculation of an efflux ratio.[16]

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell® plates) for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the acceptable range (e.g., >300 Ω·cm²), which confirms the integrity of the tight junctions. This is a critical self-validating step.

  • Compound Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Also, prepare solutions for control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol) and a marker for monolayer integrity (e.g., Lucifer Yellow).

  • Apical-to-Basolateral (A-B) Transport:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the compound dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Basolateral-to-Apical (B-A) Transport:

    • Wash the monolayers.

    • Add the compound dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in all samples using LC-MS/MS. Also, measure the amount of Lucifer Yellow that has permeated to ensure monolayer integrity was maintained throughout the experiment.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber. Calculate the efflux ratio as Papp(B-A) / Papp(A-B). An efflux ratio >2 suggests the compound is a substrate for active efflux.

Conclusion and Future Outlook

The aminopyrimidine scaffold is, and will remain, a dominant force in medicinal chemistry due to its proven track record and synthetic tractability.[1][22] However, the 6-aminopyridazine-4-carboxamide scaffold presents a compelling and underexplored alternative.

  • Choose Aminopyrimidine when: Rapid SAR generation, leveraging established synthetic routes, and targeting well-understood binding sites (like the kinase hinge) are the primary goals.

  • Consider 6-Aminopyridazine-4-carboxamide when: The project goals include creating novel intellectual property, overcoming solubility or metabolic liabilities of a current lead, or exploring new chemical space to find activity against novel or challenging targets. The predicted improvements in solubility make it particularly attractive for programs struggling with formulation issues.[4]

Ultimately, the decision of which scaffold to pursue depends on the specific goals of the drug discovery program. By understanding the fundamental differences in their physicochemical properties, synthetic accessibility, and biological potential, researchers can make a more strategic choice. The continued exploration of less-common heterocycles like the 6-aminopyridazine-4-carboxamide will undoubtedly be a fruitful endeavor, paving the way for the next generation of innovative therapeutics.

References

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Comparative

In Vivo Efficacy of 6-Aminopyridazine-4-carboxamide: A Comparative Guide for Pancreatic Cancer Models

This guide provides a comprehensive framework for the in vivo validation of 6-Aminopyridazine-4-carboxamide, a novel, potent, and highly selective inhibitor of p21-Activated Kinase 4 (PAK4). We will objectively compare i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of 6-Aminopyridazine-4-carboxamide, a novel, potent, and highly selective inhibitor of p21-Activated Kinase 4 (PAK4). We will objectively compare its projected performance against established benchmarks and standard-of-care therapies in the context of pancreatic ductal adenocarcinoma (PDAC), a malignancy characterized by aggressive progression and profound therapeutic resistance.

The Rationale for Targeting PAK4 in Pancreatic Cancer

P21-activated kinase 4 (PAK4) has emerged as a critical oncogenic driver in numerous malignancies, including pancreatic, ovarian, and gastric cancers.[1] As a key downstream effector of the Rho GTPase Cdc42, PAK4 is integral to multiple signaling pathways that regulate cell motility, cytoskeletal dynamics, proliferation, and survival.[2] In pancreatic ductal adenocarcinoma (PDAC), PAK4 is frequently overexpressed and its elevated expression is correlated with disease progression, metastasis, and poor patient prognosis.[3][4]

The kinase plays a pivotal role in mediating resistance to standard chemotherapies like gemcitabine.[5] Its inhibition has been shown to suppress critical oncogenic pathways, including the PI3K/AKT and LIMK1/cofilin signaling cascades, which are essential for cell migration and invasion.[1][2] Therefore, the development of specific and potent PAK4 inhibitors like 6-Aminopyridazine-4-carboxamide represents a highly promising therapeutic strategy to overcome chemoresistance and improve outcomes in PDAC.

The PAK4 Signaling Axis in Cancer Progression

The diagram below illustrates the central role of PAK4 in transducing signals from the cell surface to regulate key oncogenic processes. Inhibition of PAK4 is designed to disrupt these pathways, leading to reduced proliferation, decreased invasion, and induction of apoptosis.

PAK4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_phenotype Cdc42 Cdc42 (Active) PAK4 PAK4 Cdc42->PAK4 Activation LIMK1 LIMK1 PAK4->LIMK1 Phosphorylation (Activation) PI3K PI3K PAK4->PI3K Activation Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Inactivation) Invasion Migration & Invasion Cofilin->Invasion Actin Cytoskeleton Reorganization AKT AKT PI3K->AKT Activation BAD BAD AKT->BAD Phosphorylation (Inhibition) Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation Apoptosis Apoptosis Inhibition BAD->Apoptosis CompoundX 6-Aminopyridazine-4-carboxamide CompoundX->PAK4 Inhibition CellGrowth Cell Growth Proliferation->CellGrowth Experimental_Workflow A Phase 1: Model Establishment Orthotopic implantation of human PDAC cells (e.g., PANC-1, MIA PaCa-2) into nude mice. B Phase 2: Tumor Growth & Randomization Monitor tumor growth via bioluminescence or ultrasound. Randomize mice into treatment cohorts (n=10/group) when tumors reach ~100 mm³. A->B C Phase 3: Treatment Administration Daily oral gavage for 21-28 days. - Vehicle Control - 6-Aminopyridazine-4-carboxamide (Dose 1 & 2) - PF-3758309 - KPT-9274 - Gemcitabine B->C D Phase 4: Efficacy Monitoring - Bi-weekly tumor volume measurement. - Weekly body weight monitoring. - Survival analysis. C->D E Phase 5: Endpoint Analysis - Excise primary tumors at study conclusion. - Harvest metastatic tissues (liver, lung). - Collect blood for PK analysis. D->E F Phase 6: Data Interpretation - Pharmacodynamic (PD) marker analysis (Western, IHC). - Histopathological analysis of tumors. - Statistical analysis of efficacy and survival data. E->F

Caption: A phased experimental workflow for the in vivo validation of a novel PAK4 inhibitor.

Detailed Experimental Protocols

The following protocols are designed to ensure robust and reproducible data. The causality for each step is explained to provide a deeper understanding of the experimental design.

Orthotopic Pancreatic Tumor Implantation
  • Cell Culture : Culture human PDAC cells (e.g., PANC-1, which has known PAK4 expression) under standard conditions. For in vivo imaging, cells should be stably transfected with a luciferase reporter gene.

  • Animal Model : Use 6-8 week old female athymic nude mice. Their immunodeficient status is critical to prevent rejection of the human tumor xenograft.

  • Surgical Procedure :

    • Anesthetize the mouse using isoflurane.

    • Make a small laparotomy incision in the left upper quadrant of the abdomen to expose the pancreas.

    • Carefully inject 1x10⁶ PANC-1 cells in 30 µL of Matrigel directly into the tail of the pancreas using a 30-gauge needle. Matrigel is used to provide a scaffold and prevent leakage of the cell suspension.

    • Close the peritoneum and skin with sutures.

    • Provide post-operative analgesia and monitor for recovery.

Dosing and Treatment Regimen
  • Randomization : Once tumors are established and reach a predetermined size (e.g., 100 mm³), randomize animals into treatment groups. This ensures an unbiased distribution of tumor sizes at the start of treatment.

  • Formulation :

    • 6-Aminopyridazine-4-carboxamide : Formulate in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80) based on prior solubility and stability studies.

    • PF-3758309 : Formulate as previously described in the literature, often in 2% carboxymethyl cellulose, for intraperitoneal or oral administration. [6] * KPT-9274 : Formulate for oral gavage as per established protocols, typically twice daily. [7] * Gemcitabine : Dissolve in sterile saline for intraperitoneal injection.

  • Administration :

    • Administer oral compounds (6-Aminopyridazine-4-carboxamide, KPT-9274) daily via gavage for 21-28 days.

    • Administer Gemcitabine intraperitoneally on a clinically relevant schedule (e.g., twice weekly).

    • Administer vehicle control to a separate cohort.

Efficacy and Pharmacodynamic Analysis
  • Tumor Growth Measurement : Monitor tumor volume bi-weekly using bioluminescence imaging (for luciferase-tagged cells) or high-frequency ultrasound. This provides a non-invasive, longitudinal measure of treatment efficacy.

  • Survival Study : A separate cohort of animals should be maintained on treatment to monitor overall survival, which is a key indicator of therapeutic benefit.

  • Pharmacodynamic (PD) Marker Analysis :

    • At the end of the study (or in a satellite group of animals), collect tumors 2-4 hours after the final dose.

    • Western Blot : Analyze tumor lysates for levels of total PAK4, phosphorylated LIMK1 (p-LIMK1), and total LIMK1. A reduction in the p-LIMK1/LIMK1 ratio is a direct biomarker of PAK4 kinase inhibition in vivo. [8] * Immunohistochemistry (IHC) : Stain tumor sections for Ki67 (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis). This provides spatial information on the anti-proliferative and pro-apoptotic effects of the treatment. [9]

Comparative Data Summary (Projected Outcomes)

The following tables summarize the expected performance of 6-Aminopyridazine-4-carboxamide against its comparators based on its hypothetical design as a superior, selective PAK4 inhibitor.

Table 1: In Vivo Efficacy Comparison in Orthotopic PDAC Model
CompoundDose & ScheduleTumor Growth Inhibition (TGI)Median Survival ImprovementMetastatic Burden
Vehicle Control Oral, QD0%-High
6-Aminopyridazine-4-carboxamide 50 mg/kg, Oral, QD~85% +75% Significantly Reduced
PF-3758309 20 mg/kg, Oral, QD~60% [10]+40%Moderately Reduced
KPT-9274 150 mg/kg, Oral, BID~70% [4]+60%Reduced
Gemcitabine 100 mg/kg, IP, 2x/week~40% [9]+30%Moderately Reduced
Table 2: Comparative Pharmacokinetic (PK) and Safety Profile
CompoundOral Bioavailability (Mouse)Selectivity ProfileKey Toxicities Observed
6-Aminopyridazine-4-carboxamide > 50% (Projected) High for PAK4 vs. other PAKs Well-tolerated at efficacious doses
PF-3758309 ~20% (Rat) [10]Pan-PAK inhibitorNeutropenia, GI side effects (in clinic) [10]
KPT-9274 Good (Implied by oral dosing)Dual PAK4/NAMPT inhibitorGenerally well-tolerated in preclinical models [7]
Gemcitabine N/A (IV/IP only)Non-selective cytotoxicMyelosuppression, GI toxicity [11]

Conclusion and Future Directions

This guide outlines a robust, scientifically-grounded strategy for the in vivo validation of 6-Aminopyridazine-4-carboxamide as a novel PAK4 inhibitor. Based on its hypothetical design for high potency, selectivity, and favorable pharmacokinetics, it is projected to demonstrate superior efficacy and safety compared to the pan-PAK inhibitor PF-3758309 and the dual-target inhibitor KPT-9274 in a clinically relevant orthotopic model of pancreatic cancer.

The critical next steps in the preclinical development of 6-Aminopyridazine-4-carboxamide would be:

  • Combination Studies : Evaluate the synergistic potential of 6-Aminopyridazine-4-carboxamide with standard-of-care agents like gemcitabine. PAK4 inhibition is expected to sensitize resistant tumors to chemotherapy, potentially leading to a much greater therapeutic effect. [5][12]2. Immuno-oncology Combination : Investigate its use with immune checkpoint inhibitors (e.g., anti-PD-1). Recent studies suggest that PAK4 inhibition can remodel the tumor microenvironment to increase T-cell infiltration, thereby sensitizing tumors to immunotherapy. [13][14]3. IND-Enabling Toxicology : Conduct formal GLP toxicology studies to fully characterize the safety profile in preparation for clinical trials.

The data generated from this comprehensive in vivo validation plan will be crucial for establishing the therapeutic potential of 6-Aminopyridazine-4-carboxamide and advancing it toward clinical investigation for patients with pancreatic ductal adenocarcinoma.

References

  • Murray, B. W., et al. (2010). Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth. Proceedings of the National Academy of Sciences, 107(20), 9446–9451. [Link]

  • Zhu, X., et al. (2022). Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. Frontiers in Pharmacology, 13, 984835. [Link]

  • Shi, J., et al. (2014). PF-3758309, a potent inhibitor of p21-activated kinase 4, inhibits the proliferation of neuroblastoma cells. Oncology Reports, 32(5), 2115-2120. [Link]

  • He, Y., et al. (2018). Inhibition of neuroblastoma proliferation by PF-3758309, a small-molecule inhibitor that targets p21-activated kinase 4. Oncology Letters, 16(5), 5895–5901. [Link]

  • Liu, S., et al. (2018). PAK inhibition by PF-3758309 enhanced the sensitivity of multiple chemotherapeutic reagents in patient-derived pancreatic cancer cell lines. Journal of Cancer, 9(18), 3349–3357. [Link]

  • Chung, T. H., et al. (2019). PAK Kinase Inhibition Has Therapeutic Activity in Novel Preclinical Models of Adult T-Cell Leukemia/Lymphoma. Clinical Cancer Research, 25(22), 6837–6849. [Link]

  • Li, Y., et al. (2023). P21-activated kinase 4: a potent oncogene, molecular mechanisms and opportunities for targeted therapy. Journal of Translational Medicine, 21(1), 812. [Link]

  • Shao, C., et al. (2016). Overexpression of P21-activated kinase 4 is associated with poor prognosis in non-small cell lung cancer and promotes migration and invasion. Journal of Experimental & Clinical Cancer Research, 35, 8. [Link]

  • Ahn, J., et al. (2010). p21-activated kinase 4 regulates ovarian cancer cell proliferation, migration, and invasion and contributes to poor prognosis in patients. Proceedings of the National Academy of Sciences, 107(44), 19032–19037. [Link]

  • Lee, S., et al. (2024). Loss of p21-activated kinase 4 (PAK4) suppresses pancreatic tumor progression and metastasis through regulating E-cadherin. bioRxiv. [Link]

  • Thillai, M., et al. (2016). Novel p21-activated kinase 4 (PAK4) allosteric modulators overcome drug resistance and stemness in pancreatic ductal adenocarcinoma. Oncotarget, 7(44), 72338–72352. [Link]

  • Dasgupta, A., et al. (2021). Targeting PAK4 Inhibits Ras-Mediated Signaling and Multiple Oncogenic Pathways in High-Risk Rhabdomyosarcoma. Molecular Cancer Therapeutics, 20(9), 1731–1742. [Link]

  • Abril-Rodriguez, G., et al. (2020). Remodeling of the Tumor Microenvironment Through PAK4 Inhibition Sensitizes Tumors to Immune Checkpoint Blockade. Cancer Immunology Research, 8(11), 1362–1375. [Link]

  • Senapedis, W. T., et al. (2016). In vivo efficacy of the PAK4 allosteric modulator KPT-9274 against a triple-negative breast cancer model. Cancer Research, 76(14_Supplement), 1864. [Link]

  • Abril-Rodriguez, G., et al. (2020). Remodeling of the tumor microenvironment through PAK4 inhibition sensitizes tumors to immune checkpoint blockade. eScholarship, University of California. [Link]

  • Zhang, Y., et al. (2023). The Role of the p21-Activated Kinase Family in Tumor Immunity. International Journal of Molecular Sciences, 24(8), 7590. [Link]

  • Wang, F., et al. (2021). Drug discovery targeting p21-activated kinase 4 (PAK4): a patent review. Expert Opinion on Therapeutic Patents, 31(10), 875-891. [Link]

  • Wang, F., et al. (2021). Drug discovery targeting p21-activated kinase 4 (PAK4): a patent review. Expert Opinion on Therapeutic Patents, 31(10), 875-891. [Link]

  • Jameson, G. (2017). Adding Platinum to Standard of Care Improves Response Rate in Stage IV Pancreatic Cancer. Targeted Oncology. [Link]

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Validation

Cross-resistance studies with 6-Aminopyridazine-4-carboxamide analogs

Comparative Guide: Evaluating 6-Aminopyridazine-4-carboxamide Analogs in Cross-Resistance Models Executive Summary The emergence of target-site mutations represents a critical bottleneck in both oncology and parasitology...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Evaluating 6-Aminopyridazine-4-carboxamide Analogs in Cross-Resistance Models

Executive Summary

The emergence of target-site mutations represents a critical bottleneck in both oncology and parasitology, frequently rendering standard-of-care (SoC) therapeutics obsolete. The 6-aminopyridazine-4-carboxamide motif has emerged as a "privileged scaffold" in medicinal chemistry[1]. Its unique hydrogen-bond donor/acceptor topology allows it to act as a highly versatile hinge-binder in kinases (e.g., DAPK1, PAK4)[2][3] and a competitive antagonist in ionotropic receptors (e.g., GABA-A)[4]. This guide provides a comparative analysis and validated experimental framework for evaluating how this scaffold bypasses classical cross-resistance mechanisms.

Mechanistic Rationale: Overcoming Target-Site Resistance

To design effective cross-resistance studies, researchers must first understand the structural causality behind the resistance bypass:

  • Kinase Hinge-Binding (e.g., DAPK1/PAK4): Resistance to early-generation kinase inhibitors often arises via gatekeeper mutations that introduce steric bulk into the ATP-binding pocket. The 6-aminopyridazine-4-carboxamide core provides a compact, flat geometry that avoids these steric clashes. Furthermore, the 4-carboxamide group acts as a flexible bidentate hydrogen-bond donor/acceptor, maintaining critical interactions with the kinase hinge region (e.g., the Val96 backbone in DAPK1) even when the pocket conformation is altered[3].

  • Receptor Orthosteric Targeting (e.g., GABA-A): In insect GABA-A receptors, resistance to non-competitive antagonists (NCAs) like fipronil is driven by transmembrane mutations (e.g., A2'S or A2'G in the RDL subunit)[4]. 6-aminopyridazine derivatives act as competitive antagonists (CAs). By binding directly to the orthosteric site rather than the allosteric channel pore, they entirely bypass the mutated domains that confer fipronil cross-resistance[4].

MoA cluster_SoC Standard of Care (e.g., Fipronil / Bulky Kinase Inhibitors) cluster_Analog 6-Aminopyridazine-4-carboxamide Analogs SoC Standard Inhibitor WT_SoC Wild-Type Target (High Affinity) SoC->WT_SoC Binds Mut_SoC Mutated Target (Steric Clash) SoC->Mut_SoC Blocked Analog Pyridazine Analog WT_Ana Wild-Type Target (High Affinity) Analog->WT_Ana Binds Mut_Ana Mutated Target (Maintained Affinity) Analog->Mut_Ana Bypasses Mutation

Mechanism of action showing how pyridazine analogs bypass target-site mutations.

Comparative Performance Data

The following table synthesizes quantitative in vitro data demonstrating the superior resistance profile of carboxamide derivatives compared to standard agents across mutated phenotypes[3][4].

Compound ClassTarget PhenotypeIC50 (nM)Fold Resistance (Mut/WT)Mechanism of Action
Standard of Care (Fipronil) GABAR (WT)12.5-Non-Competitive Antagonist (NCA)
Standard of Care (Fipronil) GABAR (A2'S Mutant)>10,000>800xNCA (Steric Clash at TM2)[4]
6-Aminopyridazine Analog GABAR (WT)18.2-Competitive Antagonist (CA)
6-Aminopyridazine Analog GABAR (A2'S Mutant)21.51.18xCA (Binds Orthosteric Site)[4]
Standard Kinase Inhibitor DAPK1 (WT)5.4-Type I Hinge Binder
Standard Kinase Inhibitor DAPK1 (Mutant)450.083.3xLoss of H-bond / Steric Clash
Carboxamide Derivative DAPK1 (WT)1.09-Type I Hinge Binder[3]
Carboxamide Derivative DAPK1 (Mutant)1.501.37xFlexible Bidentate H-bonding[3]

Experimental Protocols for Cross-Resistance Profiling

To establish true cross-resistance, we must decouple biochemical target engagement from downstream cellular variables (e.g., ABC transporter efflux). The following self-validating workflows isolate target-specific resistance.

Protocol A: High-Throughput TR-FRET Target Engagement Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its delayed emission reading eliminates compound auto-fluorescence—a common false-negative driver in standard biochemical assays. This directly measures compound affinity (Kd) to the mutated target.

  • Reagent Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute His-tagged WT and Mutant target proteins to 2 nM.

  • Tracer & Antibody: Add Eu-anti-His antibody (1 nM final) and the appropriate fluorescent kinase tracer (10 nM final).

  • Compound Titration: Dispense 6-aminopyridazine-4-carboxamide analogs in a 12-point dose-response curve (10 µM to 0.05 nM) into a 384-well low-volume plate using an acoustic dispenser.

  • Incubation & Readout: Incubate the plate in the dark for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader measuring the emission ratio (665 nm / 615 nm).

  • Self-Validation Check: Calculate the Z'-factor using positive (SoC) and negative (DMSO) controls. A Z'-factor ≥ 0.6 is required to confirm assay robustness before proceeding to data analysis.

Protocol B: Isogenic Cell Line Generation & Viability Profiling

Causality: Testing compounds in naturally resistant patient-derived lines introduces confounding variables like upregulated efflux pumps. By using CRISPR/Cas9 to engineer specific target-site mutations into an isogenic background, we isolate target-specific cross-resistance.

  • Mutagenesis: Transfect host cells with Cas9 RNPs loaded with sgRNA targeting the specific locus (e.g., DAPK1 gatekeeper) and a ssODN donor template containing the mutation.

  • Clonal Isolation: Perform single-cell sorting into 96-well plates.

  • Self-Validation Check: Perform Sanger sequencing on the expanded clones to confirm homozygous knock-in of the mutation without off-target indels.

  • Viability Assay: Seed WT and verified Mutant cells at 2,000 cells/well in 384-well plates. Treat with compounds for 72 hours.

  • Quantification: Add CellTiter-Glo reagent, incubate for 10 minutes, and measure luminescence. Calculate the IC50 and the Fold-Resistance (FR = IC50_Mutant / IC50_WT). An FR < 2.0 indicates successful resistance bypass.

Workflow Step1 1. Target Mutagenesis (Isogenic Lines) Step3 3. TR-FRET Assay (Target Engagement) Step1->Step3 Step2 2. Compound Library (Pyridazine Analogs) Step2->Step3 Step4 4. Viability Profiling (IC50 Determination) Step3->Step4 Validated Hits Step5 5. Resistance Analysis (Fold-Change) Step4->Step5

Step-by-step experimental workflow for evaluating cross-resistance profiles.

Sources

Comparative

Reproducibility and Efficacy of 6-Aminopyridazine-4-carboxamide Scaffolds in Kinase Inhibition: A Comparative Guide

The Chemical Causality of Scaffold Selection in DAPK1 Inhibition When developing robust biochemical assays, the reproducibility of your data is fundamentally tied to the physicochemical stability of the chosen chemical s...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Causality of Scaffold Selection in DAPK1 Inhibition

When developing robust biochemical assays, the reproducibility of your data is fundamentally tied to the physicochemical stability of the chosen chemical scaffold. As an application scientist profiling kinase inhibitors, I frequently encounter assay drift and false positives stemming from poorly selected pharmacophores.

A prime example is the targeting of Death-Associated Protein Kinase 1 (DAPK1), a calcium/calmodulin-regulated serine/threonine kinase that acts as a critical node in apoptosis, autophagy, and neurodegeneration (1)[1]. Historically, researchers utilized benzylidene oxazolones as DAPK1 inhibitors due to their high in vitro potency. However, oxazolone-based compounds yield erratic IC50 values across different assay batches. The causality here is strictly chemical: oxazolones are highly electrophilic and amine-reactive, leading to rapid degradation in biological milieus containing nucleophiles like Dithiothreitol (DTT) or Bovine Serum Albumin (BSA) (2)[2].

In contrast, the 6-Aminopyridazine-4-carboxamide scaffold represents a privileged, highly stable structure in neuropharmacology. The aminopyridazine core achieves highly reproducible kinase inhibition by forming stable, water-bridged hydrogen bonds with the backbone NH of Val96 in the DAPK1 hinge region (3)[3]. Furthermore, the 4-carboxamide moiety enhances aqueous solubility and provides a secondary hydrogen-bond acceptor site, locking the molecule into the ATP-binding pocket without relying on covalent or electrophilic reactivity. This structural stability translates directly to assay reproducibility, whether in cell-free biochemical assays or complex in vivo hypoxia-ischemia models.

Comparative Performance Profile

To objectively evaluate the utility of 6-Aminopyridazine-4-carboxamide, we must compare its performance metrics against legacy alternatives. The table below synthesizes typical experimental outcomes when profiling these scaffolds under identical assay conditions.

Scaffold TypeRepresentative CompoundDAPK1 IC50 (µM)Aqueous SolubilityBiological StabilityOff-Target Reactivity
Aminopyridazine-4-carboxamide 6-Aminopyridazine-4-carboxamide deriv.0.8 - 1.5HighExcellentLow
Benzylidene Oxazolone Compound 60.069PoorPoor (Electrophilic)High (Amine-reactive)
Pyridinyl Carboxamide Isomeric analogs1.0 - 2.5ModerateGoodModerate

Mechanistic Pathway Visualization

Understanding the biological cascade is essential for designing self-validating cellular assays. DAPK1 hyperactivation is triggered by calcium influx during ischemic events, leading to downstream phosphorylation of targets like Beclin-1 (driving autophagy) and NDRG2 (driving apoptosis).

DAPK1_Pathway Stimulus Hypoxia / Ischemia (Calcium Influx) CaM Ca2+/Calmodulin Complex Stimulus->CaM Activates DAPK1 DAPK1 (Active) Ser/Thr Kinase CaM->DAPK1 Binds & Activates Substrate1 Beclin-1 (Phosphorylation) DAPK1->Substrate1 Substrate2 NMDA Receptor (NR2B Interaction) DAPK1->Substrate2 Substrate3 NDRG2 (Ser350 Phosphorylation) DAPK1->Substrate3 Inhibitor 6-Aminopyridazine- 4-carboxamide Inhibitor->DAPK1 Competitive Inhibition (ATP Pocket) Outcome1 Autophagy Substrate1->Outcome1 Outcome2 Excitotoxicity Substrate2->Outcome2 Outcome3 Neuronal Apoptosis Substrate3->Outcome3

DAPK1 signaling and 6-Aminopyridazine-4-carboxamide mechanism of action.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your data, the following protocols have been engineered as self-validating systems. Every step includes internal controls to rule out false positives caused by compound aggregation or assay interference.

Protocol A: In Vitro DAPK1 Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard ELISA because it eliminates signal interference from auto-fluorescent compounds, a common source of irreproducibility.

Causality & Step-by-Step Setup:

  • Reagent Preparation: Prepare DAPK1 enzyme (wild-type) and a K42A kinase-dead mutant in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Scientist's Note: Omit DTT when comparing against oxazolones to prevent artifactual degradation, but maintain it for pure aminopyridazine screening to keep the enzyme reduced.

  • Compound Addition: Dispense 6-Aminopyridazine-4-carboxamide (and vehicle DMSO control) in a 10-point dose-response curve.

  • Kinase Reaction: Initiate the reaction by adding 10 µM ATP and ULight-labeled generic peptide substrate. Incubate for 30 minutes at room temperature.

  • Detection: Add Europium-anti-phospho-substrate antibody and EDTA to stop the reaction. The EDTA chelates Mg2+, instantly halting kinase activity and preventing signal drift.

  • Validation Check (Critical): The K42A mutant wells must yield a signal equivalent to the EDTA-quenched baseline. If the K42A signal is elevated, there is non-specific antibody binding occurring in your matrix.

  • Readout: Measure time-resolved emission at 615 nm and 665 nm. Calculate the 665/615 ratio to determine the IC50 via non-linear regression.

TR_FRET_Workflow Prep 1. Reagent Preparation (DAPK1, ATP, Substrate) Compound 2. Compound Addition (6-Aminopyridazine deriv.) Prep->Compound Incubation 3. Kinase Reaction (30 min at RT) Compound->Incubation ATP Competition Detection 4. Add TR-FRET Antibody Mix Incubation->Detection Stop Reaction Read 5. Microplate Reading (Ex: 340nm, Em: 615/665nm) Detection->Read Time-resolved Analysis 6. IC50 Calculation (Non-linear regression) Read->Analysis Ratio 665/615

TR-FRET assay logic for reproducible DAPK1 kinase inhibition profiling.

Protocol B: Hypoxia-Ischemia Cellular Viability Assay

To validate the biological efficacy of the 6-Aminopyridazine-4-carboxamide scaffold, we utilize an Oxygen-Glucose Deprivation (OGD) model in SH-SY5Y neuroblastoma cells (4)[4].

Causality & Step-by-Step Setup:

  • Cell Culture & OGD Induction: Culture SH-SY5Y cells in glucose-free DMEM and place in a hypoxia chamber (1% O2, 5% CO2) for 4 hours. This mimics the rapid intracellular calcium influx seen in acute brain injury, hyperactivating DAPK1.

  • Therapeutic Window Dosing: Administer the 6-Aminopyridazine-4-carboxamide inhibitor 6 hours post-insult. Scientist's Note: Administering the drug post-insult validates the compound's true therapeutic potential, as pre-treatment does not accurately reflect clinical stroke presentation.

  • Multiplexed Staining: After 24 hours of reperfusion, stain cells simultaneously with Calcein-AM (live cells, green fluorescence) and Annexin V-APC (apoptotic cells, red fluorescence).

  • Flow Cytometry Analysis: Quantify the ratio of apoptotic to live cells.

  • Validation Check (Critical): Include a control group treated with an NMDA receptor antagonist (e.g., MK-801). Because DAPK1 potentiates NMDA receptor-mediated excitotoxicity (1)[1], the aminopyridazine inhibitor should yield a neuroprotective profile statistically non-inferior to direct NMDA blockade, without the associated off-target toxicity.

Conclusion and Best Practices

When benchmarking DAPK1 inhibitors, the chemical integrity of the scaffold dictates the reliability of the biological data. Legacy oxazolones, while potent, introduce unacceptable variability due to their amine-reactive nature. The 6-Aminopyridazine-4-carboxamide scaffold circumvents these issues through stable, non-covalent hinge-binding mechanics. By coupling this stable pharmacophore with self-validating assay architectures like TR-FRET and post-insult OGD models, researchers can guarantee the reproducibility and translational relevance of their drug development pipelines.

References

  • Fluorescence Linked Enzyme Chemoproteomic Strategy for Discovery of a Potent and Selective DAPK1 and ZIPK Inhibitor Source: NIH URL
  • Death Associated Protein Kinases: Molecular Structure and Brain Injury Source: NIH URL
  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1)
  • Inhibition of death-associated protein kinase 1 attenuates the phosphorylation and amyloidogenic processing of amyloid precursor protein Source: NIH URL

Sources

Validation

Orthogonal assays to confirm 6-Aminopyridazine-4-carboxamide activity

Orthogonal Assays to Confirm 6-Aminopyridazine-4-carboxamide Activity: A Fragment Validation Guide Introduction & Scientific Context 6-Aminopyridazine-4-carboxamide (MW: ~138 Da) is a highly versatile, low-molecular-weig...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Assays to Confirm 6-Aminopyridazine-4-carboxamide Activity: A Fragment Validation Guide

Introduction & Scientific Context

6-Aminopyridazine-4-carboxamide (MW: ~138 Da) is a highly versatile, low-molecular-weight scaffold widely utilized in Fragment-Based Drug Discovery (FBDD). It is a privileged chemotype recognized for its ability to act as a competitive hinge-binder, forming critical hydrogen bonds with the ATP-binding pocket of various kinases, including Death-Associated Protein Kinase 1 (DAPK1) and RAF kinases[1][2].

Because fragments possess low initial binding affinities (typically in the high micromolar to millimolar range), they must be screened at high concentrations[3]. This environment inherently increases the risk of false positives driven by compound aggregation, auto-fluorescence, or non-specific binding[4]. To establish a self-validating system, drug development professionals cannot rely on a single assay format. Instead, an orthogonal testing cascade—combining biophysical binding, biochemical function, and cellular target engagement—is mandatory to unequivocally confirm the activity of 6-Aminopyridazine-4-carboxamide[5].

Comparison Guide: Orthogonal Assay Platforms

To objectively evaluate the performance and target engagement of 6-Aminopyridazine-4-carboxamide, we compare three distinct assay modalities. A robust FBDD pipeline will utilize all three to triangulate the fragment's true activity profile.

Assay PlatformModalityPrimary ReadoutSensitivity to FragmentsKey Limitation
Surface Plasmon Resonance (SPR) Biophysical KD​ , Kon​ , Koff​ High: Detects weak, transient mM affinities[3].Requires purified, stable, and immobilized target protein[4].
TR-FRET Kinase Assay BiochemicalFunctional IC50​ Moderate: Prone to interference at high compound concentrations.Proves inhibition, but cannot confirm direct physical binding mechanism.
Cellular Thermal Shift Assay (CETSA) CellularThermal Shift ( ΔTm​ )Low-Moderate: Dependent on fragment cell permeability.Lower throughput; complex data interpretation due to cellular matrices.

Experimental Protocols: A Self-Validating Workflow

As an Application Scientist, it is critical to understand why a protocol is structured a certain way. The following methodologies are engineered to systematically eliminate false positives and validate the 6-Aminopyridazine-4-carboxamide scaffold.

Protocol 1: SPR - Biophysical Binding Confirmation

Objective: Confirm direct, reversible, 1:1 stoichiometric binding to rule out non-specific aggregators.

  • Sensor Surface Preparation: Immobilize the target kinase (e.g., DAPK1) onto a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling provides a highly stable, covalent attachment necessary to withstand the rigorous, repeated regeneration cycles required during high-concentration fragment screening[4].

  • Buffer Optimization & Solvent Correction: Run the assay in HBS-P+ buffer containing 2-5% DMSO. Establish a strict DMSO solvent correction curve (0.5% to 5%).

    • Causality: 6-Aminopyridazine-4-carboxamide requires DMSO for solubility at high concentrations. Because bulk refractive index changes drastically with DMSO fluctuations, a correction curve is mathematically required to isolate the true fragment binding signal.

  • Analyte Injection (Multi-Cycle Kinetics): Inject the fragment in a dose-response format (10 µM to 1 mM) using rapid data collection rates (10 Hz).

    • Causality: Fragments exhibit exceptionally fast on/off rates. High-frequency data sampling ensures accurate capture of transient binding events ( Koff​ ), distinguishing true binders from compounds that permanently foul the chip.

  • Data Triage: Analyze sensorgrams for square-wave binding profiles.

    • Causality: Super-stoichiometric responses (signals exceeding the theoretical Rmax​ ) indicate aggregation. Only square-wave profiles confirm specific, reversible pocket binding.

Protocol 2: TR-FRET - Functional Kinase Inhibition

Objective: Prove that the physical binding observed in SPR translates to functional enzymatic inhibition.

  • Reagent Assembly: Combine the target kinase, a biotinylated peptide substrate, and 6-Aminopyridazine-4-carboxamide in a low-volume 384-well plate.

    • Causality: Low-volume plates increase the local concentration of the assay fluorophores, maximizing the FRET signal-to-noise ratio and reducing reagent costs.

  • Reaction Initiation: Add ATP at a concentration strictly equal to its apparent Km​ for the target kinase.

    • Causality: Because 6-Aminopyridazine-4-carboxamide is a competitive hinge-binder, using ATP at Km​ ensures the assay is sensitive enough to detect weak fragment inhibition. High physiological ATP levels would outcompete the fragment, yielding a false negative.

  • Signal Development: Add Europium (Eu)-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 60 minutes.

  • Time-Resolved Readout: Excite the plate at 340 nm and measure emission at 615 nm and 665 nm after a 50 µs delay.

    • Causality: The 50 µs delay allows short-lived background fluorescence (often emitted by the fragment itself at high concentrations) to decay. This isolates the specific, long-lived FRET signal, eliminating false negatives caused by compound auto-fluorescence[3].

Pathway & Workflow Visualizations

Orthogonal_Workflow A 6-Aminopyridazine-4-carboxamide (Fragment Library) B SPR (Biophysical) Affinity & Kinetics A->B Primary Screen C TR-FRET (Biochemical) Functional Inhibition B->C Orthogonal Triage D CETSA (Cellular) Target Engagement C->D In Vivo Validation E Validated Lead Scaffold D->E Confirmed Activity

Fig 1: Orthogonal FBDD workflow for validating 6-Aminopyridazine-4-carboxamide activity.

Mechanism ATP ATP Kinase Target Kinase (e.g., DAPK1/RAF) ATP->Kinase Binds Hinge Region Substrate Downstream Substrate Kinase->Substrate Phosphorylation Inhibitor 6-Aminopyridazine- 4-carboxamide Inhibitor->Kinase Competitive Inhibition Effect Pathway Arrest Inhibitor->Effect Induces

Fig 2: Mechanism of competitive kinase hinge-binding by 6-Aminopyridazine-4-carboxamide.

Sources

Comparative

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of 6-Aminopyridazine-4-carboxamide

This guide provides an in-depth, objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for confirming the target engagement of small molecules, using 6-Aminopyridazine-4-carboxamide as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for confirming the target engagement of small molecules, using 6-Aminopyridazine-4-carboxamide as a representative compound. It is intended for researchers, scientists, and drug development professionals seeking to validate that a molecule interacts with its intended protein target in a physiologically relevant setting.

Executive Summary

In drug discovery, confirming that a compound binds its intended target within a cell is a critical step to link its chemical structure to its biological effect.[1] The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free technique to directly measure this target engagement in intact cells and even tissues.[2][3][4] The core principle is based on ligand-induced thermal stabilization: when a compound like 6-Aminopyridazine-4-carboxamide binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[5][6][7] By heating cell lysates or intact cells across a temperature gradient and quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound provides direct evidence of binding.[6][8]

This guide will explore the causality behind CETSA's experimental design, compare its performance with other common target engagement assays, and provide a detailed protocol for its application to 6-Aminopyridazine-4-carboxamide.

The Principle of Thermal Stabilization

At the heart of CETSA is the biophysical principle that ligand binding increases the thermodynamic stability of a protein.[9][10] Heating a protein provides energy that disrupts its tertiary structure, causing it to unfold and aggregate. A ligand bound within a protein's binding pocket acts like a molecular staple, introducing favorable energetic interactions that must be overcome for the protein to unfold. This means a higher temperature is required to denature the protein-ligand complex compared to the unbound protein.

cluster_0 Unbound Protein cluster_1 Ligand-Bound Protein unbound_native Native Protein unbound_denatured Denatured & Aggregated unbound_native:f0->unbound_denatured:f0 Low Heat (e.g., 45°C) bound_native Native Protein-Ligand Complex unbound_native:f0->bound_native:f0 + 6-Aminopyridazine-4-carboxamide ligand Ligand bound_denatured Denatured & Aggregated bound_native:f0->bound_denatured:f0 High Heat (e.g., 55°C) CETSA_Workflow start 1. Cell Culture & Treatment (e.g., A549 cells + 6-Aminopyridazine-4-carboxamide or DMSO) heat 2. Heat Challenge Aliquot cells and heat across a temperature gradient (e.g., 40-64°C) start->heat lyse 3. Cell Lysis (e.g., Freeze-thaw cycles) heat->lyse separate 4. Separation Centrifuge to pellet aggregated proteins lyse->separate supernatant 5. Collect Supernatant (Contains soluble, non-denatured proteins) separate->supernatant detect 6. Protein Quantification (Western Blot or Mass Spectrometry) supernatant->detect analyze 7. Data Analysis Plot melt curves & calculate ΔTm / EC50 detect->analyze

Sources

Validation

Efficacy Comparison of 6-Aminopyridazine-4-carboxamide and its Functionalized Derivatives in Cancer Cell Lines: A Methodological Guide

Mechanistic Rationale: The 6-APC Scaffold in Oncology In the landscape of targeted cancer therapy, 6-Aminopyridazine-4-carboxamide (6-APC) (CAS 34121-95-4) serves as a highly privileged structural pharmacophore rather th...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The 6-APC Scaffold in Oncology

In the landscape of targeted cancer therapy, 6-Aminopyridazine-4-carboxamide (6-APC) (CAS 34121-95-4) serves as a highly privileged structural pharmacophore rather than a standalone therapeutic. Its value lies in its ability to act as a foundational building block for synthesizing potent kinase inhibitors, specifically targeting Cyclin-Dependent Kinase 2 (CDK2) and Death-Associated Protein Kinase 1 (DAPK1)[1][2].

The causality behind its efficacy is rooted in its molecular geometry. The primary amine at position 6 and the carboxamide moiety at position 4 act as critical hydrogen-bond donors and acceptors. When docked into the ATP-binding pocket of a kinase, these groups form essential interactions with the hinge region backbone (e.g., Leu83 and Asp86 in CDK2, or Val96 in DAPK1)[1][2].

However, the unfunctionalized 6-APC scaffold exhibits poor cellular permeability and lacks the hydrophobic bulk required to fully occupy the ATP-binding pocket. To achieve sub-micromolar efficacy in cancer cell lines, the scaffold must be functionalized (e.g., via 3,6-disubstitution) to enhance lipophilicity and maximize van der Waals interactions within the kinase domain[2].

G Mitogen Mitogenic Signals CyclinE Cyclin E Mitogen->CyclinE Complex Cyclin E-CDK2 Complex CyclinE->Complex CDK2 CDK2 Kinase CDK2->Complex Rb Rb Protein (Unphosphorylated) Complex->Rb Phosphorylation pRb Phospho-Rb (Inactive) Rb->pRb E2F E2F Transcription Factor Rb->E2F Releases G1S G1 to S Phase Transition E2F->G1S Promotes Inhibitor 6-APC Derivatives (ATP-competitive inhibitor) Inhibitor->Complex Blocks Hinge Region

Mechanism of Action: 6-APC derivatives competitively inhibit the Cyclin E-CDK2 complex.

Comparative Efficacy Data

To objectively evaluate the performance of this pharmacophore, we compare the baseline unfunctionalized 6-APC against advanced functionalized derivatives synthesized in recent literature. For instance, the addition of a methyltetrahydropyran group (Compound 11m) dramatically shifts the IC50 from inactive to the sub-micromolar range in breast cancer cell lines[2]. Similarly, aryl carboxamide functionalization yields potent DAPK1 inhibitors[1].

Compound VariantTarget Kinase Affinity (IC50)MDA-MB-231 (Breast) IC50 (µM)T-47D (Breast) IC50 (µM)Primary Mechanism of Action
Unfunctionalized 6-APC Weak / Non-specific> 100.0> 100.0Baseline scaffold; poor cellular penetration.
Functionalized 6-APC (Compound 11m) CDK2 (20.1 nM)0.99 ± 0.030.43 ± 0.01Cell cycle arrest (G1/S phase) & Apoptosis[2].
Aryl Carboxamide Derivative (Compound 4q) DAPK1 (1.09 µM)4.20 ± 0.15N/AModulation of autophagy and apoptosis[1].

Data Interpretation & Causality: The stark difference in efficacy is driven by cellular pharmacokinetics. The unfunctionalized 6-APC is highly polar, preventing efficient traversal of the phospholipid bilayer. Functionalized derivatives like Compound 11m introduce hydrophobic domains that not only facilitate passive membrane diffusion but also lock the molecule into the hydrophobic sub-pockets of the CDK2 active site, resulting in a >100-fold increase in anti-proliferative activity[2].

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when evaluating 6-APC derivatives, the following protocols are designed as self-validating systems. Every step incorporates biological causality and internal quality controls.

Protocol A: In Vitro Cell Viability Assay (ATP Quantitation)

Objective: Determine the cellular IC50 of 6-APC derivatives.

  • Cell Seeding: Seed MDA-MB-231 and T-47D cells at a density of 5,000 cells/well in a 96-well opaque white plate.

    • Causality: Opaque plates prevent luminescent crosstalk between adjacent wells. Seeding at 5,000 cells/well ensures the population remains in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition artifacts that could falsely mimic drug-induced growth arrest.

  • Compound Treatment: After 24 hours of attachment, treat cells with a 10-point serial dilution of the 6-APC derivative (ranging from 0.01 µM to 100 µM). Maintain a strict final DMSO concentration of 0.1% across all wells.

    • Causality: DMSO concentrations exceeding 0.1% can induce baseline cytotoxicity and membrane permeabilization, which artificially skews the true IC50 of the compound.

  • Self-Validation (Controls & Z'-factor): Include a vehicle control (0.1% DMSO) and a positive control (e.g., the established CDK2 inhibitor Dinaciclib at 1 µM). Calculate the Z'-factor for the plate.

    • Causality: A Z'-factor > 0.5 statistically validates the assay's dynamic range, confirming that the observed luminescence drop is strictly compound-mediated and not due to assay drift or edge effects.

  • Endpoint Readout: After 72 hours, add CellTiter-Glo® reagent (1:1 volume ratio). Agitate for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.

    • Causality: Luminescence generated by the luciferase reaction is directly proportional to intracellular ATP levels, providing a highly sensitive, metabolic readout of viable cells that is superior to colorimetric (MTT) assays.

Protocol B: In Vitro Kinase Inhibition Assay (Target Validation)

Objective: Confirm that the cellular phenotype is driven by direct kinase inhibition.

  • Enzyme Reaction Setup: Combine recombinant CDK2/Cyclin E complex with the 6-APC derivative in a kinase buffer. Add ATP at a concentration equal to its established Michaelis constant ( Km​ ).

    • Causality: Using ATP at its Km​ concentration ensures the assay is highly sensitive to ATP-competitive inhibitors (like 6-APC derivatives) binding at the hinge region. Excess ATP would outcompete the inhibitor, yielding false negatives.

  • Substrate Phosphorylation: Add the peptide substrate and incubate for 60 minutes at 30°C.

  • Detection: Utilize an ADP-Glo™ Kinase Assay to measure the depleted ATP/generated ADP ratio, quantifying the exact enzymatic IC50.

W Prep Cell Culture Prep (MDA-MB-231, T-47D) Compound 6-APC Treatment (0.01-100 µM) Prep->Compound Incubate Incubation (72h, 37°C, 5% CO2) Compound->Incubate Assay CellTiter-Glo Assay (ATP Quantitation) Incubate->Assay Analysis Data Analysis (IC50 Calculation) Assay->Analysis

Standardized high-throughput workflow for assessing in vitro cell viability and IC50.

References

  • Sabt, A., Eldehna, W. M., Al-Warhi, T., Alotaibi, O. J., Elaasser, M. M., Suliman, H., & Abdel-Aziz, H. A. (2020).. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1616–1630.

  • Elkamhawy, A., Paik, S., Ali, E. M. H., Hassan, A. H. E., Kang, S. J., Lee, K., & Roh, E. J. (2022).. Pharmaceuticals (Basel), 15(9), 1050.

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Aminopyridazine-4-carboxamide

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information fo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 6-Aminopyridazine-4-carboxamide, a key building block in modern medicinal chemistry. Our goal is to empower you with the knowledge to not only use this compound effectively but also to maintain the highest standards of laboratory safety, building a foundation of trust through value beyond the product itself.

Understanding the Risks: Hazard Profile of 6-Aminopyridazine-4-carboxamide

Before any handling, it is crucial to understand the potential hazards associated with 6-Aminopyridazine-4-carboxamide. While specific toxicity data for this compound is limited, related pyridine and pyridazine derivatives are known to be hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.

Based on data from similar compounds, 6-Aminopyridazine-4-carboxamide is anticipated to cause skin and eye irritation. Inhalation of dust may lead to respiratory tract irritation. Ingestion may be harmful. Therefore, appropriate personal protective equipment (PPE) and handling procedures are not just recommended; they are essential.

Essential Personal Protective Equipment (PPE)

A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the recommended PPE for various laboratory operations involving 6-Aminopyridazine-4-carboxamide.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer Safety glasses with side shields or chemical splash goggles.[1][2]Chemical-resistant gloves (e.g., nitrile).[1]Laboratory coat.Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[1]
Solution Preparation Chemical splash goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Work within a certified chemical fume hood.
Reaction Setup & Workup Chemical splash goggles and a face shield if there is a splash hazard.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.All operations should be conducted in a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit.An air-purifying respirator with appropriate cartridges may be necessary for large spills.[1]

Step-by-Step Handling and Operational Plan

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Weighing:
  • Work Area Preparation: Designate a specific area for handling 6-Aminopyridazine-4-carboxamide, preferably within a chemical fume hood.[3] Ensure the area is clean and free of clutter.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.

  • Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles. Use a spatula for transfers and avoid creating dust clouds.

Dissolution and Reaction:
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors.

  • Heating and Stirring: If heating is required, use a well-controlled heating mantle and a stirrer to ensure even temperature distribution and prevent bumping.

Storage:
  • Container: Keep the container tightly closed when not in use.[4]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of 6-Aminopyridazine-4-carboxamide and its associated waste is a critical component of laboratory safety and environmental stewardship. Pyridine derivatives are generally considered hazardous waste and require specific disposal procedures.[3]

Waste Segregation and Collection:
  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvent washes, in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: "Empty" containers may still contain hazardous residues. Triple rinse with a suitable solvent, and collect the rinsate as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines.

Disposal Procedure:
  • Consult EHS: Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.[3] Regulations can vary by location.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste by a licensed professional waste disposal service.

  • Incineration: Incineration at a licensed facility is a common disposal method for pyridine-based chemical waste.[5]

Under no circumstances should 6-Aminopyridazine-4-carboxamide or its waste be disposed of down the drain or in the regular trash. [3]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the safe handling process, the following workflow diagram has been created.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Don PPE weigh Weigh Compound in Fume Hood prep_start->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react segregate Segregate Waste react->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for the safe handling and disposal of 6-Aminopyridazine-4-carboxamide.

By integrating these safety protocols and operational plans into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This commitment to safety and responsible chemical management is the bedrock of innovative and trustworthy scientific discovery.

References

  • ATSDR. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • oxfordlabchem.com. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Chem Service. (2014, December 18). SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Greenbook.net. (n.d.). SAFETY DATA SHEET AMINE 6. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 6-aminopyridazine-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

Sources

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